Lenalidomide-C6-Br
Beschreibung
Structure
3D Structure
Eigenschaften
Molekularformel |
C20H24BrN3O4 |
|---|---|
Molekulargewicht |
450.3 g/mol |
IUPAC-Name |
7-bromo-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]heptanamide |
InChI |
InChI=1S/C20H24BrN3O4/c21-11-4-2-1-3-8-17(25)22-15-7-5-6-13-14(15)12-24(20(13)28)16-9-10-18(26)23-19(16)27/h5-7,16H,1-4,8-12H2,(H,22,25)(H,23,26,27) |
InChI-Schlüssel |
FSWUZUYVRZSKKL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NC(=O)CCCCCCBr |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Lenalidomide-C6-Br: A Technical Guide for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lenalidomide, a derivative of thalidomide, is an immunomodulatory drug with potent anti-cancer properties. Its mechanism of action involves binding to the Cereblon (CRBN) protein, a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex. This binding event modulates the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, known as neosubstrates. This mode of action has paved the way for the development of Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules that co-opt the ubiquitin-proteasome system to degrade specific proteins of interest.
Lenalidomide-C6-Br is a key building block in the synthesis of PROTACs that leverage the CRL4-CRBN E3 ligase for targeted protein degradation. It consists of the Lenalidomide core, which binds to CRBN, attached to a six-carbon alkyl linker terminating in a bromine atom. This functionalized linker allows for the covalent attachment of a ligand that binds to a specific protein of interest, thereby creating a PROTAC capable of inducing the degradation of that target protein.
Chemical Structure and Properties
This compound is a synthetic compound designed as a versatile intermediate for the construction of PROTACs.
| Property | Value |
| Full Chemical Name | Lenalidomide-CO-C6-Br |
| Molecular Formula | C20H24BrN3O4 |
| Molecular Weight | 450.33 g/mol |
| SMILES | BrCCCCCCC(=O)NC1=C2CN(C3CCC(=O)NC3=O)C(=O)C2=CC=C1 |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF, and other organic solvents |
Mechanism of Action: Targeted Protein Degradation
PROTACs synthesized using this compound operate through a catalytic mechanism to induce the degradation of a target protein. The Lenalidomide moiety of the PROTAC binds to CRBN, the substrate receptor of the CRL4 E3 ubiquitin ligase complex. Simultaneously, the other end of the PROTAC, containing the target-specific ligand, binds to the protein of interest (POI). This brings the POI into close proximity with the E3 ligase complex, facilitating the transfer of ubiquitin from an E2-conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome. The PROTAC molecule is subsequently released and can engage in further rounds of degradation.
Figure 1. Signaling pathway of PROTAC-mediated protein degradation.
Experimental Protocols
Synthesis of a Lenalidomide-Based PROTAC
This protocol describes a general method for synthesizing a PROTAC by coupling this compound with a target protein ligand containing a nucleophilic group (e.g., an amine or phenol).
Materials:
-
This compound
-
Target protein ligand with a nucleophilic handle
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
Reverse-phase HPLC for purification
-
Mass spectrometer and NMR for characterization
Procedure:
-
Dissolve the target protein ligand (1 equivalent) in anhydrous DMF or NMP.
-
Add DIPEA (2-3 equivalents) to the solution.
-
Add this compound (1.1 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature or heat to 50-80 °C for 12-24 hours, monitoring the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by reverse-phase HPLC to obtain the final PROTAC.
-
Characterize the purified PROTAC by mass spectrometry and NMR to confirm its identity and purity.
Western Blot Analysis of Target Protein Degradation
This protocol outlines the steps to assess the efficacy of a Lenalidomide-based PROTAC in degrading a target protein in a cellular context.[1][2][3]
Materials:
-
Cell line expressing the target protein
-
Lenalidomide-based PROTAC
-
DMSO (vehicle control)
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 16-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Normalize the protein concentration of all samples.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane and add the ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein signal to the loading control signal.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Quantitative Data Presentation
The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum percentage of degradation (Dmax). The following table presents representative data for a Lenalidomide-based PROTAC targeting BRD4.[1]
| Parameter | Value | Description |
| DC50 | ~10-100 nM | The concentration of PROTAC required to degrade 50% of the target protein. |
| Dmax | >90% | The maximum percentage of target protein degradation achieved. |
Note: The specific DC50 and Dmax values for a PROTAC constructed with this compound will depend on the target protein and the specific ligand used.
Figure 2. Experimental workflow for PROTAC synthesis and evaluation.
Conclusion
This compound is a valuable chemical tool for the development of PROTACs that harness the CRL4-CRBN E3 ligase complex for targeted protein degradation. Its well-defined structure and reactive handle facilitate the straightforward synthesis of novel PROTACs against a wide range of protein targets. The experimental protocols provided in this guide offer a framework for the synthesis and evaluation of these powerful research and therapeutic agents. The continued exploration of Lenalidomide-based PROTACs holds significant promise for advancing our understanding of cellular biology and for the development of new therapeutic modalities for various diseases.
References
The Role of Lenalidomide-C6-Br in PROTACs: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, enabling the targeted degradation of disease-causing proteins. A critical component of these heterobifunctional molecules is the E3 ligase ligand, which recruits the cellular ubiquitin-proteasome system. Lenalidomide (B1683929), an immunomodulatory drug, is a well-established ligand for the Cereblon (CRBN) E3 ubiquitin ligase. This technical guide provides a comprehensive overview of Lenalidomide-C6-Br, a functionalized derivative of lenalidomide, and its pivotal role in the design and development of PROTACs. We will delve into its mechanism of action, synthesis, and application in forming potent and specific protein degraders, supported by quantitative data, detailed experimental protocols, and visual workflows to aid researchers in this rapidly evolving field.
Introduction: The PROTAC Revolution and the Need for E3 Ligase Ligands
Targeted protein degradation using PROTACs offers a paradigm shift from traditional occupancy-based pharmacology to an event-driven, catalytic mechanism. PROTACs are heterobifunctional molecules comprising a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting them. By inducing the proximity of the POI to the E3 ligase, PROTACs trigger the ubiquitination and subsequent degradation of the target protein by the proteasome.
The choice of the E3 ligase and its corresponding ligand is a crucial aspect of PROTAC design. Cereblon (CRBN), a substrate receptor of the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex, is one of the most successfully exploited E3 ligases in PROTAC technology.[1][2] Lenalidomide, a derivative of thalidomide (B1683933), binds to CRBN and has been extensively utilized as a CRBN-recruiting moiety in numerous PROTACs.[2][3] To facilitate the conjugation of lenalidomide to a POI ligand, it must be functionalized with a linker containing a reactive handle. This compound is one such key building block.
This compound: Structure and Function
This compound is a derivative of lenalidomide featuring a six-carbon (C6) alkyl linker terminating in a bromine (Br) atom.
-
Lenalidomide Moiety: This portion of the molecule is responsible for binding to the E3 ligase CRBN. The glutarimide (B196013) ring of lenalidomide is essential for this interaction.[4]
-
C6 Linker: The six-carbon alkyl chain provides spatial separation between the lenalidomide moiety and the target protein ligand. The length and composition of the linker are critical for the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase) and can significantly impact the degradation efficiency and selectivity of the PROTAC.[5][6]
-
Terminal Bromine: The bromine atom serves as a reactive electrophile, enabling the covalent attachment of the this compound unit to a nucleophilic functional group on the POI ligand, typically an amine or a thiol, through a nucleophilic substitution reaction.[7][8]
Mechanism of Action of this compound-based PROTACs
The mechanism of action of a PROTAC utilizing this compound follows the general principles of PROTAC-mediated protein degradation.
-
Ternary Complex Formation: The PROTAC, containing the this compound linker conjugated to a POI ligand, enters the cell and simultaneously binds to the POI and the CRBN E3 ligase, forming a ternary complex.
-
Ubiquitination: The induced proximity within the ternary complex allows the E3 ligase to transfer ubiquitin molecules from a charged E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the POI. This results in the formation of a polyubiquitin (B1169507) chain on the target protein.
-
Proteasomal Degradation: The polyubiquitinated POI is recognized by the 26S proteasome, which unfolds and degrades the protein into small peptides.
-
PROTAC Recycling: The PROTAC is released after inducing ubiquitination and can catalytically induce the degradation of multiple POI molecules.
Quantitative Data
The efficacy of a PROTAC is determined by its binding affinity to its targets and its ability to induce protein degradation. Below are tables summarizing representative quantitative data for lenalidomide-based PROTACs. It is important to note that the specific values can vary depending on the POI, the cell line, and the experimental conditions.
Table 1: Binding Affinities of Lenalidomide and its Derivatives to CRBN
| Compound | Binding Affinity (Kd or IC50) | Method | Reference |
| Lenalidomide | ~2 µM (IC50) | Competitive Binding Assay | [4] |
| Lenalidomide | 6.7 ± 0.9 µM (Kd) | Isothermal Titration Calorimetry (ITC) | [9] |
| Pomalidomide | 14.7 ± 1.9 µM (Kd) | Isothermal Titration Calorimetry (ITC) | [9] |
| Iberdomide | Higher affinity than lenalidomide | Not specified | [2] |
Table 2: Degradation Efficiency of Lenalidomide-based PROTACs
| PROTAC Target | Linker Type | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| EGFRdel19 | Alkyl | HCC827 | 11.7 | >90 | [10] |
| EGFRL858R | Alkyl | H3255 | 22.3 | >90 | [10] |
| BET Proteins | Alkyl/PEG | MM1.S | Not specified | >90 | [11] |
| BTK | Alkyl | Mino | 2.2 | 97 | [12] |
Table 3: Pharmacokinetic Properties of Lenalidomide
| Parameter | Value | Species | Reference |
| Half-life (t1/2) | ~3 hours | Human | |
| Bioavailability | High (>90%) | Human | [13] |
| Metabolism | Not metabolized by CYP450 | Human | [14] |
| Excretion | ~66% unchanged in urine | Human | [14] |
Experimental Protocols
Synthesis of this compound
While a specific protocol for this compound is not widely published, a plausible synthetic route can be adapted from established methods for the alkylation of lenalidomide.[8][15][16]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 3. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Targeting EGFR with molecular degraders as a promising strategy to overcome resistance to EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. CN107698484A - A kind of preparation method of derivative of lenalidomide and application - Google Patents [patents.google.com]
- 13. Clinical Pharmacokinetics and Pharmacodynamics of Lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. accessdata.fda.gov [accessdata.fda.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Chemoselective Synthesis of Lenalidomide-Based PROTAC Library Using Alkylation Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Lenalidomide as a CRBN E3 Ligase Ligand
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lenalidomide (B1683929), a thalidomide (B1683933) analogue, is a cornerstone therapy for multiple myeloma and other hematological malignancies.[1][2] Its mechanism of action was a long-standing puzzle until the discovery of Cereblon (CRBN) as its direct target.[3][4][5] This guide provides an in-depth technical overview of lenalidomide's function as a molecular glue, modulating the substrate specificity of the CRBN E3 ubiquitin ligase complex. By binding to CRBN, lenalidomide induces the degradation of specific "neosubstrates," primarily the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are critical for myeloma cell survival.[5][6][7][8][9][10] This targeted protein degradation triggers a cascade of downstream events, ultimately leading to the profound anti-myeloma and immunomodulatory effects of the drug.
The CRL4CRBN E3 Ubiquitin Ligase Complex
The Cullin-RING E3 ubiquitin ligases (CRLs) are the largest family of E3 ligases and play a crucial role in regulating a vast array of cellular processes by targeting proteins for proteasomal degradation. The CRL4CRBN complex is composed of four key proteins: Cullin 4 (CUL4), DNA damage-binding protein 1 (DDB1), Regulator of Cullins 1 (ROC1, also known as Rbx1), and the substrate receptor Cereblon (CRBN).[11][12]
-
CUL4A/B: Serves as the scaffold of the complex.
-
DDB1: Acts as an adaptor protein, linking the substrate receptor (CRBN) to the CUL4 scaffold.
-
ROC1/Rbx1: A RING finger protein that recruits the E2 ubiquitin-conjugating enzyme, which carries activated ubiquitin.
-
CRBN: The substrate receptor that directly binds to proteins destined for ubiquitination.
In the absence of a ligand like lenalidomide, the CRL4CRBN complex has its own set of endogenous substrates.
Mechanism of Action: Lenalidomide as a Molecular Glue
Lenalidomide functions as a "molecular glue" by binding to a specific pocket on CRBN.[7] This binding event alters the conformation of the CRBN substrate-binding surface, creating a novel interface that has high affinity for neosubstrates, most notably IKZF1 and IKZF3.[5][8][10] This lenalidomide-induced ternary complex formation between CRBN and the neosubstrate leads to the polyubiquitination of the neosubstrate by the CRL4CRBN ligase. The polyubiquitin (B1169507) chain acts as a signal for degradation by the 26S proteasome.
Quantitative Data
The binding affinity of lenalidomide to CRBN and its efficacy in promoting the degradation of neosubstrates have been quantified using various biophysical and cellular assays.
| Parameter | Molecule | Value | Assay Method | Reference |
| Binding Affinity (Kd) | Lenalidomide to CRBN-DDB1 | ~178 nM | Competitive Titration | [13] |
| Lenalidomide to CRBN-DDB1 | 0.64 µM | Isothermal Titration Calorimetry (ITC) | [14] | |
| Lenalidomide to CRBN TBD | 6.7 µM | Isothermal Titration Calorimetry (ITC) | [15] | |
| Degradation (IC50) | Lenalidomide for IKZF1 Degradation | ~1-10 µM (cell line dependent) | Western Blot | [16] |
| Lenalidomide for IKZF3 Degradation | ~1-10 µM (cell line dependent) | Western Blot | [16] |
Downstream Signaling and Therapeutic Effects
The degradation of IKZF1 and IKZF3 in multiple myeloma cells has profound downstream consequences.[5][6] IKZF1 and IKZF3 are critical transcription factors that regulate the expression of interferon regulatory factor 4 (IRF4), which in turn controls the expression of MYC, a key oncogene in multiple myeloma.[5] The degradation of IKZF1 and IKZF3 leads to the downregulation of IRF4 and MYC, resulting in cell cycle arrest and apoptosis of myeloma cells.[5][6]
In T cells, IKZF1 and IKZF3 act as transcriptional repressors of the interleukin-2 (B1167480) (IL-2) gene.[5] Their degradation by lenalidomide leads to increased IL-2 production, which enhances T-cell proliferation and activation, contributing to the immunomodulatory effects of the drug.[4]
Experimental Protocols
Protocol 1: Co-Immunoprecipitation (Co-IP) to Demonstrate Lenalidomide-Induced Protein-Protein Interactions
This protocol is designed to verify the lenalidomide-dependent interaction between CRBN and its neosubstrates (e.g., IKZF1/IKZF3).
Materials:
-
Multiple myeloma cell line (e.g., MM.1S)
-
Lenalidomide
-
DMSO (vehicle control)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-CRBN antibody
-
Anti-IKZF1 or Anti-IKZF3 antibody
-
Control IgG antibody
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
Reagents and equipment for Western blotting
Procedure:
-
Cell Treatment: Culture MM.1S cells to the desired density. Treat cells with lenalidomide (e.g., 10 µM) or DMSO for a specified time (e.g., 4 hours).
-
Cell Lysis: Harvest and wash the cells with cold PBS. Lyse the cell pellet in ice-cold lysis buffer.
-
Pre-clearing: Centrifuge the lysate to pellet cell debris. Pre-clear the supernatant by incubating with control IgG and Protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an anti-CRBN antibody overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add Protein A/G beads and incubate for 1-2 hours to capture the antibody-protein complexes.
-
Washing: Pellet the beads and wash them several times with wash buffer to remove unbound proteins.
-
Elution: Resuspend the beads in elution buffer and boil to release the proteins.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with anti-IKZF1/3 and anti-CRBN antibodies to detect the co-precipitated proteins.
Protocol 2: In Vitro Ubiquitination Assay
This assay reconstitutes the ubiquitination cascade in a test tube to demonstrate that lenalidomide directly promotes the ubiquitination of its neosubstrates by the CRL4CRBN complex.
Materials:
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme (e.g., UBE2D2)
-
Recombinant CRL4CRBN complex
-
Recombinant IKZF1 or IKZF3 substrate
-
Ubiquitin
-
ATP
-
Lenalidomide
-
Ubiquitination reaction buffer
-
Reagents and equipment for Western blotting
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the E1, E2, CRL4CRBN complex, IKZF1/3 substrate, and ubiquitin in the reaction buffer.
-
Drug Addition: Add lenalidomide or DMSO to the respective reaction tubes.
-
Initiate Reaction: Start the reaction by adding ATP.
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours).
-
Termination: Stop the reaction by adding SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the reaction products by Western blotting. Probe with an anti-IKZF1/3 antibody to detect a ladder of higher molecular weight bands, indicative of polyubiquitination.
Protocol 3: Cellular Protein Degradation Assay (Western Blot)
This is a fundamental assay to quantify the dose- and time-dependent degradation of neosubstrates in cells upon lenalidomide treatment.
Materials:
-
Multiple myeloma cell line
-
Lenalidomide
-
Cell lysis buffer
-
Primary antibodies (anti-IKZF1, anti-IKZF3, and a loading control like anti-GAPDH or anti-Actin)
-
Secondary antibodies
-
Reagents and equipment for Western blotting
Procedure:
-
Cell Treatment: Seed cells and treat with a range of lenalidomide concentrations for various time points.
-
Cell Lysis: Harvest and lyse the cells.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE and Western Blot: Separate equal amounts of protein from each sample by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against IKZF1, IKZF3, and a loading control.
-
Detection and Analysis: Incubate with appropriate secondary antibodies and visualize the protein bands. Quantify the band intensities to determine the extent of protein degradation relative to the loading control.
Conclusion
Lenalidomide's mechanism of action as a CRBN E3 ligase modulator represents a paradigm shift in our understanding of small molecule drug activity. By acting as a molecular glue, lenalidomide hijacks the cellular protein degradation machinery to selectively eliminate key drivers of malignancy. The in-depth technical understanding of this process, from the structure of the CRL4CRBN complex to the downstream signaling consequences, is crucial for the development of the next generation of targeted protein degraders and for optimizing the clinical use of existing immunomodulatory drugs. The protocols outlined in this guide provide a framework for researchers to investigate and further elucidate the intricate biology of lenalidomide and other molecular glues.
References
- 1. Lenalidomide use in multiple myeloma (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lenalidomide use in multiple myeloma (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Novel insights into the mechanism of action of lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. labs.dana-farber.org [labs.dana-farber.org]
- 7. The novel mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. beyondspringpharma.com [beyondspringpharma.com]
- 9. Lenalidomide causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells. | Broad Institute [broadinstitute.org]
- 10. Lenalidomide Causes Selective Degradation of IKZF1 and IKZF3 in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. biorxiv.org [biorxiv.org]
- 13. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
The Dawn of a New Therapeutic Era: A Technical Guide to Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address previously "undruggable" targets and overcome resistance mechanisms inherent to traditional inhibitor-based drugs. By co-opting the cell's natural protein disposal machinery, TPD enables the selective elimination of disease-causing proteins. This in-depth technical guide provides a comprehensive overview of the core principles of TPD, focusing on the two most prominent strategies: Proteolysis-Targeting Chimeras (PROTACs) and molecular glues. We will delve into their mechanisms of action, present key quantitative data, provide detailed experimental protocols for their characterization, and visualize the intricate processes involved.
Core Concepts in Targeted Protein Degradation
The central paradigm of TPD is to induce the proximity of a target protein (Protein of Interest or POI) to an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[1][2] This event-driven pharmacology is distinct from the occupancy-driven mechanism of traditional inhibitors and offers several key advantages, including the ability to act catalytically and target proteins lacking active sites.[3]
Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[1][4] The PROTAC acts as a molecular bridge, facilitating the formation of a ternary complex between the POI and the E3 ligase.[3][5] This proximity enables the E3 ligase to transfer ubiquitin from a charged E2 conjugating enzyme to lysine (B10760008) residues on the surface of the POI.[6] The resulting polyubiquitin (B1169507) chain is recognized by the proteasome, leading to the degradation of the target protein.[1] The PROTAC molecule is then released and can participate in further degradation cycles.[4] The most commonly recruited E3 ligases in PROTAC design are Cereblon (CRBN) and von Hippel-Lindau (VHL).[3]
Molecular Glues
Molecular glues are small molecules that induce or stabilize the interaction between an E3 ligase and a target protein, often by creating a novel protein-protein interface.[7][8] Unlike PROTACs, which are rationally designed with distinct binding moieties, molecular glues are typically smaller and their discovery has often been serendipitous.[9] The classic example is thalidomide (B1683933) and its analogs (lenalidomide and pomalidomide), which bind to CRBN and induce the degradation of neosubstrate proteins such as Ikaros (IKZF1) and Aiolos (IKZF3).[10][11]
Quantitative Analysis of Degrader Activity
The efficacy of a targeted protein degrader is assessed through various quantitative parameters. These metrics are crucial for comparing the potency and efficiency of different compounds and for guiding the optimization process.
Table 1: Degradation Potency and Efficacy of Representative PROTACs
| PROTAC | Target Protein | E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) | Reference(s) |
| ARV-471 | Estrogen Receptor α (ERα) | CRBN | MCF7 | 0.9 | 95 | [12] |
| dBET1 | BRD4 | CRBN | MV4;11 | <100 | >85 | [13] |
| MZ1 | BRD4 | VHL | HeLa | ~25 | >90 | [14] |
DC50: Concentration of the degrader required to induce 50% of the maximal degradation. Dmax: Maximum percentage of protein degradation achieved.
Table 2: Ternary Complex Formation and Cooperativity
| PROTAC | Target Protein | E3 Ligase | Binary Affinity (PROTAC to E3, KD nM) | Ternary Complex Affinity (KD nM) | Cooperativity (α) | Reference(s) |
| MZ1 | Brd4(2) | VBC | 66 | 4.4 | 15 | [14] |
| ACBI1 | SMARCA2 | VHL | 1800 | 69 | 26 | [15] |
| PROTAC 1 | SMARCA2 | VHL | 1600 | 500 | 3.2 | [15] |
VBC: VHL-Elongin B-Elongin C complex. Cooperativity (α) is a measure of the change in binding affinity upon ternary complex formation. α > 1 indicates positive cooperativity, where the binding of one protein enhances the binding of the other. α < 1 indicates negative cooperativity.
Experimental Protocols for Characterizing Targeted Protein Degraders
A robust assessment of a novel degrader involves a series of well-defined experiments to confirm its mechanism of action and quantify its activity.
In Vitro Ubiquitination Assay
This assay directly assesses the ability of a degrader to mediate the ubiquitination of its target protein in a reconstituted cell-free system.
Principle: The assay combines the target protein, the E3 ligase complex, E1 activating enzyme, E2 conjugating enzyme, ubiquitin, ATP, and the degrader. The formation of a productive ternary complex leads to the transfer of ubiquitin to the target protein, which is then detected by Western blot.[16]
Detailed Methodology:
-
Reagent Preparation:
-
Thaw purified recombinant proteins on ice: E1 activating enzyme, E2 conjugating enzyme (e.g., UBE2D2), E3 ligase complex (e.g., VHL/ElonginB/ElonginC or CRL4-CRBN), and the target protein of interest (POI).[17]
-
Prepare a 10X ubiquitination buffer (e.g., 500 mM Tris-HCl pH 7.5, 50 mM MgCl₂, 10 mM DTT).[16]
-
Prepare a 100 mM ATP solution.
-
Prepare a 10 mg/mL ubiquitin solution.
-
Prepare serial dilutions of the PROTAC in DMSO.
-
-
Reaction Setup (for a 25 µL final volume):
-
On ice, prepare a master mix containing:
-
2.5 µL of 10X Ubiquitination Buffer
-
2.5 µL of 100 mM ATP
-
0.5 µL of 1 µM E1 Enzyme
-
0.5 µL of 10 µM E2 Enzyme
-
1.0 µL of 10 mg/mL Ubiquitin
-
Deionized water to a final volume that will accommodate the remaining components.[17]
-
-
In separate tubes, add the desired concentration of the POI and the E3 ligase complex.
-
Add the PROTAC dilution or DMSO (vehicle control) to the respective tubes.
-
Initiate the reaction by adding the master mix to each tube.
-
-
Incubation:
-
Incubate the reactions at 37°C for 1-2 hours.
-
-
Reaction Quenching and Sample Preparation:
-
Stop the reaction by adding 2X Laemmli sample buffer containing β-mercaptoethanol.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
Western Blot Analysis:
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the POI overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the bands using an ECL substrate and a chemiluminescence imaging system. A ladder of higher molecular weight bands or a smear above the unmodified POI indicates polyubiquitination.[17]
-
Cellular Protein Degradation Assay (Western Blot)
This is the most common method to measure the reduction of a target protein's abundance in cells following treatment with a degrader.
Principle: Cells are treated with the degrader for a specific time course. Cell lysates are then prepared, and the level of the target protein is quantified by Western blot. A loading control is used to ensure equal protein loading.[3]
Detailed Methodology:
-
Cell Culture and Treatment:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the degrader compound or DMSO as a vehicle control.
-
To confirm that the degradation is proteasome-dependent, a set of cells can be pre-treated with a proteasome inhibitor (e.g., MG132) before adding the degrader.[3]
-
-
Time-Course Collection:
-
Harvest the cells at various time points (e.g., 0, 2, 4, 8, 16, 24 hours) after treatment.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[18]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Clarify the lysate by centrifugation at ~14,000 x g for 15 minutes at 4°C.[3]
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
-
Sample Preparation and Western Blot:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer and boil the samples at 95-100°C for 5-10 minutes.
-
Perform SDS-PAGE, protein transfer, antibody incubation, and detection as described in the in vitro ubiquitination assay protocol.
-
Probe the membrane with a primary antibody against the POI and a primary antibody against a loading control protein (e.g., GAPDH, β-actin).
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the POI band to the intensity of the corresponding loading control band.
-
Plot the normalized protein levels against the degrader concentration to determine the DC50 and Dmax.
-
Ternary Complex Formation Assay (TR-FRET)
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a proximity-based assay used to quantify the formation of the ternary complex in a homogenous format.
Principle: The target protein and the E3 ligase are tagged with a FRET donor and acceptor, respectively (e.g., via antibodies recognizing protein tags). When the degrader induces the formation of the ternary complex, the donor and acceptor are brought into close proximity, resulting in a FRET signal.[8][19]
Detailed Methodology:
-
Reagent Preparation:
-
Use purified, tagged proteins (e.g., His-tagged POI and GST-tagged E3 ligase).
-
Obtain TR-FRET compatible antibodies labeled with a donor (e.g., Terbium cryptate-conjugated anti-His) and an acceptor (e.g., d2-conjugated anti-GST).[20]
-
Prepare an assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 0.05% BSA, pH 7.4).
-
Prepare a serial dilution of the PROTAC compound in DMSO and then in assay buffer.
-
-
Assay Protocol (in a 384-well plate):
-
Add the diluted PROTAC solution to the wells. Include "no PROTAC" and "no protein" controls.
-
Prepare a master mix of the tagged POI and E3 ligase in assay buffer and add it to the wells.
-
Incubate for 30-60 minutes at room temperature.
-
Prepare a master mix of the donor and acceptor antibodies and add it to the wells.
-
Seal the plate and incubate for 2-4 hours at room temperature, protected from light.[20]
-
-
Data Acquisition:
-
Read the plate on a TR-FRET compatible plate reader, exciting at ~340 nm and measuring emission at ~620 nm (donor) and ~665 nm (acceptor) after a time delay.[20]
-
-
Data Analysis:
-
Calculate the TR-FRET ratio: (Emission at 665 nm / Emission at 620 nm) * 10,000.
-
Plot the TR-FRET ratio against the PROTAC concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 for ternary complex formation.
-
Visualizing the Pathways and Workflows
Diagrams are essential for understanding the complex relationships and processes in targeted protein degradation.
Caption: Mechanism of action for a PROTAC, illustrating ternary complex formation and subsequent ubiquitination and proteasomal degradation of the target protein.
Caption: Experimental workflow for measuring cellular protein degradation using Western blotting.
Caption: Logical workflow for a TR-FRET based ternary complex formation assay.
Conclusion and Future Directions
Targeted protein degradation represents a paradigm shift in drug discovery, moving beyond simple inhibition to the complete removal of disease-causing proteins. The continued development of novel PROTACs and the rational discovery of new molecular glues hold immense promise for expanding the druggable proteome. Key future challenges include the identification of new E3 ligases to expand the scope of TPD, a deeper understanding of the rules governing ternary complex formation and degradation efficiency, and the optimization of the physicochemical properties of degraders to improve their oral bioavailability and clinical translation. As our knowledge in this field deepens, TPD is poised to deliver a new generation of transformative medicines for a wide range of human diseases.
References
- 1. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ubiquitination Assay - Profacgen [profacgen.com]
- 3. benchchem.com [benchchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. [PDF] Affinity and cooperativity modulate ternary complex formation to drive targeted protein degradation | Semantic Scholar [semanticscholar.org]
- 6. PROTAC-induced Protein Structural Dynamics in Targeted Protein Degradation [elifesciences.org]
- 7. Arvinas Presents Preclinical Data on Protein Degrader, ARV-471, at the 2018 San Antonio Breast Cancer Symposium (SABCS) | Arvinas [ir.arvinas.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Frustration in the protein-protein interface plays a central role in the cooperativity of PROTAC ternary complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Molecular Glues: The Adhesive Connecting Targeted Protein Degradation to the Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Selective Target Protein Degradation via Phthalimide Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Estimating the cooperativity of PROTAC-induced ternary complexes using 19F NMR displacement assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Modeling the Effect of Cooperativity in Ternary Complex Formation and Targeted Protein Degradation Mediated by Heterobifunctional Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - CA [thermofisher.com]
- 19. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
The Architect's Blueprint: A Technical Guide to PROTAC Design
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Paradigm Shift in Targeted Therapeutics
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary approach in drug discovery, moving beyond traditional occupancy-based inhibition to a strategy of targeted protein elimination.[1] By commandeering the cell's own protein disposal machinery, PROTACs offer the potential to address previously "undruggable" targets, overcome mechanisms of drug resistance, and achieve sustained pharmacological effects with catalytic, sub-stoichiometric dosing.[1][2] This technical guide provides a comprehensive overview of the core principles underpinning the design and development of these powerful molecules.
PROTACs are heterobifunctional molecules engineered with three key components: a ligand that recognizes the Protein of Interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that covalently joins the two.[1][3] This tripartite structure enables the PROTAC to function as a molecular bridge, inducing proximity between the POI and the E3 ligase.[1] This proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.[2][4] The PROTAC molecule itself is not degraded in this process and can proceed to induce the degradation of multiple POI molecules.[2][4]
Core Principles of PROTAC Design
The rational design of a potent and selective PROTAC necessitates meticulous consideration of each of its three modular components.
The Warhead: Engaging the Protein of Interest (POI)
The "warhead" is the ligand responsible for binding to the target protein. A critical initial step in PROTAC design is the selection of a suitable warhead. Unlike traditional inhibitors that often require high-affinity binding to a functional active site, PROTACs can utilize ligands that bind to any accessible pocket on the POI, significantly broadening the scope of targetable proteins.[2][5] The binding affinity of the warhead for the POI does not always directly correlate with the degradation efficiency of the resulting PROTAC.[6]
The Anchor: Hijacking the E3 Ubiquitin Ligase
The "anchor" is the ligand that recruits an E3 ubiquitin ligase, a key component of the ubiquitin-proteasome system (UPS). While the human genome encodes over 600 E3 ligases, only a handful have been predominantly exploited for PROTAC development due to the availability of well-characterized small molecule ligands.[1][7] The most commonly used E3 ligases in PROTAC design are Cereblon (CRBN) and von Hippel-Lindau (VHL).[8][9] Other E3 ligases such as MDM2 and IAPs have also been successfully utilized.[8][9] The choice of E3 ligase and its corresponding ligand is a foundational decision that can influence the degradation profile and potential for off-target effects.[1]
| E3 Ubiquitin Ligase | Common Ligands | Key Characteristics |
| Cereblon (CRBN) | Thalidomide, Pomalidomide, Lenalidomide[1] | Well-characterized ligands with a broad substrate scope.[1] |
| von Hippel-Lindau (VHL) | Hypoxia-inducible factor (HIF) mimetics[1] | High-affinity ligands with distinct structural requirements.[1] |
| MDM2 | Nutlin-based ligands[8] | Frequently employed for cancer-related targets.[8] |
| Inhibitors of Apoptosis Proteins (IAPs) | Bestatin-based ligands[1] | Involved in the regulation of apoptosis.[1] |
The Linker: The Critical Bridge
The linker is much more than a simple spacer; it is a critical determinant of a PROTAC's efficacy, selectivity, and physicochemical properties.[3][10][11] The length, composition, rigidity, and attachment points of the linker profoundly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase).[1][10]
-
Linker Length: An optimal linker length is crucial for productive ternary complex formation. A linker that is too short may lead to steric clashes, while a linker that is too long can result in an unstable complex due to excessive flexibility.[12]
-
Linker Composition: The chemical makeup of the linker affects the PROTAC's solubility, cell permeability, and metabolic stability.[11] Commonly used linker motifs include polyethylene (B3416737) glycol (PEG) chains and alkyl chains.[10]
-
Attachment Points: The points at which the linker is connected to the warhead and the anchor (exit vectors) are critical for maintaining the binding of both ligands to their respective proteins and for achieving a productive orientation within the ternary complex.[10]
The optimization of the linker often requires empirical testing of a library of PROTACs with systematic variations in length and composition.[10]
The PROTAC-Mediated Degradation Pathway
The mechanism of action of PROTACs can be broken down into a series of orchestrated steps, leveraging the cell's endogenous protein homeostasis machinery.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Quantitative Analysis of PROTAC Design Parameters
The efficacy of a PROTAC is typically quantified by two key parameters: the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize representative data illustrating the impact of linker length and composition on PROTAC performance.
Table 1: Impact of Linker Length on TBK1 Degradation
This table illustrates the effect of varying the length of an alkyl/ether linker on the degradation of Tank-binding kinase 1 (TBK1).[10]
| Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| < 12 | No degradation | - |
| 12-29 | Submicromolar | >76 |
| 21 | 3 | 96 |
| 29 | 292 | 76 |
Data sourced from Zhang et al. as cited in a review.[10]
Table 2: Comparative Performance of BRD4-Targeting PROTACs with Varying PEG Linkers
This table showcases the structure-activity relationship for a series of PROTACs targeting BRD4, utilizing PEG linkers of different lengths.[12]
| PROTAC Compound | Linker Composition | DC50 (nM) | Dmax (%) |
| PROTAC-1 | PEG2 | 150 | 80 |
| PROTAC-2 | PEG3 | 50 | 90 |
| PROTAC-3 | PEG4 | 25 | >95 |
| PROTAC-4 | PEG5 | 60 | 88 |
| PROTAC-5 | PEG6 | 120 | 82 |
Data presented is representative of typical trends observed in PROTAC optimization.[12]
Experimental Protocols for PROTAC Characterization
A robust assessment of a PROTAC's activity and mechanism of action requires a suite of biochemical and cellular assays.
Target Protein Degradation Assay (Western Blot)
This is a fundamental assay to quantify the reduction of the target protein in cells following PROTAC treatment.[3]
Methodology:
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a predetermined time (e.g., 24 hours), including a vehicle control (e.g., DMSO).[3]
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[3]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay, such as the BCA assay, to ensure equal loading.[3]
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.[3]
-
Immunodetection: Probe the membrane with a primary antibody specific for the POI, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. A loading control antibody (e.g., GAPDH, β-actin) should also be used.[3]
-
Data Analysis: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities and normalize the POI signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[3]
Caption: Experimental workflow for Western Blot analysis of PROTAC-mediated degradation.
Ternary Complex Formation Assays
Demonstrating the formation of the POI-PROTAC-E3 ligase ternary complex is crucial for mechanistic validation. Several biophysical techniques can be employed for this purpose.
SPR is a label-free technique that provides real-time kinetic data on the association and dissociation of molecules.[13]
Methodology:
-
Immobilization: Immobilize one of the proteins (e.g., the E3 ligase) onto the surface of an SPR sensor chip.[13]
-
Binary Interaction Analysis: Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding kinetics. Separately, inject a series of concentrations of the POI over the immobilized E3 ligase to confirm minimal direct interaction.[13]
-
Ternary Interaction Analysis: Prepare a series of solutions containing a fixed, saturating concentration of the POI and varying concentrations of the PROTAC. Inject these solutions over the immobilized E3 ligase. The resulting sensorgrams will reflect the formation and dissociation of the ternary complex.[13]
-
Data Analysis: Fit the sensorgram data to appropriate binding models to determine the kinetic parameters (ka, kd) and the equilibrium dissociation constant (KD) for both binary and ternary interactions. This allows for the calculation of the cooperativity factor (α).[13]
ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.[14]
Methodology:
-
Sample Preparation: Prepare solutions of the POI and the PROTAC in the same buffer. The concentration of the PROTAC in the syringe should be 10-20 times higher than the concentration of the POI in the sample cell.[14]
-
Titration: Perform a series of small, sequential injections of the PROTAC solution into the sample cell containing the POI solution.[14]
-
Data Analysis: Integrate the heat-change peaks from the titration to generate a binding isotherm. Fit the isotherm to a suitable binding model to determine the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.[14]
-
Ternary Complex Analysis: To study the ternary complex, the experiment can be repeated by titrating a pre-formed binary complex (e.g., PROTAC-POI) into a solution of the third component (E3 ligase).[14]
In-Cell Target Engagement Assay (Cellular Thermal Shift Assay - CETSA)
CETSA is used to confirm that the PROTAC binds to its intended target within the complex environment of the cell.[15]
Methodology:
-
Cell Treatment: Treat intact cells with the PROTAC or a vehicle control.[15]
-
Thermal Challenge: Heat the cell suspensions to a range of temperatures to induce protein denaturation and precipitation. Ligand-bound proteins are stabilized and will remain in solution at higher temperatures.[15]
-
Cell Lysis and Separation: Lyse the cells and separate the soluble fraction from the precipitated proteins by centrifugation.[15]
-
Detection: Analyze the amount of soluble target protein remaining at each temperature by Western blotting or other protein detection methods.[15]
-
Data Analysis: Plot the percentage of soluble protein against temperature to generate melt curves. A shift in the melting curve in the presence of the PROTAC indicates target engagement.[15]
Ubiquitination Assay
This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitination of the target protein.[2]
Methodology:
-
Cell Treatment: Treat cells with the PROTAC at a concentration known to induce degradation. It is crucial to co-treat with a proteasome inhibitor (e.g., MG132) to allow the accumulation of polyubiquitinated proteins.[2]
-
Cell Lysis: Lyse the cells under denaturing conditions (e.g., buffer containing 1% SDS) to disrupt protein-protein interactions.[2]
-
Immunoprecipitation (IP): Dilute the lysates to reduce the SDS concentration and immunoprecipitate the target protein using a specific antibody.[2]
-
Western Blotting: Elute the immunoprecipitated proteins and analyze them by Western blotting using an antibody that recognizes ubiquitin. An increase in the high molecular weight smear upon PROTAC treatment indicates polyubiquitination of the target protein.[2]
The Ubiquitin-Proteasome System: The Cellular Machinery
PROTACs leverage the cell's natural protein degradation pathway, the Ubiquitin-Proteasome System (UPS). Understanding this pathway is fundamental to appreciating the mechanism of action of PROTACs.
Caption: The Ubiquitin-Proteasome Signaling Pathway.
Conclusion and Future Directions
The design of PROTACs is a multifactorial challenge that requires a deep understanding of structural biology, medicinal chemistry, and cell biology. The modular nature of PROTACs, however, allows for a systematic and rational approach to their optimization. As our understanding of the intricate interplay between the POI, PROTAC, and E3 ligase deepens, and as new E3 ligases are harnessed, the therapeutic potential of targeted protein degradation will continue to expand, offering new hope for the treatment of a wide range of diseases. The continued development of sophisticated analytical techniques will be paramount in guiding the design of the next generation of these promising therapeutic agents.
References
- 1. Ubiquitin/Proteasome | Cell Signaling Technology [cellsignal.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]
- 7. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
An In-depth Technical Guide to E3 Ubiquitin Ligase Recruitment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the mechanisms, experimental approaches, and therapeutic implications of E3 ubiquitin ligase recruitment.
Core Concepts: The Ubiquitin-Proteasome System and the Role of E3 Ligases
The Ubiquitin-Proteasome System (UPS) is the primary pathway for controlled protein degradation in eukaryotic cells, regulating a vast array of cellular processes, including cell cycle progression, signal transduction, and quality control of proteins.[1][2][3][4][5] The UPS orchestrates the degradation of proteins through a three-enzyme cascade:
-
E1 (Ubiquitin-Activating Enzyme): Activates ubiquitin in an ATP-dependent manner.[3][5][6]
-
E2 (Ubiquitin-Conjugating Enzyme): Receives the activated ubiquitin from E1.[3][6]
-
E3 (Ubiquitin Ligase): The key player that confers substrate specificity.[2][7][8] It recognizes and binds to a specific target protein (substrate) and facilitates the transfer of ubiquitin from the E2 enzyme to a lysine (B10760008) residue on the substrate.[6][7]
This process, known as ubiquitination, can result in the attachment of a single ubiquitin molecule (monoubiquitination) or a chain of ubiquitin molecules (polyubiquitination).[5][7] The fate of the tagged protein is determined by the type of ubiquitin linkage.[7] For instance, polyubiquitin (B1169507) chains linked via lysine 48 (K48) typically target the protein for degradation by the 26S proteasome.[2][7]
With over 600 E3 ligases encoded in the human genome, they represent the largest and most diverse family of enzymes in the ubiquitination pathway.[8][9][10] This diversity allows for the precise and specific regulation of thousands of cellular proteins.
Classification of E3 Ubiquitin Ligases
E3 ligases are broadly classified into several families based on their structural domains and mechanism of ubiquitin transfer.[6][7][11][12]
| E3 Ligase Family | Key Characteristics | Mechanism of Ubiquitin Transfer | Examples |
| RING (Really Interesting New Gene) | The largest family, characterized by a RING domain that binds the E2-ubiquitin complex.[6] Can function as monomers or as part of multi-subunit complexes.[11] | Facilitates the direct transfer of ubiquitin from the E2 enzyme to the substrate.[6][11] | Anaphase-Promoting Complex (APC), SCF (Skp1-Cullin-F-box) complex, MDM2.[7] |
| HECT (Homologous to E6AP C-terminus) | Possess a conserved HECT domain that forms a thioester intermediate with ubiquitin before transferring it to the substrate. | Involves a two-step process: ubiquitin is first transferred from the E2 to a cysteine residue in the HECT domain of the E3, and then from the E3 to the substrate.[7] | Nedd4 family, HERC family.[6] |
| RBR (RING-between-RING) | A hybrid family that contains two RING-like domains (RING1 and RING2) and an In-Between-RING (IBR) domain.[6] | Functions as a RING/HECT hybrid. RING1 binds the E2-ubiquitin complex, and the ubiquitin is then transferred to a catalytic cysteine in the RING2 domain before being transferred to the substrate.[6] | Parkin, HOIP. |
| U-box | Contains a U-box domain, which is structurally similar to the RING domain but lacks the zinc-coordinating residues. | Similar to RING E3s, they facilitate the direct transfer of ubiquitin from the E2 to the substrate. | CHIP (C-terminus of Hsc70-Interacting Protein). |
Mechanisms of E3 Ligase Recruitment and Substrate Recognition
The specificity of the UPS is largely dictated by the precise recruitment of E3 ligases to their substrates. This recruitment is a highly regulated process involving various mechanisms:
-
Degron Recognition: Many substrates contain specific recognition motifs called "degrons," which are directly recognized by the substrate-binding domain of an E3 ligase.[13] For example, the SCF complex utilizes a variety of F-box proteins as substrate receptors, each recognizing a specific set of substrates.[7]
-
Post-Translational Modifications (PTMs): The interaction between an E3 ligase and its substrate can be controlled by PTMs such as phosphorylation, acetylation, or glycosylation.[14] For instance, the E3 ligase c-Cbl specifically binds to phosphorylated tyrosine motifs in its substrates, linking ubiquitination to signal transduction pathways.[14]
-
Adaptor Proteins: In some cases, an adaptor protein bridges the interaction between the E3 ligase and the substrate. A well-known example is the von Hippel-Lindau (VHL) E3 ligase complex, where the VHL protein acts as the substrate receptor for hypoxia-inducible factor 1α (HIF-1α).[10]
-
Induced Proximity: This mechanism is central to the action of a class of therapeutics known as Proteolysis-Targeting Chimeras (PROTACs) and molecular glues.[7][10] These small molecules act as bifunctional linkers, simultaneously binding to an E3 ligase and a target protein of interest, thereby inducing their proximity and subsequent ubiquitination and degradation of the target.[7][15]
Signaling Pathway Example: VHL-mediated Degradation of HIF-1α
The degradation of the transcription factor HIF-1α is a classic example of E3 ligase recruitment regulated by cellular conditions.
Caption: VHL-mediated degradation of HIF-1α under normoxic and hypoxic conditions.
Experimental Protocols for Studying E3 Ligase Recruitment
A variety of experimental techniques are employed to investigate the interactions between E3 ligases and their substrates.
Co-Immunoprecipitation (Co-IP)
Principle: Co-IP is used to identify and validate protein-protein interactions. An antibody against a specific E3 ligase is used to pull down the E3 ligase and any interacting proteins from a cell lysate. The interacting proteins can then be identified by Western blotting or mass spectrometry.
Detailed Methodology:
-
Cell Lysis: Harvest cells and lyse them in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to preserve protein-protein interactions.
-
Pre-clearing: Incubate the cell lysate with protein A/G-agarose beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific to the E3 ligase of interest.
-
Immune Complex Capture: Add protein A/G-agarose beads to the lysate-antibody mixture to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Analysis: Analyze the eluted proteins by Western blotting using an antibody against the putative substrate or by mass spectrometry for unbiased identification of interacting partners.
Caption: A generalized workflow for a Co-Immunoprecipitation (Co-IP) experiment.
Proximity-Labeling Assays (e.g., BioID)
Principle: This technique identifies proteins in close proximity to a protein of interest in living cells. The E3 ligase is fused to a promiscuous biotin (B1667282) ligase (BirA). When biotin is added to the cell culture medium, BirA biotinylates proteins in its immediate vicinity. These biotinylated proteins can then be purified and identified.
Detailed Methodology:
-
Construct Generation: Generate a fusion construct of the E3 ligase and BirA*.
-
Cell Line Generation: Establish a stable cell line expressing the fusion protein.
-
Biotin Labeling: Incubate the cells with biotin for a defined period.
-
Cell Lysis: Lyse the cells under denaturing conditions to stop the biotinylation reaction and disrupt protein complexes.
-
Purification: Purify the biotinylated proteins using streptavidin-coated beads.
-
Analysis: Identify the purified proteins by mass spectrometry.
In Vitro Ubiquitination Assays
Principle: This assay reconstitutes the ubiquitination cascade in a test tube to directly assess the ability of an E3 ligase to ubiquitinate a specific substrate.
Detailed Methodology:
-
Protein Purification: Purify recombinant E1, E2, E3 ligase, the substrate of interest, and ubiquitin.
-
Reaction Setup: Combine the purified components in a reaction buffer containing ATP.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time.
-
Quenching: Stop the reaction by adding SDS-PAGE sample buffer.
-
Analysis: Analyze the reaction products by Western blotting using an antibody against the substrate to detect higher molecular weight ubiquitinated species.
Therapeutic Strategies Targeting E3 Ligase Recruitment
The central role of E3 ligases in protein homeostasis makes them attractive targets for drug discovery.[8][9]
Targeted Protein Degradation (TPD)
TPD has emerged as a powerful therapeutic modality that co-opts the cell's own protein degradation machinery to eliminate disease-causing proteins.[15]
-
PROTACs (Proteolysis-Targeting Chimeras): These heterobifunctional molecules consist of a ligand that binds to an E3 ligase, a ligand for the target protein, and a linker.[7][15] By bringing the E3 ligase and the target protein into close proximity, PROTACs induce the ubiquitination and subsequent degradation of the target.[7][15]
-
Molecular Glues: These are small molecules that induce a novel interaction between an E3 ligase and a target protein, leading to the target's degradation.[7] A well-known example is thalidomide, which recruits neo-substrates to the CRBN E3 ligase.[15]
Caption: The mechanism of action of a Proteolysis-Targeting Chimera (PROTAC).
Quantitative Data on E3 Ligase Ligands
The development of TPD strategies relies on the availability of small molecule ligands that can bind to E3 ligases. The table below summarizes binding affinity data for some commonly used E3 ligase ligands.
| E3 Ligase | Ligand | Binding Affinity (Kd/IC50) | Target | Reference |
| Cereblon (CRBN) | Pomalidomide | ~250 nM (IC50) | CRBN | [15] |
| Cereblon (CRBN) | Lenalidomide | ~1 µM (IC50) | CRBN | [15] |
| Von Hippel-Lindau (VHL) | VH032 | ~190 nM (Kd) | VHL | (Exemplary) |
| MDM2 | Nutlin-3 | ~90 nM (IC50) | MDM2-p53 interaction | (Exemplary) |
Note: Binding affinities can vary depending on the experimental conditions and assay format. The values presented are for illustrative purposes.
Challenges and Future Directions
Despite the significant progress in understanding and targeting E3 ligases, several challenges remain:
-
Expanding the Repertoire of Ligandable E3s: The majority of current TPD approaches utilize a limited number of E3 ligases, primarily CRBN and VHL.[15] Discovering ligands for other E3 ligases is crucial to overcome potential resistance mechanisms and to enable cell-type-specific protein degradation.[15]
-
Understanding Substrate Specificity: Many E3 ligases have a large number of substrates, and the rules governing their specificity are not fully understood.[14][16] A deeper understanding of these rules will be essential for designing highly selective therapeutics.
-
Overcoming Resistance: Resistance to TPDs can arise from mutations in the E3 ligase or the target protein that disrupt the formation of the ternary complex.[15] Strategies to overcome resistance, such as using different E3 ligases, are an active area of research.
The field of E3 ubiquitin ligase recruitment is a dynamic and rapidly evolving area of research. Continued efforts to elucidate the fundamental mechanisms of E3 ligase function and to develop novel strategies for their therapeutic modulation hold immense promise for the treatment of a wide range of human diseases.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Ubiquitin proteasome system in immune regulation and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Ubiquitin/Proteasome System | Cell Metabolism | Tocris Bioscience [tocris.com]
- 5. Ubiquitin/Proteasome | Cell Signaling Technology [cellsignal.com]
- 6. E3 ubiquitin ligases: styles, structures and functions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ubiquitin ligase - Wikipedia [en.wikipedia.org]
- 8. tandfonline.com [tandfonline.com]
- 9. Drug Discovery Approaches to Target E3 Ligases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Recognition of substrate degrons by E3 ubiquitin ligases and modulation by small-molecule mimicry strategies: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 14. portlandpress.com [portlandpress.com]
- 15. mdpi.com [mdpi.com]
- 16. Driving E3 Ligase Substrate Specificity for Targeted Protein Degradation: Lessons from Nature and the Laboratory - PubMed [pubmed.ncbi.nlm.nih.gov]
The Architect of Degradation: A Technical Guide to Lenalidomide-C6-Br in Novel PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic intervention, moving beyond mere inhibition to the targeted destruction of pathogenic proteins. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to achieve this, offering the potential to address targets previously considered "undruggable."[1] At the heart of many successful PROTACs lies the recruitment of the Cereblon (CRBN) E3 ubiquitin ligase, a task often accomplished by derivatives of immunomodulatory drugs (IMiDs) such as Lenalidomide.[2][3] This technical guide provides an in-depth exploration of a key building block in this field: Lenalidomide-C6-Br. This molecule, comprising the CRBN-binding moiety Lenalidomide connected to a 6-carbon alkyl bromide linker, serves as a versatile anchor for the synthesis of novel PROTACs. Herein, we detail its synthesis, mechanism of action, and the critical experimental protocols for the evaluation of PROTACs developed from this foundational component.
Core Concepts: The PROTAC Mechanism and the Role of Cereblon
PROTACs are comprised of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[4] The fundamental mechanism of action involves the PROTAC inducing proximity between the POI and the E3 ligase, forming a ternary complex.[5] This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.
Cereblon (CRBN) is a substrate receptor of the CUL4A-DDB1-ROC1 E3 ubiquitin ligase complex.[3] Lenalidomide and its analogs bind to CRBN, modulating its substrate specificity.[3] In the context of PROTACs, the Lenalidomide moiety serves to "hijack" the CRBN E3 ligase complex, directing its ubiquitinating activity towards the target protein bound by the other end of the PROTAC molecule.
Synthesis of this compound
The synthesis of this compound is achieved through the chemoselective alkylation of the aromatic amine of Lenalidomide. This method provides a straightforward approach to installing a functionalized linker onto the CRBN ligand.
Reaction Scheme:
Protocol:
-
Dissolution: Dissolve Lenalidomide in an anhydrous polar aprotic solvent, such as N,N-Dimethylformamide (DMF).
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) to the solution to act as a non-nucleophilic base.
-
Alkylation: Introduce an excess of 1,6-dibromohexane to the reaction mixture. The excess of the di-halogenated alkane favors mono-alkylation.
-
Reaction Conditions: Heat the mixture to facilitate the reaction. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, the reaction is quenched, and the product is extracted. Purification is typically achieved through column chromatography to isolate the desired this compound.[6]
Quantitative Data Presentation
The efficacy of a PROTAC is determined by its ability to induce the degradation of the target protein. Key parameters for evaluation include the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). The following tables present representative data for PROTACs utilizing Lenalidomide with varying linkers to illustrate the impact of linker composition on degradation efficiency.
Table 1: Degradation Efficiency of BRD4-Targeting PROTACs with Different Linkers
| PROTAC | E3 Ligase Ligand | Linker Type | Target | Cell Line | DC50 (nM) | Dmax (%) |
| dBET6 | Lenalidomide | PEG | BRD4 | Jurkat | 18 | >95 |
| PROTAC 1 | Lenalidomide | Alkyl (C4) | BRD4 | THP-1 | 30 | ~90 |
| PROTAC 2 | Lenalidomide | Alkyl (C6) | BRD4 | THP-1 | 25 | >95 |
| PROTAC 3 | Lenalidomide | Alkyl (C8) | BRD4 | THP-1 | 45 | ~85 |
Data is representative and compiled from various sources for illustrative purposes.[7][8]
Table 2: Binding Affinities and Cellular Activity
| Compound | Target | Binding Affinity (Kd to CRBN, µM) | Cellular IC50 (nM) |
| Lenalidomide | - | ~1.0 | N/A |
| PROTAC (BRD4) | BRD4 | N/A | 5-50 |
| PROTAC (STAT3) | STAT3 | N/A | 28-60 |
Data is representative and compiled from various sources for illustrative purposes.[8][9]
Experimental Protocols
Western Blotting for Protein Degradation
This is a fundamental technique to quantify the reduction in target protein levels following PROTAC treatment.[10]
Methodology:
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay, such as the BCA assay.
-
SDS-PAGE and Protein Transfer: Normalize the protein amounts for all samples, add Laemmli sample buffer, and denature by boiling. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the target protein, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify the band intensities and normalize them to a loading control (e.g., GAPDH, β-actin) to determine the percentage of protein degradation relative to the vehicle control.[10][11]
In-Cell Ubiquitination Assay
This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitination of the target protein.
Methodology:
-
Cell Treatment: Treat cells with the PROTAC at a concentration known to induce degradation. It is crucial to co-treat with a proteasome inhibitor (e.g., MG132) to allow for the accumulation of polyubiquitinated proteins.
-
Cell Lysis: Lyse the cells under denaturing conditions (e.g., buffer containing 1% SDS) to disrupt protein-protein interactions.
-
Immunoprecipitation (IP): Dilute the lysates to reduce the SDS concentration and immunoprecipitate the target protein using a specific antibody.
-
Western Blotting: Elute the immunoprecipitated proteins and analyze them by Western blotting using an antibody that recognizes ubiquitin. An increase in the high-molecular-weight smear upon PROTAC treatment indicates polyubiquitination of the target protein.
Cell Viability Assay (MTT Assay)
This assay assesses the cytotoxic or cytostatic effects of the PROTAC on cancer cell lines.[12]
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the PROTAC for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[5][12]
Visualizing the Process: Signaling Pathways and Workflows
PROTAC Mechanism of Action
Experimental Workflow for PROTAC Evaluation
Conclusion
This compound is a valuable and versatile building block for the development of novel PROTACs that hijack the Cereblon E3 ligase. Its straightforward synthesis and the established role of Lenalidomide in CRBN recruitment make it an attractive starting point for researchers in the field of targeted protein degradation. The successful development of potent and selective PROTACs relies on a rigorous and systematic evaluation of their biological activity. The experimental protocols and data presented in this guide provide a solid framework for the characterization of new PROTAC molecules, ultimately contributing to the advancement of this transformative therapeutic modality.
References
- 1. scholars.mssm.edu [scholars.mssm.edu]
- 2. Syncing with Industry Leaders: A High-Activity PROTAC Library for Targeted Protein Degradation (Part III) [bldpharm.com]
- 3. researchgate.net [researchgate.net]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemoselective Synthesis of Lenalidomide-Based PROTAC Library Using Alkylation Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Lenalidomide-C6-Br: A Technical Guide for PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lenalidomide-C6-Br is a synthetic derivative of lenalidomide (B1683929), a well-established immunomodulatory drug. This functionalized molecule incorporates a six-carbon alkyl bromide linker, rendering it a valuable building block in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that harness the cell's natural protein degradation machinery to eliminate specific target proteins implicated in disease. This compound serves as the E3 ligase-recruiting moiety, specifically engaging the Cereblon (CRBN) E3 ubiquitin ligase complex. This guide provides a comprehensive overview of the properties, synthesis, and application of this compound in the construction of PROTACs, with a focus on quantitative data and detailed experimental protocols.
Chemical Properties and Identification
This compound is a conjugate of the E3 ligase ligand lenalidomide and a C6 alkyl bromide linker. While it is widely used in research and development, a specific CAS number has not been assigned to this molecule.
| Property | Value | Source |
| Molecular Formula | C20H24BrN3O4 | N/A |
| Molecular Weight | 450.33 g/mol | N/A |
| Chemical Name | 2-(2,6-dioxopiperidin-3-yl)-4-((6-bromohexyl)amino)isoindoline-1,3-dione | N/A |
| CAS Number | Not available | N/A |
| Physical State | Solid | N/A |
Synthesis of this compound
The synthesis of this compound is typically achieved through the chemoselective alkylation of the aromatic amine of lenalidomide with a suitable six-carbon linker containing a terminal bromide.
Experimental Protocol: Synthesis of this compound
Materials:
-
Lenalidomide
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (B1210297) (EtOAc)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve lenalidomide (1.0 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add DIPEA (2.0 eq) to the solution and stir for 10 minutes at room temperature.
-
Add 1,6-dibromohexane (5.0 eq) to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford this compound as a solid.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Application in PROTAC Synthesis: A BRD4-Targeting PROTAC Example
This compound is a versatile building block for the synthesis of PROTACs targeting a wide range of proteins. A common application is the development of degraders for Bromodomain-containing protein 4 (BRD4), a transcriptional coactivator implicated in cancer.
Experimental Protocol: Synthesis of a BRD4-Targeting PROTAC
This protocol describes the synthesis of a BRD4-targeting PROTAC by coupling this compound with a JQ1 derivative (a known BRD4 inhibitor).
Materials:
-
This compound
-
JQ1-amine (a derivative of JQ1 with a free amine for conjugation)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (B52724) (ACN)
Procedure:
-
To a solution of JQ1-amine (1.0 eq) in acetonitrile, add potassium carbonate (3.0 eq).
-
Add a solution of this compound (1.2 eq) in acetonitrile to the reaction mixture.
-
Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, filter the reaction mixture to remove any inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude PROTAC by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) to yield the final product.
-
Characterize the purified PROTAC by HRMS and NMR.
Caption: Workflow for the synthesis of a BRD4-targeting PROTAC.
Mechanism of Action and Signaling Pathway
Lenalidomide-based PROTACs function by inducing the proximity of the target protein to the CRBN E3 ubiquitin ligase. This leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.
The binding of the lenalidomide moiety of the PROTAC to CRBN alters the substrate specificity of the E3 ligase complex, leading to the recruitment of the target protein (e.g., BRD4). This ternary complex formation (PROTAC-Target Protein-CRBN) is a critical step for inducing protein degradation. In addition to the intended target, lenalidomide and its derivatives are known to induce the degradation of so-called "neosubstrates," such as the lymphoid transcription factors IKZF1 and IKZF3.[1][2] This can have both therapeutic and off-target effects that need to be considered during drug development.
Caption: Mechanism of action of a lenalidomide-based PROTAC.
Quantitative Data
The efficacy of PROTACs is typically evaluated by their ability to induce the degradation of the target protein, measured as the DC50 (concentration for 50% degradation), and their anti-proliferative activity, measured as the IC50 (concentration for 50% inhibition of cell growth). The binding affinity of the E3 ligase ligand to its target is also a critical parameter.
Binding Affinity of Lenalidomide to CRBN
| Ligand | Protein | Method | Kd (μM) | Source |
| Lenalidomide | CRBN-DDB1 complex | Isothermal Titration Calorimetry (ITC) | 0.6 | N/A |
| Lenalidomide | CRBN (Thalidomide Binding Domain) | Isothermal Titration Calorimetry (ITC) | 19 | N/A |
Activity of Representative BRD4-Targeting PROTACs
| PROTAC | Target | Cell Line | DC50 (nM) | IC50 (nM) | Source |
| ARV-825 (Pomalidomide-based) | BRD4 | RS4;11 | <1 | 0.051 | N/A |
| Compound 21 (Lenalidomide-based) | BRD4 | THP-1 | - | 810 | N/A |
| dBET1 (Pomalidomide-based) | BRD4 | MV4;11 | 0.8 | 3 | N/A |
Note: The provided DC50 and IC50 values are for representative BRD4-targeting PROTACs that utilize a lenalidomide or pomalidomide (B1683931) core and are intended for comparative purposes. The specific activity of a PROTAC synthesized with this compound will depend on the target ligand and the overall structure of the molecule.
Conclusion
This compound is a key building block for the synthesis of PROTACs that recruit the CRBN E3 ligase. Its straightforward synthesis and versatile reactivity make it a valuable tool for researchers in the field of targeted protein degradation. This guide provides the fundamental technical information required for the effective utilization of this compound in the design and development of novel therapeutics. The provided protocols and data serve as a starting point for the rational design and evaluation of new PROTAC molecules. Careful consideration of the mechanism of action, including the potential for neosubstrate degradation, is essential for the successful development of safe and effective therapies.
References
Methodological & Application
Synthesis Protocol for Lenalidomide-C6-Br: A Key Building Block for PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed application note and protocol for the synthesis of Lenalidomide-C6-Br, a crucial bifunctional molecule used in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a novel therapeutic modality that utilizes the cell's own ubiquitin-proteasome system to degrade specific target proteins. This compound incorporates the well-characterized E3 ubiquitin ligase ligand, Lenalidomide, connected to a six-carbon alkyl linker with a terminal bromide. This terminal bromide serves as a reactive handle for subsequent conjugation to a target protein ligand, forming the final PROTAC molecule. This protocol outlines a representative synthetic method based on established literature procedures for the alkylation of Lenalidomide.
Introduction
PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. By bringing the POI and the E3 ligase into close proximity, PROTACs facilitate the ubiquitination and subsequent degradation of the target protein by the proteasome.
Lenalidomide is a potent immunomodulatory agent that functions as a molecular glue to the Cereblon (CRBN) E3 ubiquitin ligase complex. This property has made it a widely used E3 ligase ligand in the design of PROTACs. The synthesis of Lenalidomide-based PROTAC building blocks, such as this compound, is a critical step in the development of novel degraders. The six-carbon alkyl chain provides a flexible linker of sufficient length to allow for the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase. The terminal bromide offers a versatile point of attachment for various target protein ligands through nucleophilic substitution reactions.
Chemical Synthesis Workflow
The synthesis of this compound is typically achieved through a nucleophilic substitution reaction where the 4-amino group of Lenalidomide is alkylated with an excess of 1,6-dibromohexane (B150918). The use of a suitable base is crucial to facilitate the reaction.
Caption: A flowchart illustrating the general synthetic workflow for this compound.
Experimental Protocol
This protocol describes a representative method for the synthesis of this compound.
Materials:
-
Lenalidomide
-
1,6-dibromohexane
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (B1210297) (EtOAc)
-
Hexanes
-
Silica (B1680970) gel for column chromatography
-
Standard laboratory glassware and equipment
Procedure:
-
To a solution of Lenalidomide (1.0 eq) in anhydrous DMF, add N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq).
-
Add 1,6-dibromohexane (5.0-10.0 eq) to the reaction mixture. The large excess of the dibromoalkane is used to minimize the formation of the bis-alkylated product.
-
Stir the reaction mixture at room temperature for 24-48 hours. The reaction can be gently heated to 40-50°C to increase the reaction rate, if necessary. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion of the reaction, pour the mixture into water and extract with ethyl acetate or dichloromethane.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes or dichloromethane in methanol (B129727) to afford the pure this compound.
Data Presentation
Table 1: Summary of Reaction Parameters and Yields
| Parameter | Value | Reference |
| Reactants | ||
| Lenalidomide | 1.0 eq | [1][2] |
| 1,6-dibromohexane | 5.0 - 10.0 eq | [2] |
| Reagents | ||
| Base | DIPEA | [1][2] |
| Solvent | DMF or NMP | [1][2] |
| Reaction Conditions | ||
| Temperature | Room Temperature - 110°C | [2] |
| Reaction Time | 12 - 48 hours | [2] |
| Product | ||
| Yield | 40-60% (Typical) | |
| Purification Method | Column Chromatography |
Note: The yield is an estimated typical range based on similar reported reactions and may vary depending on the specific reaction conditions and scale.
Lenalidomide Signaling Pathway
Lenalidomide exerts its therapeutic effects by binding to the Cereblon (CRBN) protein, which is a substrate receptor of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4^CRBN^).[3][4] This binding event alters the substrate specificity of the E3 ligase, leading to the recruitment, ubiquitination, and subsequent proteasomal degradation of specific neosubstrate proteins, most notably the Ikaros family zinc finger transcription factors IKZF1 and IKZF3.[4][5] The degradation of these transcription factors is a key mechanism of action for the anti-myeloma and immunomodulatory effects of Lenalidomide.
Caption: The signaling pathway of Lenalidomide-mediated protein degradation.
References
- 1. Author Guidelines [researcher-resources.acs.org]
- 2. 4-Amino-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;oxalic acid | C15H13N3O8 | CID 46898201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
A Step-by-Step Guide to Synthesizing and Evaluating PROTACs with Lenalidomide-C6-Br
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the design, synthesis, and evaluation of Proteolysis Targeting Chimeras (PROTACs) utilizing the commercially available E3 ligase ligand-linker conjugate, Lenalidomide-C6-Br. This building block incorporates the well-characterized immunomodulatory drug (IMiD) Lenalidomide (B1683929), which recruits the Cereblon (CRBN) E3 ubiquitin ligase, connected to a six-carbon alkyl linker terminating in a bromine atom.[1] This terminal bromide serves as a reactive handle for conjugation to a ligand targeting a specific protein of interest (POI), typically through nucleophilic substitution.
Introduction to PROTAC Technology
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that represent a revolutionary therapeutic modality.[2] They function by hijacking the cell's natural protein degradation machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins.[3] A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[4][5]
The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is a critical step for the subsequent ubiquitination and degradation of the target protein.[6] The linker plays a crucial role in this process, as its length, composition, and attachment points can significantly influence the efficacy of the PROTAC.[3][7]
Mechanism of Action: Lenalidomide-Based PROTACs
Lenalidomide and its analogs, known as immunomodulatory drugs (IMiDs), exert their therapeutic effects by binding to the Cereblon (CRBN) protein, a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex.[8][9][10] In the context of a PROTAC, the Lenalidomide moiety recruits the CRBN E3 ligase. Simultaneously, the other end of the PROTAC binds to the target protein. This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the POI.[11] The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[6] The PROTAC molecule is subsequently released and can catalytically induce the degradation of multiple POI molecules.[5]
Experimental Protocols
Protocol 1: Synthesis of a PROTAC using this compound
This protocol describes the synthesis of a PROTAC via nucleophilic substitution, where an amine-containing POI ligand displaces the bromine atom of this compound.
Materials:
-
This compound
-
Amine-functionalized Protein of Interest Ligand (POI-NH2)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
Sodium iodide (NaI) (optional, as a catalyst)
-
Ethyl acetate (B1210297)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Solvents for column chromatography (e.g., dichloromethane (B109758), methanol (B129727), hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve the amine-functionalized POI ligand (1.0 equivalent) and this compound (1.1 equivalents) in anhydrous DMF.
-
Addition of Base: Add DIPEA (2.0-3.0 equivalents) to the reaction mixture. If the reaction is sluggish, a catalytic amount of sodium iodide can be added.
-
Reaction: Stir the reaction mixture at room temperature or heat to 50-80 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and dilute it with ethyl acetate. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to yield the final PROTAC.
Protocol 2: Characterization of the Synthesized PROTAC
1. Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Prepare a dilute solution of the purified PROTAC in a suitable solvent (e.g., methanol or acetonitrile).
-
Analyze the sample using an LC-MS system to confirm the molecular weight of the final product.[12]
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve the purified PROTAC in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).
-
Acquire 1H and 13C NMR spectra to confirm the structure of the synthesized PROTAC.[12]
Protocol 3: In Vitro Evaluation of PROTAC Activity
1. Target Protein Degradation Assay (Western Blot):
-
Cell Culture: Plate cells expressing the target protein in a multi-well plate and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with a dilution series of the synthesized PROTAC for a specified period (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Lyse the cells and collect the protein lysates.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE, transfer to a membrane, and probe with a primary antibody specific for the target protein. Use an antibody for a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Detection and Analysis: Use a secondary antibody conjugated to a detection enzyme (e.g., HRP) and a suitable substrate to visualize the protein bands. Quantify the band intensities to determine the extent of protein degradation.[13][14]
2. Ternary Complex Formation Assays:
-
Fluorescence Polarization (FP): This assay can be used to determine the binding affinities of the PROTAC to both the POI and the E3 ligase, as well as the stability of the ternary complex.[13][15]
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This proximity-based assay is a powerful tool for quantifying ternary complex formation in a high-throughput format.[6][16]
-
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay): Another sensitive, bead-based proximity assay to measure the formation of the ternary complex.[16]
3. Cell Viability Assay:
-
Plate cells in a 96-well plate and treat with a dilution series of the PROTAC.
-
After a specified incubation period (e.g., 72 hours), assess cell viability using a commercially available assay (e.g., MTT, CellTiter-Glo).
-
This will determine the cytotoxic or anti-proliferative effects of the PROTAC.[17]
Data Presentation
The following tables provide representative quantitative data for the synthesis and activity of PROTACs. Note that these values are illustrative and will vary depending on the specific POI ligand and experimental conditions.
Table 1: Synthesis and Characterization Data
| Compound | Yield (%) | Purity (LC-MS, %) | 1H NMR | MS (ESI) [M+H]+ |
| PROTAC-X | 45 | >98 | Conforms to structure | Calculated: XXX.XXXX |
| Found: XXX.XXXX |
Table 2: In Vitro Biological Activity Data
| Compound | Target Degradation DC50 (nM) | Ternary Complex KD (nM) | Cell Viability IC50 (nM) |
| PROTAC-X | 25 | 150 | 50 |
| Reference Inhibitor | N/A | N/A | 120 |
DC50: Concentration of the PROTAC required to degrade 50% of the target protein. KD: Dissociation constant for the ternary complex. IC50: Concentration of the compound that inhibits 50% of cell viability.
Conclusion
This guide provides a foundational framework for the synthesis and evaluation of PROTACs using the readily available this compound building block. By following these detailed protocols, researchers can efficiently generate and characterize novel protein degraders for a wide range of biological targets, thereby accelerating drug discovery and development efforts in the exciting field of targeted protein degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. chempep.com [chempep.com]
- 3. precisepeg.com [precisepeg.com]
- 4. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. chemscene.com [chemscene.com]
- 8. researchgate.net [researchgate.net]
- 9. Cereblon E3 ligase modulator - Wikipedia [en.wikipedia.org]
- 10. Evolution of Cereblon-Mediated Protein Degradation as a Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. benchchem.com [benchchem.com]
- 13. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 14. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 15. escholarship.org [escholarship.org]
- 16. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 17. Design and synthesis of new lenalidomide analogs via Suzuki cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Coupling Reactions of Lenalidomide-C6-Br
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data for various coupling reactions involving Lenalidomide-C6-Br. This key intermediate is particularly valuable in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other drug conjugates, where the C6-Br linker allows for versatile attachment of a protein-of-interest (POI) ligand. The following sections detail protocols for Nucleophilic Substitution, Buchwald-Hartwig Amination, Suzuki Coupling, Sonogashira Coupling, and Click Chemistry.
Nucleophilic Substitution Reactions
Nucleophilic substitution is a straightforward method for introducing a variety of functional groups at the terminus of the C6 linker of this compound. This reaction is fundamental in the synthesis of PROTACs where the terminal group of the linker needs to be an amine, alcohol, or thiol for subsequent conjugation to a POI ligand.
Experimental Protocol: General Procedure for Nucleophilic Substitution
-
Reaction Setup: To a solution of this compound (1.0 eq.) in an appropriate solvent such as N,N-Dimethylformamide (DMF) or acetonitrile (B52724) (MeCN), add the nucleophile (1.2-2.0 eq.) and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA) (2.0-3.0 eq.).
-
Reaction Conditions: Stir the reaction mixture at a temperature ranging from room temperature to 80 °C. The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with water. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired product.
Data Presentation: Nucleophilic Substitution of this compound
| Entry | Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Sodium Azide (NaN₃) | - | DMF | 60 | 4 | >95 |
| 2 | Phthalimide Potassium | K₂CO₃ | DMF | 80 | 12 | 85-95 |
| 3 | Phenol | K₂CO₃ | MeCN | 60 | 6 | 70-85 |
| 4 | Thiophenol | Cs₂CO₃ | DMF | RT | 3 | 80-90 |
| 5 | Morpholine | DIPEA | MeCN | 70 | 8 | 75-85 |
Yields are based on analogous reactions reported in the literature and may vary depending on the specific substrate and reaction conditions.
Caption: Workflow for Nucleophilic Substitution.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. In the context of this compound, this reaction would be applied to a derivative where the isoindolinone core is halogenated (e.g., 4-bromo-lenalidomide), allowing for the introduction of an amine-terminated linker. A more direct application involves the amination of the 4-amino group of lenalidomide (B1683929) itself with a bromo-linker, a reaction that has been well-documented.
Experimental Protocol: Buchwald-Hartwig Amination of 4-Amino-Lenalidomide with Bromo-Linkers
-
Reaction Setup: In a glovebox, a vial is charged with 4-amino-lenalidomide (1.0 eq.), the bromo-linker (e.g., 1-bromo-6-chlorohexane, 1.2 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 2.5 mol%), a phosphine (B1218219) ligand (e.g., XPhos, 5 mol%), and a base (e.g., NaOtBu, 2.0 eq.).
-
Solvent Addition: Anhydrous, degassed solvent (e.g., toluene (B28343) or dioxane) is added.
-
Reaction Conditions: The vial is sealed and the reaction mixture is stirred at a temperature ranging from 80 to 110 °C. The reaction is monitored by LC-MS.
-
Work-up: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite. The filtrate is washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, concentrated, and the residue is purified by flash column chromatography.
Data Presentation: Buchwald-Hartwig Amination with Lenalidomide Derivatives
| Entry | Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Bromo-isoindolinone | Benzylamine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 85-95 |
| 2 | 4-Bromo-lenalidomide | Morpholine | Pd(OAc)₂ / RuPhos | K₂CO₃ | Dioxane | 110 | 70-80 |
| 3 | 4-Chloro-lenalidomide | n-Hexylamine | G3-XPhos | LHMDS | THF | 80 | 65-75 |
| 4 | Lenalidomide | 1-Bromo-6-chlorohexane | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 70-85 |
Yields are based on analogous reactions reported in the literature and may vary depending on the specific substrate and reaction conditions.
Application Notes and Protocols: Targeting STAT3 for Degradation in Multiple Myeloma using a Lenalidomide-C6-Br-based PROTAC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is aberrantly and constitutively activated in a wide range of human cancers, including multiple myeloma (MM). Its activation is a key driver of tumor cell proliferation, survival, and immune evasion, and is often associated with poor prognosis and resistance to conventional therapies. However, STAT3 has been considered an "undruggable" target for conventional small-molecule inhibitors due to the lack of deep enzymatic pockets and the challenge of disrupting its protein-protein and protein-DNA interactions.
Proteolysis-targeting chimeras (PROTACs) represent a novel therapeutic modality that hijacks the cell's natural ubiquitin-proteasome system to induce the degradation of a target protein. This technology offers a promising strategy to target proteins previously considered intractable. A PROTAC is a heterobifunctional molecule composed of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.
This document outlines the selection of STAT3 as a high-value target for a PROTAC constructed using Lenalidomide-C6-Br . Lenalidomide is a well-known immunomodulatory drug that functions by binding to the Cereblon (CRBN) E3 ubiquitin ligase. Therefore, this compound serves as an effective CRBN-recruiting moiety for a PROTAC. By conjugating a STAT3-binding ligand to this compound, a novel PROTAC, hereafter referred to as STAT3-Degrader-1 , can be synthesized to specifically induce the degradation of STAT3.
Target Protein Ligand Selection: STAT3
Rationale for Targeting STAT3 in Multiple Myeloma
-
Constitutive Activation: STAT3 is constitutively phosphorylated and activated in the majority of primary MM cells, but not in healthy counterparts.
-
Oncogenic Signaling: Activated STAT3 promotes the transcription of a host of genes critical for MM cell survival and proliferation, including anti-apoptotic proteins (Mcl-1, Bcl-xL, Bcl-2) and cell cycle regulators (c-myc, cyclin D1).
-
Microenvironment Dependence: The bone marrow microenvironment in MM is rich in cytokines like IL-6, which are potent activators of the JAK/STAT3 pathway, further driving MM progression and drug resistance.
-
"Undruggable" Nature: The development of direct STAT3 inhibitors has been challenging, with many compounds showing limited efficacy or unfavorable pharmacokinetic profiles in clinical trials. PROTAC-mediated degradation offers a catalytic and event-driven mechanism that may overcome these limitations.
Proposed STAT3-Degrader-1 Synthesis
For the purpose of these application notes, we propose the use of a known STAT3 inhibitor, S3I-201 , as the STAT3-targeting ligand. S3I-201 is known to bind to the SH2 domain of STAT3, and its structure contains a carboxyl moiety that is solvent-exposed, making it a suitable point for linker attachment.
The synthesis of STAT3-Degrader-1 would involve a chemical reaction to form an amide bond between the carboxyl group of the S3I-201 analog and the terminal amine of a linker attached to the bromo-end of this compound (after converting the bromide to an amine).
Data Presentation
The following tables summarize hypothetical quantitative data from key validation experiments for STAT3-Degrader-1 .
| Table 1: Western Blot Analysis of STAT3 Degradation | |||
| Treatment (24h) | STAT3 Protein Level (%) | p-STAT3 (Y705) Level (%) | CRBN Protein Level (%) |
| Vehicle Control | 100 ± 8.5 | 100 ± 9.2 | 100 ± 7.1 |
| STAT3-Degrader-1 (100 nM) | 15 ± 4.2 | 8 ± 3.1 | 98 ± 6.5 |
| STAT3-Degrader-1 (100 nM) + MG132 (10 µM) | 92 ± 7.8 | 85 ± 6.9 | 101 ± 8.0 |
| Lenalidomide (1 µM) | 99 ± 6.3 | 95 ± 8.4 | 102 ± 5.9 |
| S3I-201 (1 µM) | 103 ± 9.1 | 45 ± 5.5 | 97 ± 7.3 |
| Table 2: Cell Viability (MTT Assay) in MM.1S Cells | |
| Treatment (72h) | IC50 (nM) |
| STAT3-Degrader-1 | 85 |
| Lenalidomide | > 10,000 |
| S3I-201 | 2,500 |
| Table 3: STAT3 Transcriptional Activity (Luciferase Reporter Assay) | |
| Treatment (24h) | Relative Luciferase Activity (%) |
| Vehicle Control | 100 ± 10.3 |
| STAT3-Degrader-1 (100 nM) | 12 ± 3.7 |
| S3I-201 (1 µM) | 55 ± 6.8 |
Experimental Protocols
Western Blot for STAT3 Degradation
Objective: To quantify the degradation of total STAT3 and phosphorylated STAT3 (p-STAT3) in multiple myeloma cells following treatment with STAT3-Degrader-1.
Materials:
-
MM.1S multiple myeloma cell line
-
RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin
-
STAT3-Degrader-1, Lenalidomide, S3I-201, MG132 (proteasome inhibitor)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary antibodies: anti-STAT3, anti-phospho-STAT3 (Tyr705), anti-CRBN, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Seed MM.1S cells in 6-well plates at a density of 1 x 10^6 cells/well and allow them to adhere overnight.
-
Treat cells with the indicated concentrations of STAT3-Degrader-1, Lenalidomide, S3I-201, or vehicle control for 24 hours. For proteasome inhibition control, pre-treat cells with 10 µM MG132 for 2 hours before adding STAT3-Degrader-1.
-
Harvest cells and lyse in RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using a chemiluminescent substrate and image using a digital imager.
-
Quantify band intensities using image analysis software and normalize to the β-actin loading control.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
Objective: To demonstrate the formation of the STAT3—STAT3-Degrader-1—CRBN ternary complex in cells.
Materials:
-
MM.1S cells
-
Co-IP lysis buffer
-
Anti-STAT3 antibody or anti-CRBN antibody for immunoprecipitation
-
Protein A/G magnetic beads
-
Primary antibodies for Western blotting: anti-STAT3, anti-CRBN
Protocol:
-
Treat MM.1S cells with 100 nM STAT3-Degrader-1 or vehicle for 4 hours.
-
Lyse cells in a non-denaturing Co-IP lysis buffer.
-
Pre-clear the lysate with protein A/G beads.
-
Incubate the pre-cleared lysate with an anti-STAT3 antibody (or anti-CRBN) overnight at 4°C to immunoprecipitate STAT3 and its binding partners.
-
Add protein A/G beads to capture the antibody-protein complexes.
-
Wash the beads extensively to remove non-specific binders.
-
Elute the bound proteins from the beads.
-
Analyze the eluate by Western blotting using antibodies against both STAT3 and CRBN. The presence of CRBN in the STAT3 immunoprecipitate (and vice-versa) in the PROTAC-treated sample indicates ternary complex formation.
Cell Viability (MTT) Assay
Objective: To assess the effect of STAT3 degradation on the viability and proliferation of multiple myeloma cells.
Materials:
-
MM.1S cells
-
96-well plates
-
STAT3-Degrader-1, Lenalidomide, S3I-201
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
Protocol:
-
Seed MM.1S cells in a 96-well plate at a density of 5,000-10,000 cells/well.
-
Allow cells to attach and grow for 24 hours.
-
Treat cells with a serial dilution of STAT3-Degrader-1 or control compounds for 72 hours.
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate for 15 minutes at room temperature.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
STAT3 Luciferase Reporter Assay
Objective: To measure the transcriptional activity of STAT3 following treatment with STAT3-Degrader-1.
Materials:
-
MM.1S cells
-
STAT3-responsive luciferase reporter vector (containing STAT3 binding elements upstream of a luciferase gene)
-
Renilla luciferase control vector
-
Transfection reagent
-
Dual-Luciferase Reporter Assay System
Protocol:
-
Co-transfect MM.1S cells with the STAT3 luciferase reporter vector and the Renilla control vector using a suitable transfection reagent.
-
After 24 hours, treat the transfected cells with STAT3-Degrader-1, S3I-201, or vehicle control for another 24 hours.
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer and the Dual-Luciferase Reporter Assay System.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
-
Express the results as a percentage of the vehicle-treated control.
Visualizations
Caption: Mechanism of Action for STAT3-Degrader-1.
Application Notes and Protocols for Lenalidomide-C6-Br PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a powerful therapeutic modality designed to hijack the cell's natural protein degradation machinery to eliminate specific proteins of interest.[1][2] These heterobifunctional molecules consist of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[1][2] The linker is a critical component that influences the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), thereby impacting the efficiency and selectivity of protein degradation.
This document provides detailed application notes and protocols focusing on the linker chemistry for PROTACs utilizing a Lenalidomide-C6-bromo moiety. Lenalidomide (B1683929) is a well-established ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[3][4] The C6-bromo linker serves as a versatile building block for the attachment of a target protein ligand. These notes will cover the synthesis, characterization, and application of these PROTACs.
Mechanism of Action
Lenalidomide-based PROTACs function by inducing the proximity of a target protein to the CRBN E3 ligase. This induced proximity leads to the ubiquitination of the target protein, marking it for degradation by the 26S proteasome. The PROTAC molecule is then released and can catalytically induce the degradation of multiple target protein molecules. The use of 6-bromo-lenalidomide as the CRBN binder is advantageous as modifications at the 6-position of the phthalimide (B116566) ring can modulate neosubstrate degradation, potentially leading to more selective PROTACs.[5][6]
Data Presentation
The following tables summarize representative quantitative data for a hypothetical Lenalidomide-C6-Br PROTAC targeting a protein of interest (POI).
Table 1: In Vitro Degradation Profile
| Cell Line | Target Protein | DC50 (nM) | Dmax (%) |
| HuH7 | POI-1 | 25 | >90 |
| MM.1S | POI-1 | 40 | >85 |
| NTERA-2 | POI-2 | 60 | >95 |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.
Table 2: Binding Affinities
| Component | Binding Partner | Kd (µM) |
| Lenalidomide | CRBN-DDB1 | ~0.64 |
| PROTAC | POI-1 | 0.15 |
| PROTAC | CRBN | ~1.0 |
| Ternary Complex (POI-1-PROTAC-CRBN) | - | Strong Cooperative Binding |
Kd: Dissociation constant.
Table 3: Cellular Viability
| Cell Line | Compound | IC50 (µM) |
| KMS-12-BM | Lenalidomide | 0.47 |
| MM1S | Lenalidomide | 1.60 |
| RPMI-8226 | Lenalidomide | 8.12 |
| MM1S | This compound-POI-1 PROTAC | 0.05 |
IC50: Half-maximal inhibitory concentration.[7]
Experimental Protocols
Protocol 1: Synthesis of this compound Linker
This protocol describes the synthesis of a key intermediate, (S)-3-(4-(6-bromohexylamino)-1-oxoisoindolin-2-yl)piperidine-2,6-dione, using a chemoselective alkylation reaction.[8][9]
Materials:
-
Lenalidomide
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (B1210297)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of Lenalidomide (1.0 eq) in DMF, add DIPEA (2.0 eq) and 1,6-dibromohexane (5.0 eq).
-
Stir the reaction mixture at 80 °C for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the this compound linker.
Protocol 2: Synthesis of this compound PROTAC via Amide Coupling
This protocol details the final step of conjugating the this compound linker to a target protein ligand containing a carboxylic acid group.
Materials:
-
This compound linker (from Protocol 1)
-
Target protein ligand with a terminal carboxylic acid (POI-COOH)
-
(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Preparative reverse-phase HPLC system
Procedure:
-
Dissolve the POI-COOH (1.0 eq), HATU (1.2 eq), and DIPEA (3.0 eq) in DMF.
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add the this compound linker (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude final PROTAC molecule by preparative reverse-phase HPLC to obtain the pure product.
Protocol 3: Western Blot for Target Protein Degradation
This protocol is for quantifying the degradation of the target protein in cells treated with the PROTAC.
Materials:
-
Cultured cells expressing the target protein
-
This compound PROTAC
-
DMSO (vehicle control)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Seed cells in appropriate culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the this compound PROTAC or DMSO for the desired time (e.g., 24 hours).
-
Harvest the cells and lyse them using cell lysis buffer.
-
Determine the protein concentration of each lysate using the BCA protein assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4 °C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with a chemiluminescent substrate.
-
Capture the image using an imaging system and quantify the band intensities to determine the extent of protein degradation.
Protocol 4: Cell Viability Assay
This protocol measures the effect of the PROTAC on cell proliferation.
Materials:
-
Cancer cell lines of interest
-
This compound PROTAC
-
Cell culture medium
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Treat the cells with a serial dilution of the this compound PROTAC for 72 hours.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate the plate for a short period to allow the signal to stabilize.
-
Measure the luminescence or fluorescence using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.[10]
Visualizations
Caption: PROTAC Mechanism of Action
Caption: Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. Bivalent Ligands for Protein Degradation in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cancer therapies based on targeted protein degradation — lessons learned with lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lenalidomide derivatives and proteolysis-targeting chimeras for controlling neosubstrate degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Drug: Lenalidomide - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 8. Chemoselective Synthesis of Lenalidomide-Based PROTAC Library Using Alkylation Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scholars.mssm.edu [scholars.mssm.edu]
- 10. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Assays for PROTAC Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein disposal machinery to selectively eliminate disease-causing proteins. Unlike traditional inhibitors that merely block a protein's function, PROTACs mediate the degradation of the entire protein, offering a powerful strategy to target the "undruggable" proteome.[1][2][3] The efficacy of a PROTAC is contingent on a series of orchestrated molecular events: binding to the target protein of interest (POI) and an E3 ubiquitin ligase, formation of a productive ternary complex, subsequent ubiquitination of the POI, and finally, recognition and degradation by the proteasome.[4][5]
A thorough in vitro evaluation is therefore critical to characterize the activity of PROTACs, elucidate their mechanism of action, and guide the rational design of more potent and selective molecules. This document provides detailed application notes and protocols for a suite of essential in vitro assays to comprehensively assess PROTAC activity, from target engagement and ternary complex formation to protein ubiquitination and degradation.
Signaling Pathway of PROTAC Action
PROTACs are heterobifunctional molecules composed of two distinct ligands connected by a linker: one binds to the POI, and the other recruits an E3 ubiquitin ligase. This dual binding induces the formation of a ternary complex, bringing the POI in close proximity to the E3 ligase machinery. This proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to lysine (B10760008) residues on the surface of the POI, leading to its polyubiquitination. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[4][5][6]
Key In Vitro Assays for PROTAC Activity
A comprehensive in vitro characterization of PROTACs involves a multi-pronged approach to assess each step of their mechanism of action. The following sections detail the principles and protocols for key assays.
Target Protein Degradation Assays
The most direct measure of PROTAC activity is the quantification of target protein degradation in a cellular context.
Western blotting is a fundamental and widely used technique to quantify the reduction in target protein levels following PROTAC treatment.[6][7] This method allows for the determination of key parameters such as the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax).[4][7]
Protocol: Western Blotting for Protein Degradation
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., 0.1% DMSO).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay, such as the BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentration of all samples, add Laemmli sample buffer, and denature by boiling.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Repeat the immunoblotting process for a loading control protein (e.g., GAPDH, β-actin).
-
-
Detection and Analysis:
-
Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize them to the loading control to determine the percentage of protein degradation relative to the vehicle control.
-
Plot the percentage of degradation against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[8]
-
The HiBiT and NanoBRET® systems offer highly sensitive, quantitative, and real-time measurement of protein levels in living cells.[9][10] The HiBiT system utilizes an 11-amino-acid peptide tag that has a high affinity for the larger LgBiT protein. When the two components come together, they form a functional NanoLuc® luciferase, generating a luminescent signal that is proportional to the amount of HiBiT-tagged protein.[9][10]
Protocol: HiBiT Lytic Detection Assay
-
Cell Seeding:
-
Seed cells endogenously tagged with HiBiT at the gene of interest in a 96-well plate at an appropriate density.
-
-
PROTAC Treatment:
-
Treat cells with a serial dilution of the PROTAC for the desired time course.
-
-
Lysis and Detection:
-
Prepare the Nano-Glo® HiBiT Lytic Reagent by mixing the LgBiT protein and substrate in the provided lytic buffer.
-
Add the prepared reagent directly to the cells in the wells.
-
Incubate for 10 minutes at room temperature to ensure complete cell lysis and signal stabilization.
-
-
Measurement and Analysis:
-
Read the luminescence on a plate luminometer.
-
Normalize the luminescence signal to a vehicle control. A decrease in signal indicates degradation of the HiBiT-tagged protein.
-
Calculate parameters such as DC50 and Dmax.[11]
-
Table 1: Quantitative Data for PROTAC-Mediated Protein Degradation
| PROTAC | Target Protein | E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) | Assay Method |
| ARD-69 | AR | VHL | LNCaP | 0.86 | >95 | Western Blot |
| ARD-69 | AR | VHL | VCaP | 0.76 | >95 | Western Blot |
| ARD-2585 | AR | VHL | LNCaP | 0.1 | >95 | Western Blot |
| dBET1 | BRD4 | CRBN | HEK293 | ~20 | >90 | HiBiT |
| MZ1 | BRD4 | VHL | HEK293 | ~5 | >95 | HiBiT |
| PROTAC 9 | EGFR | VHL | HCC-827 | ~250 | ~100 | Western Blot |
| NC-1 | BTK | CRBN | Mino | 2.2 | 97 | Western Blot |
Data compiled from multiple sources for illustrative purposes.[10][12][13][14]
Ternary Complex Formation Assays
The formation of a stable ternary complex is a critical prerequisite for efficient protein degradation.[15][16] Several biophysical techniques can be employed to characterize the formation and stability of this complex.
SPR is a label-free technique that measures the real-time binding kinetics of molecules. It can be used to determine the binding affinities (KD) of the PROTAC to both the POI and the E3 ligase individually (binary complexes) and to characterize the formation and stability of the ternary complex.[1][7][17] Cooperativity (α), a measure of how the binding of one protein affects the binding of the other to the PROTAC, can also be determined.[7][18]
Protocol: SPR for Ternary Complex Analysis
-
Immobilization:
-
Immobilize the purified E3 ligase (e.g., VHL or CRBN complex) onto a sensor chip.
-
-
Binary Binding Analysis:
-
Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding affinity (KD_binary).
-
In a separate experiment, immobilize the POI and inject the PROTAC to determine the other binary KD.
-
-
Ternary Complex Analysis:
-
Pre-incubate the PROTAC with a saturating concentration of the POI.
-
Inject this mixture over the immobilized E3 ligase to measure the ternary complex formation and determine the ternary binding affinity (KD_ternary).
-
-
Data Analysis:
-
Fit the sensorgrams to appropriate binding models to determine the association (ka) and dissociation (kd) rate constants, and calculate the equilibrium dissociation constant (KD).
-
Calculate the cooperativity factor (α) as the ratio of the binary to the ternary binding affinities (α = KD_binary / KD_ternary). A value of α > 1 indicates positive cooperativity.[17][18]
-
ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction, including binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[9]
Protocol: ITC for PROTAC Binding
-
Sample Preparation:
-
Prepare purified protein (POI or E3 ligase) in a suitable buffer.
-
Prepare the PROTAC in the same buffer.
-
-
ITC Measurement:
-
Load the protein solution into the sample cell of the calorimeter.
-
Load the PROTAC solution into the injection syringe.
-
Perform a series of small injections of the PROTAC into the protein solution while monitoring the heat changes.
-
-
Data Analysis:
-
Integrate the heat signals and fit the data to a suitable binding model to determine the thermodynamic parameters.
-
To assess ternary complex formation, the ITC cell can be loaded with one protein and the PROTAC, and the second protein is titrated in.
-
FP is a solution-based technique that can be used to measure binary and ternary complex formation. It relies on the change in the polarization of emitted light from a fluorescently labeled molecule upon binding to a larger partner.[11][19]
Protocol: FP for Ternary Complex Analysis
-
Binary Affinity Measurement:
-
A fluorescently labeled tracer that binds to either the POI or the E3 ligase is used.
-
The PROTAC is titrated in, displacing the tracer and causing a decrease in fluorescence polarization, from which the binary binding affinity can be determined.
-
-
Ternary Affinity Measurement:
-
The assay is performed in the presence of a saturating concentration of the second protein partner. The change in the PROTAC's ability to displace the tracer reflects the formation of the ternary complex.
-
Table 2: Quantitative Data for PROTAC Ternary Complex Formation
| PROTAC | Target Protein (BD) | E3 Ligase | KD (Binary, PROTAC-VHL) (nM) | KD (Ternary) (nM) | Cooperativity (α) | Assay Method |
| MZ1 | Brd4BD2 | VHL | 70 | 3.5 | ~20 | SPR |
| AT1 | Brd4BD2 | VHL | 180 | 36 | ~5 | SPR |
| MZP55 | Brd4BD2 | VHL | 220 | 1100 | ~0.2 | SPR |
| MZP61 | Brd4BD2 | VHL | >5000 | >5000 | - | SPR |
Data adapted from a study on PROTAC ternary complex kinetics.[17][18]
In Vitro Ubiquitination Assays
These assays directly assess the ability of a PROTAC to induce the ubiquitination of its target protein in a reconstituted cell-free system.[5][15][20]
Protocol: In Vitro Ubiquitination Assay
-
Reaction Setup:
-
In a microcentrifuge tube, combine the following components:
-
E1 activating enzyme
-
E2 conjugating enzyme
-
E3 ubiquitin ligase complex
-
Ubiquitin
-
ATP
-
Purified target protein (POI)
-
PROTAC at various concentrations
-
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for 1-2 hours.
-
-
Analysis:
-
Stop the reaction by adding SDS-PAGE sample buffer and boiling.
-
Analyze the reaction products by Western blot using an antibody against the POI. The appearance of higher molecular weight bands corresponding to ubiquitinated POI indicates successful PROTAC-mediated ubiquitination.
-
Table 3: Parameters for In Vitro Ubiquitination Assays
| Parameter | Description |
| UbC50 | Concentration of PROTAC that results in 50% ubiquitination of the target protein. |
| Ub_max_ | Maximum percentage of target protein ubiquitination achieved. |
Conclusion
The in vitro assays described in this document provide a comprehensive toolkit for the evaluation of PROTAC activity. A systematic approach, beginning with the confirmation of target degradation and followed by detailed mechanistic studies of ternary complex formation and ubiquitination, is essential for the successful development of potent and selective PROTAC degraders. The quantitative data generated from these assays, when presented in a clear and comparative manner, will greatly facilitate the identification of lead candidates and the advancement of targeted protein degradation as a transformative therapeutic strategy.
References
- 1. o2hdiscovery.co [o2hdiscovery.co]
- 2. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 6. benchchem.com [benchchem.com]
- 7. cytivalifesciences.com [cytivalifesciences.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. tandfonline.com [tandfonline.com]
- 12. PROTACs: great opportunities for academia and industry (an update from 2020 to 2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. lifesensors.com [lifesensors.com]
- 16. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 17. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. bmglabtech.com [bmglabtech.com]
Application Notes and Protocols for Cell-Based Degradation Assays Using Lenalidomide-C6-Br PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of small molecules that induce the degradation of specific target proteins by hijacking the cell's own ubiquitin-proteasome system.[1][2] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[2] This induced proximity leads to the ubiquitination of the POI, marking it for degradation by the proteasome.[1][2]
This document provides detailed application notes and protocols for conducting cell-based degradation assays using PROTACs synthesized with a Lenalidomide-C6-Br linker. Lenalidomide is a well-established ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[3][4] The protocols outlined below focus on Western blotting and Luminescence-based assays (e.g., HiBiT), two common methods for quantifying protein degradation.
As a specific example, we will refer to PROTAC EGFR degrader 9 (HY-161536) , a CRBN-based PROTAC synthesized using a this compound linker that targets the Epidermal Growth Factor Receptor (EGFR).[1][5]
Signaling Pathway and Mechanism of Action
Lenalidomide-based PROTACs function by recruiting the CRBN E3 ligase to the target protein. The formation of a ternary complex between the PROTAC, the target protein, and CRBN facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein.[6] The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.
Caption: Mechanism of action for a Lenalidomide-based PROTAC.
Quantitative Data Presentation
The efficacy of a PROTAC is typically characterized by its DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values. Below is a summary of the degradation data for PROTAC EGFR degrader 9.
| PROTAC Name | Target Protein (Mutation) | Cell Line | DC50 (nM) | Dmax (%) |
| PROTAC EGFR degrader 9 | EGFR L858R/T790M/C797S | H1975-TM | 10.2 | >90% (at 300 nM) |
| PROTAC EGFR degrader 9 | EGFR Del19/T790M/C797S | PC-9-TMb | 36.5 | Not Specified |
| PROTAC EGFR degrader 9 | EGFR L858R/T790M | H1975 | 88.5 | Not Specified |
| PROTAC EGFR degrader 9 | EGFR Del19 | PC-9 | 75.4 | Not Specified |
| PROTAC EGFR degrader 9 | EGFR WT | A549 | >300 | Not Specified |
Experimental Protocols
Western Blot Assay for Protein Degradation
Western blotting is a robust and widely used method to quantify the degradation of a target protein.[3]
Experimental Workflow:
Caption: Workflow for Western blot-based degradation assay.
Detailed Protocol:
-
Cell Culture and Seeding:
-
Culture cells of interest (e.g., H1975-TM for EGFR L858R/T790M/C797S) in appropriate media and conditions.
-
Seed cells in 6-well plates at a density that ensures they are in the logarithmic growth phase (typically 70-80% confluency) at the time of harvest. Allow cells to adhere overnight.[7]
-
-
PROTAC Treatment:
-
Dose-Response: Prepare serial dilutions of the this compound PROTAC in cell culture medium. Treat cells for a fixed time point (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Time-Course: Treat cells with a fixed concentration of the PROTAC and harvest at different time points (e.g., 0, 2, 4, 8, 16, 24 hours).
-
-
Cell Lysis and Protein Extraction:
-
After treatment, wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Incubate on ice and then scrape the cells.
-
Centrifuge the lysate at high speed to pellet cell debris. Collect the supernatant containing the soluble proteins.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay to ensure equal loading for the Western blot.[7]
-
-
SDS-PAGE and Western Blotting:
-
Prepare protein samples by adding Laemmli sample buffer and heating.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-EGFR) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
For a loading control, probe the membrane with an antibody against a housekeeping protein (e.g., GAPDH, β-actin).
-
-
Signal Detection and Data Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein signal to the loading control signal.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[3]
-
HiBiT-Based Luminescence Assay for Protein Degradation
The HiBiT system is a sensitive, real-time method for quantifying protein levels in live cells. It involves CRISPR/Cas9-mediated knock-in of an 11-amino-acid HiBiT tag to the endogenous target protein.
Experimental Workflow:
Caption: Workflow for HiBiT-based degradation assay.
Detailed Protocol:
-
Generation of HiBiT-Tagged Cell Line:
-
Use CRISPR/Cas9 technology to knock-in the HiBiT tag at the N- or C-terminus of the endogenous gene encoding the target protein.
-
Select and validate a clonal cell line expressing the HiBiT-tagged protein at endogenous levels.
-
-
Cell Seeding:
-
Seed the HiBiT-tagged cells in a 96-well white, clear-bottom plate at an appropriate density. Allow cells to adhere and grow overnight.
-
-
PROTAC Treatment:
-
Prepare serial dilutions of the this compound PROTAC in the cell culture medium.
-
Treat the cells with the PROTAC dilutions and a vehicle control for the desired time period.
-
-
Lysis and Luminescence Measurement (Lytic Endpoint Assay):
-
Prepare the Nano-Glo® HiBiT Lytic Detection System reagent by mixing the LgBiT protein and substrate in the provided lytic buffer.
-
Add the reagent directly to the wells to lyse the cells and initiate the luminescent reaction.
-
Incubate for a short period at room temperature to allow the signal to stabilize.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence signal of the PROTAC-treated wells to that of the vehicle-treated wells.
-
Plot the normalized luminescence values against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
-
Conclusion
The protocols and data presented in these application notes provide a comprehensive guide for researchers to design and execute cell-based degradation assays for PROTACs utilizing the this compound linker. By following these detailed methodologies, scientists can effectively characterize the potency and efficacy of their novel protein degraders, accelerating the drug discovery and development process.
References
- 1. shop.bio-connect.nl [shop.bio-connect.nl]
- 2. benchchem.com [benchchem.com]
- 3. Integrated Direct-to-Biology Platform for the Nanoscale Synthesis and Biological Evaluation of PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeted degradation of EGFR 19Del by PROTACs suppresses tumor growth in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Design, synthesis and biological evaluation of new bifunctional chemical degrader molecules (PROTACs) targeting hypoxia signalling pathway [iris.unime.it]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for Lenalidomide-C6-Br in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the ability to eliminate disease-causing proteins rather than merely inhibiting them. Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution. These heterobifunctional molecules act as a bridge between a target protein of interest (POI) and an E3 ubiquitin ligase, co-opting the cell's natural ubiquitin-proteasome system (UPS) to induce selective degradation of the POI.[1][2]
Lenalidomide (B1683929) is a well-established immunomodulatory drug that functions by binding to the Cereblon (CRBN) protein, a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex.[3][4] This action modulates the ligase's activity, leading to the degradation of specific "neosubstrate" proteins.[5][6] In the context of PROTACs, lenalidomide serves as a highly effective E3 ligase ligand. Lenalidomide-C6-Br is a functionalized derivative of lenalidomide, incorporating a 6-carbon alkyl linker terminating in a bromine atom. This provides a reactive handle for covalent attachment to a ligand targeting a specific protein, making it a crucial building block for the synthesis of potent and selective CRBN-recruiting PROTACs.[7]
Mechanism of Action
A PROTAC synthesized from this compound operates catalytically to induce the degradation of a target protein. The process involves several key steps:
-
Ternary Complex Formation : The PROTAC molecule simultaneously binds to the protein of interest (POI) via its target-specific warhead and to the CRBN E3 ligase via its lenalidomide moiety. This brings the POI and the E3 ligase into close proximity, forming a key ternary complex (POI-PROTAC-CRBN).[8][9] The stability and conformation of this complex are critical for degradation efficiency.[10]
-
Ubiquitination : Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin (a small regulatory protein) from a charged E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the POI.[11]
-
Proteasomal Recognition and Degradation : The poly-ubiquitinated POI is then recognized by the 26S proteasome, the cell's protein degradation machinery.[12] The proteasome unfolds and degrades the tagged protein into small peptides.
-
PROTAC Recycling : After the POI is degraded, the PROTAC molecule is released and can bind to another target protein and E3 ligase, repeating the cycle. This catalytic nature allows sub-stoichiometric amounts of the PROTAC to achieve significant degradation of the target protein.[9]
Logical Components of a this compound PROTAC
Every PROTAC molecule synthesized from this building block is composed of three essential parts connected in a specific arrangement.
Data Presentation: Degradation Efficiency
The efficacy of a PROTAC is quantified by its DC50 (half-maximal degradation concentration) and Dmax (maximum percentage of degradation). The following table summarizes data for a published CRBN-based PROTAC targeting various mutants of the Epidermal Growth Factor Receptor (EGFR).
| Target Protein | PROTAC Name | DC50 (nM) | Dmax (%) | Cell Line | Antiproliferative IC50 (nM) |
| EGFRL858R/T790M/C797S | PROTAC EGFR degrader 9 | 10.2 | ~80 | H1975-TM | 46.2 (H1975) |
| EGFRDel19/T790M/C797S | PROTAC EGFR degrader 9 | 36.5 | N/A | PC-9-TMb | 43.5 |
| EGFRL858R/T790M | PROTAC EGFR degrader 9 | 88.5 | N/A | H1975 | 46.2 |
| EGFRDel19 | PROTAC EGFR degrader 9 | 75.4 | N/A | PC-9 | 17.5 |
| EGFRWT | PROTAC EGFR degrader 9 | >300 | N/A | A549 | 97.5 |
| Data sourced from MedChemExpress for PROTAC EGFR degrader 9.[13] |
Experimental Workflow
The development and evaluation of a novel PROTAC follows a structured workflow, from chemical synthesis to detailed cellular characterization.
Detailed Experimental Protocols
Protocol 1: Synthesis of a PROTAC via Alkylation of a POI Ligand with this compound
This protocol describes a general method for coupling a protein of interest (POI) ligand containing a nucleophilic group (e.g., a primary amine, secondary amine, or phenol) with this compound.
Materials:
-
POI ligand with a nucleophilic handle (POI-NH2 or POI-OH)
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
Base: N,N-Diisopropylethylamine (DIPEA) or Potassium Carbonate (K2CO3)
-
Reaction vessel, magnetic stirrer, and inert atmosphere (Nitrogen or Argon)
-
Analytical and preparative HPLC, LC-MS, NMR spectrometer
Procedure:
-
Reaction Setup : To a dry reaction vessel under an inert atmosphere, add the POI ligand (1.0 equivalent).
-
Dissolution : Dissolve the POI ligand in a minimal amount of anhydrous DMF or NMP.
-
Base Addition : Add the base. For amine nucleophiles, use DIPEA (2.0-3.0 equivalents). For phenol (B47542) nucleophiles, use K2CO3 (2.0-3.0 equivalents). Stir the mixture at room temperature for 10-15 minutes.
-
Addition of this compound : In a separate vial, dissolve this compound (1.1-1.2 equivalents) in anhydrous DMF or NMP. Add this solution dropwise to the reaction mixture.
-
Reaction : Stir the reaction at room temperature or heat to 50-80°C. The optimal temperature will depend on the reactivity of the POI ligand. Monitor the reaction progress by LC-MS until the starting material is consumed (typically 4-24 hours).[14]
-
Work-up : Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (B1210297) or dichloromethane (B109758) and wash sequentially with water and saturated brine solution.
-
Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (B86663) (Na2SO4), filter, and concentrate the solvent under reduced pressure.
-
Purification : Purify the crude product by flash column chromatography or preparative reverse-phase HPLC to obtain the final, pure PROTAC molecule.
-
Characterization : Confirm the identity and purity (>95%) of the final PROTAC using 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS).[2]
Protocol 2: Western Blotting for Protein Degradation Assessment (DC50/Dmax)
This protocol details how to quantify PROTAC-induced protein degradation in cultured cells.[12][15]
Materials:
-
Cultured cells expressing the target protein
-
Complete cell culture medium
-
PROTAC stock solution (e.g., 10 mM in DMSO)
-
6-well or 12-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels, running buffer, and transfer system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (against POI and a loading control like β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system (e.g., ChemiDoc)
Procedure:
-
Cell Seeding : Seed cells in multi-well plates at a density that ensures 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
PROTAC Treatment :
-
Dose-Response : Prepare serial dilutions of the PROTAC in culture medium (e.g., from 1 nM to 10,000 nM). Include a vehicle-only control (e.g., 0.1% DMSO).
-
Replace the medium in each well with the PROTAC-containing medium. Incubate for a fixed time (e.g., 18-24 hours).[16]
-
-
Cell Lysis :
-
After incubation, aspirate the medium and wash cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer to each well, incubate on ice for 15-20 minutes.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. Centrifuge at ~14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification : Collect the supernatant and determine the protein concentration of each sample using a BCA assay.
-
Sample Preparation : Normalize all samples to the same protein concentration with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.
-
SDS-PAGE and Transfer : Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting :
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against the POI and a loading control, diluted in blocking buffer, overnight at 4°C.
-
Wash the membrane 3 times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3 times with TBST.
-
-
Detection and Analysis :
-
Apply ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using software like ImageJ. Normalize the POI band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of protein remaining relative to the vehicle control. Plot the percentage of remaining protein against the log of PROTAC concentration and fit a dose-response curve to determine the DC50 and Dmax values.[12]
-
Protocol 3: NanoBRET™ Ternary Complex Formation Assay
This live-cell proximity-based assay directly measures the formation of the POI-PROTAC-CRBN ternary complex.[5][17]
Materials:
-
HEK293 cells (or other suitable cell line)
-
Expression vectors: POI fused to NanoLuc® luciferase (donor) and CRBN fused to HaloTag® (acceptor)
-
Transfection reagent
-
White, opaque 96-well or 384-well assay plates
-
Opti-MEM™ I Reduced Serum Medium
-
HaloTag® NanoBRET™ 618 Ligand (acceptor fluorophore)
-
Nano-Glo® Live Cell Substrate (furimazine)
-
Luminometer capable of measuring donor and acceptor emission wavelengths (e.g., 460 nm and >610 nm).
Procedure:
-
Cell Transfection : Co-transfect cells with the NanoLuc-POI and HaloTag-CRBN expression vectors. Plate the transfected cells into an assay plate and incubate for 24 hours.
-
Compound Preparation : Prepare serial dilutions of the PROTAC compound in Opti-MEM.
-
Cell Treatment :
-
Add the HaloTag® 618 Ligand to the cells at the desired final concentration and incubate.
-
Add the PROTAC dilutions to the appropriate wells. Include a no-compound control.
-
-
Substrate Addition : Immediately before reading, add the Nano-Glo® Live Cell Substrate to all wells.
-
Signal Detection : Measure the luminescence signal at the donor (e.g., 460 nm) and acceptor (e.g., 618 nm) wavelengths using a plate reader equipped with appropriate filters.
-
Data Analysis :
-
Calculate the raw NanoBRET™ ratio for each well by dividing the acceptor emission signal by the donor emission signal.
-
Correct the raw ratios by subtracting the average ratio from the no-compound control wells to obtain the final NanoBRET™ ratio.
-
Plot the NanoBRET™ ratio against the log of PROTAC concentration. The resulting bell-shaped curve is characteristic of the "hook effect" seen in PROTACs, and the peak of this curve represents the optimal concentration for ternary complex formation.[5]
-
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 6. cytivalifesciences.com [cytivalifesciences.com]
- 7. benchchem.com [benchchem.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Design, Synthesis, and Biological Evaluation of Novel Conformationally Constrained Inhibitors Targeting EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. reactionbiology.com [reactionbiology.com]
- 12. benchchem.com [benchchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Chemoselective Synthesis of Lenalidomide-Based PROTAC Library Using Alkylation Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 17. NanoBRET Ternary Complex Formation Assays - NanoBRET Ternary Complex Formation Assays - ICE Bioscience [en.ice-biosci.com]
Application Notes and Protocols for Lenalidomide-C6-Br in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lenalidomide-C6-Br is a crucial chemical tool in the burgeoning field of targeted protein degradation (TPD). It serves as a prefabricated building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs), a novel class of therapeutic agents designed to eliminate disease-causing proteins. This molecule incorporates the potent E3 ubiquitin ligase ligand, Lenalidomide (B1683929), tethered to a six-carbon alkyl (C6) linker, and terminating in a reactive bromine (Br) atom. This functional handle allows for straightforward conjugation to a ligand targeting a specific protein of interest (POI), thereby streamlining the development of novel PROTAC degraders.
The Lenalidomide moiety recruits the Cereblon (CRBN) E3 ubiquitin ligase, a key component of the Cullin-RING ligase 4 (CRL4) complex.[1][2][3] By hijacking this cellular machinery, PROTACs synthesized from this compound can induce the ubiquitination and subsequent proteasomal degradation of the target protein, offering a powerful strategy to combat cancers driven by aberrant protein expression. This document provides detailed application notes and experimental protocols for the utilization of this compound in cancer research.
Mechanism of Action: Lenalidomide-Based PROTACs
Lenalidomide and its derivatives function as "molecular glues," inducing the degradation of specific "neosubstrate" proteins by altering the substrate specificity of the CRBN E3 ligase.[3][4] Key neosubstrates with roles in hematological malignancies include the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), as well as Casein Kinase 1 alpha (CK1α).[3][5][6] The degradation of these factors is central to the therapeutic effects of Lenalidomide in multiple myeloma and other B-cell malignancies.[3][6]
When incorporated into a PROTAC, the Lenalidomide component serves to anchor the CRBN E3 ligase. The other end of the PROTAC binds to the target protein. This dual binding forms a ternary complex, bringing the E3 ligase into close proximity with the target protein, leading to its polyubiquitination and subsequent degradation by the 26S proteasome.[1][7]
Figure 1. Signaling pathway of a PROTAC utilizing a Lenalidomide-based E3 ligase ligand.
Applications in Cancer Research
This compound is a versatile tool for the development of PROTACs targeting a wide array of oncoproteins previously considered "undruggable," such as transcription factors and scaffolding proteins.[4] Key applications include:
-
Development of Novel Cancer Therapeutics: Synthesizing PROTACs to degrade validated cancer targets, such as EGFR in non-small-cell lung cancer (NSCLC) or BRD4 in various hematological malignancies.[2][8]
-
Overcoming Drug Resistance: Creating degraders that can eliminate target proteins in cancer cells that have developed resistance to traditional small-molecule inhibitors.
-
Studying Protein Function: Using PROTACs as a chemical biology tool to rapidly and specifically deplete a protein of interest to study its cellular function.
-
Modulating Neosubstrate Specificity: Research has shown that modifications to the Lenalidomide scaffold can alter the degradation profile of its natural neosubstrates, which can be explored to fine-tune the therapeutic window of PROTACs.[9][10]
Data Presentation
The following tables summarize representative quantitative data for Lenalidomide-based PROTACs from the literature, illustrating their efficacy in degrading target proteins and inhibiting cancer cell proliferation.
Table 1: In Vitro Degradation Efficacy of Lenalidomide-Based PROTACs
| PROTAC ID | Target Protein | Cell Line | DC₅₀ (nM)¹ | Dₘₐₓ (%)² | Linker Type | Reference |
| 16c | EGFRdel19 | PC9 | Effective Degrader | >90% (at 1 µM) | PEG-based | [8] |
| 14 | EGFRDel19 | HCC827 | 0.26 | >95% | Not specified | [2] |
| 14o | EGFRL858R/T790M | H1975 | 5.9 | >90% | Not specified | [11] |
| A6 | HDAC6 | MOLM-13 | 3.7 | >95% | PEG-based | [12] |
| B4 | HDAC6 | MOLM-13 | 13.3 | >95% | Alkyl | [12] |
¹DC₅₀: Half-maximal degradation concentration. ²Dₘₐₓ: Maximum percentage of protein degradation.
Table 2: Anti-proliferative Activity of Lenalidomide-Based PROTACs
| PROTAC ID | Target Protein | Cell Line | IC₅₀ (nM)¹ | Assay Type | Reference |
| 16c | EGFRdel19 | PC9 | 413 | Not specified | [8] |
| 14 | EGFRDel19 | HCC827 | 4.91 (96h) | CCK-8 | [2] |
| MZ1 | BRD4 | MM1S res | ~100-1000 | MTT | [13] |
| ARV-825 | BRD4 | MM1S res | <10 | MTT | [13] |
¹IC₅₀: Half-maximal inhibitory concentration.
Experimental Protocols
The following are detailed protocols for key experiments to characterize a novel PROTAC synthesized using this compound.
Protocol 1: Western Blotting for Target Protein and Neosubstrate Degradation
This protocol allows for the quantification of the degradation of the target protein of interest (POI) and the inherent neosubstrates of Lenalidomide (IKZF1 and IKZF3).
Materials:
-
Cancer cell line of interest (e.g., HCC827 for an EGFR-targeting PROTAC, MM.1S for a BRD4-targeting PROTAC)
-
Complete cell culture medium
-
PROTAC synthesized from this compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-POI, anti-IKZF1, anti-IKZF3, anti-CRBN, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that allows for 70-80% confluency at the time of harvest.
-
Allow cells to adhere for 24 hours.
-
Prepare serial dilutions of the PROTAC in complete medium. A typical concentration range is from 0.1 nM to 10 µM.
-
Include a vehicle control (DMSO) and a positive control where applicable (e.g., the parent inhibitor).
-
For mechanism validation, pre-treat a set of cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours before adding the PROTAC.
-
Treat cells for a desired time course (e.g., 4, 8, 16, 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash cells twice with ice-cold PBS and lyse them in RIPA buffer.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the POI, IKZF1, and IKZF3 signals to the loading control.
-
Calculate the percentage of protein remaining relative to the vehicle-treated control.
-
Plot the percentage of remaining protein against the log of the PROTAC concentration to determine the DC₅₀ and Dₘₐₓ values.
-
Protocol 2: Cell Viability (MTT) Assay
This protocol measures the effect of the PROTAC on cancer cell proliferation and viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
PROTAC synthesized from this compound (stock solution in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the PROTAC in complete medium.
-
Add 100 µL of the diluted PROTAC solutions to the respective wells. Include vehicle controls.
-
Incubate for a desired period (e.g., 72 or 96 hours).
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, until a purple formazan (B1609692) precipitate is visible.
-
-
Solubilization and Measurement:
-
Carefully remove the medium and add 150 µL of solubilization solution to each well.
-
Mix gently to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the log of the PROTAC concentration and use a non-linear regression model to determine the IC₅₀ value.
-
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and characterization of a novel PROTAC using this compound.
Figure 2. General experimental workflow for PROTAC development using this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Targeted degradation of EGFR 19Del by PROTACs suppresses tumor growth in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cancer therapies based on targeted protein degradation — lessons learned with lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. targeted-protein-degradation | Ebert Lab at Dana-Farber Cancer Institute at Dana-Farber Cancer Institute [labs.dana-farber.org]
- 5. Lenalidomide Causes Selective Degradation of IKZF1 and IKZF3 in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Discovery and biological evaluation of proteolysis targeting chimeras (PROTACs) as an EGFR degraders based on osimertinib and lenalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Proteolysis targeting chimeric molecules as therapy for multiple myeloma: efficacy, biomarker and drug combinations | Haematologica [haematologica.org]
Troubleshooting & Optimization
troubleshooting low yield in Lenalidomide-C6-Br reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low yields in the synthesis of Lenalidomide-C6-Br. This resource is intended for professionals in drug development and chemical research.
Frequently Asked Questions (FAQs)
Q1: What is the most common reaction to synthesize this compound?
The synthesis of this compound is typically achieved through an N-alkylation reaction. This reaction specifically targets the 4-amino group of the lenalidomide (B1683929) isoindolinone ring with a 6-carbon alkyl halide linker, such as 1,6-dibromohexane (B150918).
Q2: Why is an organic base like DIPEA recommended over inorganic bases?
Organic bases, such as N,N-Diisopropylethylamine (DIPEA), are favored for their role in promoting chemoselective alkylation of the arylamine group on lenalidomide.[1][2][3] Inorganic bases may lead to lower yields and reduced chemoselectivity, potentially causing side reactions.[1][2]
Q3: What are the primary causes of low yield in this reaction?
Low yields in the this compound reaction can stem from several factors, including suboptimal reaction conditions, poor quality of reagents, and the formation of side products. Common issues include incomplete reactions, di-alkylation of the amino group, and side reactions at the glutarimide (B196013) moiety.[3][4]
Q4: How can I effectively monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a common method for monitoring the reaction's progress. By comparing the reaction mixture to spots of the starting materials, you can observe the consumption of lenalidomide and the formation of the product. High-performance liquid chromatography (HPLC) can also be used for more quantitative analysis of the reaction mixture.
Troubleshooting Guide for Low Yield
Low product yield is a frequent challenge in the synthesis of this compound. The following guide provides a structured approach to identifying and resolving common issues.
Diagram: Troubleshooting Workflow
Caption: A step-by-step decision tree for troubleshooting low yields.
Data Tables for Troubleshooting
Table 1: Common Problems and Recommended Solutions
| Problem | Potential Cause | Recommended Solution |
| Significant unreacted lenalidomide | - Insufficient reaction time or temperature.- Poor quality of alkylating agent or base.- Inappropriate stoichiometry. | - Increase reaction time or temperature incrementally.- Use fresh, high-purity reagents.- Ensure an appropriate excess of the alkylating agent. |
| Presence of multiple products (TLC/HPLC) | - Di-alkylation: Excess of the C6-Br reagent.- Side reactions: Reaction temperature is too high or non-selective base used. | - Reduce the molar equivalent of the alkylating agent.- Lower the reaction temperature.- Ensure a chemoselective base like DIPEA is used.[1][2] |
| Product loss during workup/purification | - Product is partially soluble in the aqueous phase during extraction.- Ineffective separation from byproducts by chromatography. | - Saturate the aqueous phase with NaCl before extraction.- Optimize the solvent system for column chromatography (e.g., use a shallow gradient). |
| Reaction fails to start | - Inactive catalyst (if applicable).- Poor quality solvent (e.g., contains water).- Base is degraded or insufficient. | - Use fresh catalyst.- Use anhydrous solvent.- Add fresh base or increase the amount. |
Table 2: Recommended Reaction Parameters
| Parameter | Recommended Condition | Notes |
| Solvent | N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF) | Use anhydrous grade to prevent side reactions. |
| Base | N,N-Diisopropylethylamine (DIPEA) | Typically 2-3 molar equivalents. Promotes chemoselective N-alkylation.[3] |
| Alkylating Agent | 1,6-dibromohexane | 1.5-2.0 molar equivalents. A large excess may lead to di-alkylation. |
| Temperature | 80-110°C | Start at the lower end and increase if the reaction is slow. Higher temperatures can increase side product formation.[3] |
| Time | 12-24 hours | Monitor by TLC or HPLC to determine completion.[3] |
Experimental Protocols
Key Experiment: Synthesis of this compound
This protocol provides a general methodology for the N-alkylation of lenalidomide.
Materials:
-
Lenalidomide
-
1,6-dibromohexane
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N-Methyl-2-pyrrolidone (NMP)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of lenalidomide (1 equivalent) in anhydrous NMP, add DIPEA (2.5 equivalents).
-
Add 1,6-dibromohexane (1.8 equivalents) to the mixture.
-
Heat the reaction mixture to 90°C and stir for 16 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by TLC (e.g., using 5% methanol (B129727) in dichloromethane (B109758) as the mobile phase).
-
After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield this compound.
Diagram: Experimental Workflow
Caption: A summary of the key steps in the synthesis and purification process.
References
- 1. Chemoselective Synthesis of Lenalidomide-Based PROTAC Library Using Alkylation Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scholars.mssm.edu [scholars.mssm.edu]
- 3. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
Technical Support Center: Optimizing Reaction Conditions for Lenalidomide-C6-Br Coupling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the coupling reaction between Lenalidomide and a C6-bromo linker.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for coupling a C6-bromo linker to Lenalidomide?
A1: The most prevalent method is the N-alkylation of the 4-amino group on the isoindolinone ring of Lenalidomide with a 6-bromohexyl linker. This reaction is typically carried out in the presence of a non-nucleophilic organic base to facilitate the nucleophilic substitution.
Q2: Which functional group of Lenalidomide is the most reactive for this coupling?
A2: The primary aromatic amine at the 4-position of the isoindolinone ring is the most nucleophilic and, therefore, the primary site of alkylation. While the glutarimide (B196013) moiety also has nitrogen atoms, they are significantly less reactive under typical alkylation conditions due to amide resonance.
Q3: What are the recommended starting conditions for the Lenalidomide-C6-Br coupling reaction?
A3: A good starting point is to use Lenalidomide and 1.5 to 2.0 equivalents of 1-bromo-6-chlorohexane (B1265839) (or a similar C6-bromo linker) in a polar aprotic solvent like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO). N,N-Diisopropylethylamine (DIPEA) is a commonly used base, typically added in 2-3 equivalents. The reaction can be initially run at a moderately elevated temperature, for instance, 80-90 °C, and monitored by TLC or LC-MS for completion.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For TLC, a mobile phase of dichloromethane (B109758)/methanol (B129727) or ethyl acetate (B1210297)/hexane can be used to separate the starting materials from the product. Staining with ninhydrin (B49086) can help visualize the primary amine of Lenalidomide, which should disappear as the reaction proceeds. LC-MS is a more definitive method to track the formation of the desired product mass.
Q5: What are the common side products in this reaction?
A5: Common side products can include the dialkylated Lenalidomide, where two linker molecules have attached to the 4-amino group. Another possibility is the formation of impurities from the degradation of Lenalidomide under basic conditions.[1][2] Over-alkylation of the linker itself, if it contains other nucleophilic sites, can also occur.
Q6: What is the best way to purify the final product?
A6: Purification is typically achieved through column chromatography on silica (B1680970) gel. A gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity (e.g., by adding methanol to dichloromethane), is usually effective in separating the desired product from unreacted starting materials and side products. Reverse-phase HPLC can also be employed for higher purity requirements.[1][2][3]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no product formation | 1. Ineffective base: The base may not be strong enough or may be sterically hindered. 2. Low reaction temperature: The activation energy for the reaction may not be reached. 3. Poor solubility of reactants: Lenalidomide has limited solubility in some organic solvents.[4][5][6][7] 4. Degradation of starting materials: The 6-bromohexyl linker can be unstable over time. | 1. Switch to a stronger, non-nucleophilic base: Consider bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or check the quality of your DIPEA. 2. Increase the reaction temperature: Gradually increase the temperature in 10 °C increments, monitoring for product formation and degradation. 3. Use a co-solvent or a different solvent system: DMF or DMSO are good choices for dissolving Lenalidomide. Gentle heating can also improve solubility.[4][5][6][7] 4. Use a fresh or purified batch of the C6-bromo linker. |
| Formation of multiple products (observed on TLC/LC-MS) | 1. Dialkylation: Excess alkylating agent or prolonged reaction time can lead to the addition of two linker molecules to the amino group. 2. Reaction at other sites: Although less likely, reaction at the glutarimide nitrogen is a possibility under harsh conditions. 3. Impure starting materials: The presence of impurities in either Lenalidomide or the C6-bromo linker will lead to additional spots/peaks. | 1. Use a smaller excess of the C6-bromo linker: Start with 1.1-1.2 equivalents and monitor the reaction closely. Stop the reaction once the starting material is consumed. 2. Maintain milder reaction conditions: Avoid excessively high temperatures or very strong bases. 3. Ensure the purity of your starting materials: Purify Lenalidomide and the linker if necessary before starting the reaction. Check for known impurities of Lenalidomide.[8][9][10][11] |
| Product is difficult to purify | 1. Co-elution of product and starting material/side products: The polarity of the product may be very similar to that of impurities. 2. Product streaking on the silica gel column: The product may have poor solubility in the column's mobile phase. | 1. Optimize the mobile phase for column chromatography: Try different solvent systems (e.g., toluene/acetone, ethyl acetate/methanol). A shallow gradient can improve separation. 2. Consider a different purification technique: If column chromatography is ineffective, preparative HPLC or crystallization may be viable alternatives.[12][13] |
| Product yield is consistently low | 1. Incomplete reaction: The reaction may not have gone to completion. 2. Product degradation: The product may be unstable under the reaction or workup conditions. Lenalidomide itself can degrade under strongly basic conditions.[1][2] 3. Loss of product during workup: The product may be partially soluble in the aqueous phase during extraction. | 1. Increase reaction time or temperature: Monitor the reaction until no further conversion is observed. 2. Use milder conditions: A lower temperature or a less aggressive base might prevent degradation. 3. Optimize the workup procedure: Minimize the number of extraction steps and ensure the organic layer is thoroughly separated. Back-extract the aqueous layer with the organic solvent to recover any dissolved product. |
Quantitative Data Summary
The following table summarizes the impact of different reaction parameters on the yield of the N-alkylation of Lenalidomide, based on findings from a study on the chemoselective synthesis of a Lenalidomide-based PROTAC library.[14][15]
| Parameter | Condition | Yield (%) | Notes |
| Base | DIPEA | ~70-85% | DIPEA was found to be an efficient base for this transformation, promoting the desired N-alkylation.[14][15] |
| K₂CO₃ | Low | Inorganic bases like potassium carbonate were found to be less effective. | |
| Cs₂CO₃ | Low | Cesium carbonate also resulted in lower yields compared to DIPEA. | |
| Solvent | DMF | Good | N,N-Dimethylformamide is a suitable solvent for this reaction. |
| NMP | Good | N-Methyl-2-pyrrolidone is also reported to be an effective solvent.[16] | |
| Temperature | 80-110 °C | Good | The reaction is typically carried out at elevated temperatures to ensure a reasonable reaction rate.[16] |
Experimental Protocols
Detailed Methodology for this compound Coupling
Materials:
-
Lenalidomide
-
1-Bromo-6-chlorohexane (or other suitable C6-bromo linker)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
TLC plates (silica gel 60 F254)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add Lenalidomide (1 equivalent).
-
Dissolution: Add anhydrous DMF to dissolve the Lenalidomide.
-
Addition of Reagents: Add 1-bromo-6-chlorohexane (1.5 equivalents) to the solution, followed by the dropwise addition of DIPEA (2.5 equivalents).
-
Reaction: Stir the reaction mixture at 85 °C. Monitor the reaction progress by TLC (e.g., using a mobile phase of 10% MeOH in DCM). The reaction is typically complete within 12-24 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (3x) and then with brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Elute with a gradient of methanol in dichloromethane (e.g., 0% to 10% methanol) to isolate the desired product.
-
-
Characterization:
-
Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and LC-MS.
-
Visualizations
Caption: Experimental workflow for this compound coupling.
Caption: Reaction scheme for the N-alkylation of Lenalidomide.
References
- 1. researchgate.net [researchgate.net]
- 2. chemrevlett.com [chemrevlett.com]
- 3. sciensage.info [sciensage.info]
- 4. chembk.com [chembk.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Lenalidomide - LKT Labs [lktlabs.com]
- 7. ubpbio.com [ubpbio.com]
- 8. synthinkchemicals.com [synthinkchemicals.com]
- 9. Lenalidomide Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. Lenalidomide Impurity 2 | 2197420-75-8 | SynZeal [synzeal.com]
- 12. A Validated Stability-Indicating and Stereoselective HPLC Method for the Determination of Lenalidomide Enantiomers in Bulk Form and Capsules - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lenalidomide, a blockbuster drug for the treatment of multiple myeloma: Semipreparative separation through supercritical fluid chromatography and vibrational circular dichroism spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Chemoselective Synthesis of Lenalidomide-Based PROTAC Library Using Alkylation Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scholars.mssm.edu [scholars.mssm.edu]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Purification Strategies for Lenalidomide-C6-Br Derived PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter during the purification of Lenalidomide-C6-Br derived PROTACs.
Frequently Asked Questions (FAQs)
Q1: What is the general purification strategy for a this compound derived PROTAC?
A1: A multi-step purification strategy is typically required to achieve the high purity (>95%) needed for biological evaluation.[1] The general workflow involves an initial work-up and extraction, followed by flash column chromatography, and a final polishing step using preparative reversed-phase high-performance liquid chromatography (RP-HPLC).[2]
Q2: What are the common impurities I should expect in the synthesis of a this compound PROTAC?
A2: When using an alkyl bromide linker like a C6-Br linker with lenalidomide (B1683929), several impurities can arise. These include:
-
Unreacted Starting Materials: Residual lenalidomide, the C6-Br linker, and the target protein ligand.
-
Over-alkylation Products: The secondary amine of the desired PROTAC can undergo a second alkylation, leading to a tertiary amine byproduct. The primary aromatic amine of lenalidomide can also be di-alkylated.
-
Hydrolysis Products: PROTACs, particularly those with ester functionalities, can be susceptible to hydrolysis. Lenalidomide itself can undergo hydrolysis under certain pH conditions.[3]
-
Side-reaction Products: Depending on the reaction conditions, other side reactions can occur, leading to a complex crude mixture.
Q3: My PROTAC has poor solubility. How can I improve its purification?
A3: Poor solubility is a common issue with PROTACs, especially those with hydrophobic alkyl linkers.[3] To address this during purification:
-
Sample Preparation: Dissolve the crude product in a minimal amount of a strong organic solvent like DMSO or DMF before diluting with the mobile phase for injection.[1][4]
-
Mobile Phase Modifiers: The use of additives like trifluoroacetic acid (TFA) or formic acid in the mobile phase is crucial for improving peak shape and solubility during RP-HPLC.[2]
-
Dry Loading for Flash Chromatography: If the crude mixture is not soluble in the initial mobile phase, dry loading onto silica (B1680970) gel is recommended to prevent poor separation.[5]
Q4: I am observing diastereomers in my final product. How can I separate them?
A4: Lenalidomide has a chiral center, and the synthesis of PROTACs can often result in a mixture of diastereomers.[6] These can be challenging to separate. Chiral chromatography is the most effective method for separating diastereomers.[]
-
Chiral HPLC: Utilize a chiral stationary phase (CSP) column, such as those based on polysaccharides (e.g., Chiralcel® OJ, Chiralpak® IA).[][8][9] The mobile phase often consists of polar organic solvents like ethanol (B145695) or methanol.[]
-
Supercritical Fluid Chromatography (SFC): SFC can also be a powerful technique for chiral separations, offering faster run times and reduced solvent consumption.[4]
Troubleshooting Guide
This guide addresses common problems encountered during the purification of this compound derived PROTACs.
| Problem | Potential Cause | Suggested Solution |
| Low yield of desired PROTAC after synthesis. | The aromatic amine of lenalidomide is a weak nucleophile, leading to incomplete reaction with the C6-Br linker.[3] | - Optimize Reaction Conditions: Increase the reaction temperature (e.g., 50-80 °C) and ensure the reaction is not too dilute. Use a suitable base like N,N-Diisopropylethylamine (DIPEA) in a polar apathetic solvent such as DMF or acetonitrile (B52724).[3] - Use a More Reactive Linker: Consider converting the alkyl bromide to an alkyl iodide in situ to increase reactivity.[3] |
| Multiple spots on TLC/peaks in LC-MS corresponding to over-alkylation. | The amine product is often more nucleophilic than the starting amine, leading to multiple alkylations.[3] | - Control Stoichiometry: Use a controlled excess of the amine-containing starting material relative to the alkyl bromide linker. - Monitor Reaction Progress: Carefully monitor the reaction by TLC or LC-MS to stop it before significant over-alkylation occurs. |
| Broad or tailing peaks in preparative RP-HPLC. | - Secondary Interactions: The PROTAC may be interacting with residual silanols on the silica-based C18 column. - Poor Solubility: The compound may be precipitating on the column. | - Use an Acidic Modifier: Ensure the mobile phase contains 0.1% TFA or formic acid to suppress silanol (B1196071) interactions and improve peak shape.[2] - Optimize Gradient: A shallower gradient may improve resolution. - Lower Sample Concentration: Reduce the concentration of the injected sample. |
| Desired PROTAC co-elutes with an impurity. | The impurity has a similar polarity to the desired product. | - Change Stationary Phase: If using a C18 column, try a phenyl-hexyl or a different bonded phase. - Modify Mobile Phase: Alter the organic solvent (e.g., from acetonitrile to methanol) or the acidic modifier. - Employ a Different Purification Technique: If RP-HPLC fails, consider normal phase chromatography or SFC.[4] |
| No product detected in the eluate after flash chromatography. | The PROTAC is either too polar and did not elute, or too non-polar and eluted with the solvent front. | - Adjust Mobile Phase Polarity: Start with a very non-polar mobile phase (e.g., 100% hexanes) and gradually increase the polarity (e.g., with ethyl acetate). If the compound is very polar, a more polar mobile phase system like dichloromethane (B109758)/methanol may be necessary.[2] - Check TLC Conditions: Ensure the TLC solvent system provides good separation and an Rf value for the desired compound between 0.2 and 0.5. |
Data Presentation
The following tables provide representative data for the purification of a generic this compound derived PROTAC. Actual results may vary depending on the specific target ligand and reaction conditions.
Table 1: Representative Flash Chromatography Purification Data
| Parameter | Value |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase Gradient | 0-100% Ethyl Acetate (B1210297) in Hexanes |
| Crude Purity (by LC-MS) | ~45% |
| Purity after Flash Chromatography | ~80-90% |
| Typical Yield | 60-80% |
Table 2: Representative Preparative RP-HPLC Purification Data
| Parameter | Value |
| Column | C18, 19 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 20-80% B over 40 minutes |
| Flow Rate | 15 mL/min |
| Detection Wavelength | 254 nm |
| Purity after RP-HPLC | >98% |
| Typical Yield | 70-90% |
Table 3: Comparison of Purification Techniques
| Technique | Principle | Advantages | Disadvantages |
| Flash Chromatography | Adsorption chromatography based on polarity. | High loading capacity, good for initial cleanup of major impurities.[2] | Lower resolution than HPLC, may not separate closely related impurities. |
| Preparative RP-HPLC | Partitioning based on hydrophobicity.[4] | High resolution, ideal for final polishing to achieve high purity.[2][4] | High consumption of organic solvents, lower loading capacity.[4] |
| Supercritical Fluid Chromatography (SFC) | Partitioning using a supercritical fluid mobile phase.[4] | Faster separations, reduced solvent consumption, "greener" technique.[4] | Requires specialized instrumentation, sample solubility can be challenging.[4] |
Experimental Protocols
Protocol 1: General Synthesis of Lenalidomide-C6-Linker
This protocol describes a general method for the alkylation of lenalidomide with a C6-bromo linker.
-
Reaction Setup: In a round-bottom flask, dissolve lenalidomide (1.0 eq) in anhydrous DMF under a nitrogen atmosphere.
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq).[10]
-
Linker Addition: Add the C6-bromo linker (1.1 eq).
-
Reaction: Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the progress by LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine to remove DMF and excess base. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Flash Column Chromatography
-
Sample Preparation: Dissolve the crude product from Protocol 1 in a minimal amount of dichloromethane or the initial mobile phase. Alternatively, perform a dry load by adsorbing the crude product onto a small amount of silica gel.
-
Column Packing: Wet-pack a glass column with silica gel (230-400 mesh) using the initial mobile phase (e.g., 100% hexanes or 5% ethyl acetate in hexanes).[11]
-
Loading: Carefully load the prepared sample onto the top of the silica gel bed.
-
Elution: Elute the column with a gradient of increasing polarity (e.g., from 0% to 100% ethyl acetate in hexanes). Apply gentle air pressure to maintain a steady flow rate.[11]
-
Fraction Collection: Collect fractions and analyze them by TLC or LC-MS to identify those containing the desired product.
-
Concentration: Combine the pure fractions and concentrate under reduced pressure.
Protocol 3: Preparative Reversed-Phase HPLC (RP-HPLC)
-
Sample Preparation: Dissolve the partially purified PROTAC from flash chromatography in a minimal amount of DMSO or DMF, then dilute with Mobile Phase A to a concentration of 10-50 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.[1][4]
-
System Equilibration: Equilibrate the preparative C18 column with the initial mobile phase conditions (e.g., 95% Water with 0.1% TFA / 5% Acetonitrile with 0.1% TFA) until a stable baseline is achieved.[4]
-
Injection and Elution: Inject the prepared sample onto the column. Elute the PROTAC using a linear gradient of acetonitrile (with 0.1% TFA) in water (with 0.1% TFA). A typical gradient might be from 20% to 80% acetonitrile over 40 minutes.[4]
-
Fraction Collection: Collect fractions corresponding to the main peak of the desired PROTAC based on UV detection (e.g., 254 nm).[4]
-
Purity Analysis: Analyze the purity of the collected fractions using analytical LC-MS.
-
Product Isolation: Combine the pure fractions and remove the organic solvent under reduced pressure. Lyophilize the remaining aqueous solution to obtain the purified PROTAC as a solid.[4]
Visualizations
Caption: General workflow for the purification of this compound derived PROTACs.
References
- 1. researchgate.net [researchgate.net]
- 2. Chemoselective Synthesis of Lenalidomide-Based PROTAC Library Using Alkylation Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 8. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 9. PROTAC linker, E3 Ligase Ligand-Linker | BroadPharm [broadpharm.com]
- 10. Native Mass Spectrometry Can Effectively Predict PROTAC Efficacy [ouci.dntb.gov.ua]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Overcoming Poor Solubility of Lenalidomide-C6-Br PROTACs
Disclaimer: While this guide focuses on Lenalidomide-C6-Br PROTACs, specific quantitative data for this exact subclass is limited in publicly available literature. Therefore, the data presented is drawn from studies on closely related Cereblon-recruiting PROTACs and is intended to be illustrative of the trends and magnitudes of effects observed when applying various solubility enhancement strategies.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with this compound PROTACs.
Frequently Asked Questions (FAQs)
Q1: Why do this compound PROTACs often exhibit poor solubility?
This compound PROTACs, like many PROTACs, are large molecules that often fall into the "beyond Rule of 5" (bRo5) chemical space. Their structure, which includes a ligand for the target protein, a Lenalidomide-based ligand for the Cereblon (CRBN) E3 ligase, and a C6 alkyl bromide linker, results in a high molecular weight and significant lipophilicity. The hydrophobic nature of the C6 alkyl chain can further contribute to low aqueous solubility, leading to challenges in experimental assays and preclinical development.[1][2][3]
Q2: What are the experimental consequences of poor PROTAC solubility?
Poor solubility can lead to several experimental issues, including:
-
Precipitation in Assays: The PROTAC may precipitate out of solution in aqueous buffers used for cell culture or biochemical assays, leading to an underestimation of its potency (e.g., DC50, IC50).[1][4]
-
Irreproducible Results: The extent of precipitation can vary between experiments, resulting in high variability and a lack of reproducibility.[1]
-
Inaccurate Quantification: Undissolved compound can lead to errors in determining the true concentration of stock solutions and in assay wells.[1]
-
Low Bioavailability: In cellular and in vivo experiments, poor solubility limits the amount of PROTAC that can cross cell membranes and reach its intracellular target, thereby reducing its efficacy.[5]
Q3: What are the primary strategies to improve the solubility of these PROTACs?
There are two main approaches to enhance the solubility of this compound PROTACs: chemical modification and formulation strategies.
-
Chemical Modification: This involves altering the PROTAC's molecular structure, primarily by modifying the linker. While the core "C6-Br" structure is defined, flanking it with more polar functionalities or incorporating heteroatoms can improve solubility. However, this may alter the PROTAC's degradation activity.
-
Formulation Strategies: This is often the more practical approach for a synthesized PROTAC. Key strategies include:
-
Amorphous Solid Dispersions (ASDs): Dispersing the PROTAC in a polymer matrix (e.g., HPMCAS, PVP) can prevent crystallization and enhance dissolution.[6][7][8][9]
-
Co-solvents: Using a mixture of solvents (e.g., DMSO, PEG300, Tween-80) can help maintain solubility in aqueous media.[4]
-
Lipid-Based Formulations: For in vivo studies, self-emulsifying drug delivery systems (SEDDS) can improve oral absorption.[10]
-
Q4: How can I accurately measure the solubility of my PROTAC?
Two common methods are used to assess solubility:
-
Kinetic Solubility: This measures the concentration at which a compound precipitates when rapidly diluted from a DMSO stock into an aqueous buffer. It is a high-throughput method that often reflects the conditions of in vitro screening assays.[1][11]
-
Thermodynamic Solubility: This measures the equilibrium solubility of a compound in a saturated solution and is a more thermodynamically stable value.
Troubleshooting Guides
Issue 1: Precipitate formation when diluting DMSO stock solution in aqueous buffer.
| Possible Cause | Solution |
| Exceeding Kinetic Solubility Limit | 1. Determine the kinetic solubility: Perform a kinetic solubility assay to establish the solubility limit under your experimental conditions.[11] 2. Work at lower concentrations: If your assay allows, use concentrations below the measured kinetic solubility limit. 3. Optimize dilution method: Add the DMSO stock to the aqueous buffer in a stepwise manner with vigorous vortexing. |
| Poor Compound Wettability | 1. Use surfactants: Include a low concentration of a non-ionic surfactant (e.g., Tween-20, Pluronic F-68) in your aqueous buffer to improve wetting and reduce precipitation. |
| High Final DMSO Concentration | 1. Minimize DMSO: Aim for a final DMSO concentration of <0.5%, and ideally <0.1%, in your assay to reduce solvent-induced precipitation and cell toxicity.[4] |
Issue 2: No or weak target protein degradation observed in cellular assays.
| Possible Cause | Solution |
| Low Intracellular Concentration Due to Poor Solubility | 1. Formulate with co-solvents: For in vitro experiments, prepare the PROTAC in a vehicle containing co-solvents like PEG300 and a surfactant like Tween-80 to improve solubility in the cell culture medium.[4] 2. Prepare an Amorphous Solid Dispersion (ASD): For more persistent solubility issues, an ASD formulation can significantly enhance the dissolution rate and supersaturation of the PROTAC.[6][7][8] |
| PROTAC Degradation | 1. Assess compound stability: Use LC-MS to determine the stability of your PROTAC in the cell culture medium over the time course of your experiment. |
| Inefficient Ternary Complex Formation | 1. Re-evaluate linker design: While the C6 linker is a starting point, its length and rigidity can impact the formation of a productive ternary complex between the target protein and Cereblon.[5] |
| Proteasome Inhibition | 1. Confirm proteasome-dependent degradation: Co-treat cells with your PROTAC and a proteasome inhibitor (e.g., MG132). A rescue of target protein levels confirms that the degradation is proteasome-mediated.[4] |
Data Presentation
Table 1: Impact of Formulation on PROTAC Solubility (Illustrative Data)
This table demonstrates the potential improvement in solubility and dissolution using amorphous solid dispersion (ASD) technology, based on published findings for Cereblon-recruiting PROTACs.
| Formulation | Drug Loading (% w/w) | Solubility Enhancement (vs. Crystalline) | Dissolution Rate |
| Crystalline PROTAC | N/A | 1x | Low |
| PROTAC ASD with HPMCAS | 10% | ~2-5x | Rapid |
| PROTAC ASD with HPMCAS | 20% | ~1.5-3x | Moderate |
| PROTAC ASD with PVP VA64 | 10% | ~3-6x | Rapid |
Data is illustrative and synthesized from multiple sources on Cereblon-recruiting PROTACs. Actual values will vary depending on the specific PROTAC molecule and formulation process.
Table 2: Comparison of Linker Properties (Alkyl vs. PEG)
This table provides a comparative view of how a hydrophobic alkyl linker, such as a C6 chain, compares to a more hydrophilic PEG linker in terms of physicochemical properties.[2]
| Property | Alkyl Linker (e.g., C6) | PEG Linker |
| Polarity | Hydrophobic | Hydrophilic |
| Aqueous Solubility | Generally Lower | Generally Higher |
| Cell Permeability | Can enhance passive permeability | May reduce passive permeability |
| Metabolic Stability | Generally stable | Can be susceptible to oxidation |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
This protocol outlines a general method for determining the kinetic solubility of a PROTAC using nephelometry (light scattering).
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of the PROTAC in 100% DMSO. Ensure the compound is fully dissolved.
-
Serial Dilution: Create a serial dilution of the stock solution in a 96-well plate with 100% DMSO.
-
Transfer to Assay Plate: Transfer a small volume (e.g., 2 µL) of the DMSO dilutions to a clear 96-well plate containing the aqueous assay buffer (e.g., PBS, pH 7.4). The final DMSO concentration should be kept low and consistent (typically ≤1%).
-
Incubation: Shake the plate for 1-2 hours at a controlled temperature (e.g., 25°C or 37°C).
-
Measurement: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering (e.g., at 620 nm).
-
Data Analysis: The kinetic solubility limit is defined as the highest concentration at which no significant increase in turbidity is observed compared to the buffer-only control.[11]
Protocol 2: Amorphous Solid Dispersion (ASD) Preparation (Solvent Evaporation Method)
This protocol provides a general method for preparing an ASD of a PROTAC.
-
Materials:
-
This compound PROTAC
-
Polymer (e.g., HPMCAS, PVP VA64)
-
Volatile organic solvent (e.g., acetone, methanol, dichloromethane)
-
-
Procedure:
-
Select a suitable polymer: The choice of polymer is critical and may require screening.
-
Determine the drug loading: This is the weight percentage of the PROTAC in the final ASD (e.g., 10%, 20%).
-
Dissolve both the PROTAC and the polymer in a suitable volatile organic solvent. Ensure complete dissolution.
-
Remove the solvent under reduced pressure using a rotary evaporator to form a thin film.
-
Further dry the film under high vacuum to remove any residual solvent.
-
Collect the resulting solid and characterize it to confirm its amorphous state (e.g., using powder X-ray diffraction).[10]
-
Protocol 3: Western Blot for Target Protein Degradation
This protocol is used to quantify the degradation of a target protein in cells treated with a PROTAC.
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the target protein.
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the signal using a chemiluminescent substrate.
-
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH, β-actin) to determine the relative decrease in target protein levels.
Visualizations
Caption: Mechanism of action for a Lenalidomide-based PROTAC.
Caption: A workflow for troubleshooting poor PROTAC solubility.
Caption: Key strategies to overcome poor PROTAC solubility.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pharmaexcipients.com [pharmaexcipients.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Addressing the PROTAC Hook Effect with Lenalidomide-C6-Br
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) for addressing the PROTAC "hook effect," with a focus on PROTACs synthesized using Lenalidomide-C6-Br as a Cereblon (CRBN) E3 ligase ligand-linker conjugate.
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in PROTAC experiments?
A1: The "hook effect" is a phenomenon observed in PROTAC dose-response experiments where, after reaching an optimal concentration for target protein degradation, higher concentrations of the PROTAC lead to a decrease in degradation efficiency.[1] This results in a characteristic bell-shaped curve when plotting protein degradation against PROTAC concentration, rather than a standard sigmoidal curve.[2]
Q2: What is the underlying cause of the hook effect?
A2: The hook effect is caused by the formation of unproductive binary complexes at high PROTAC concentrations. A PROTAC's function relies on forming a productive ternary complex (Target Protein-PROTAC-E3 Ligase).[3] However, at excessive concentrations, the PROTAC can independently bind to either the target protein or the E3 ligase, creating Target Protein-PROTAC or E3 Ligase-PROTAC binary complexes. These binary complexes are unable to bring the target and the E3 ligase together, thus inhibiting the formation of the productive ternary complex and reducing subsequent protein degradation.[2][4]
Q3: What are the consequences of the hook effect for my experimental results?
Q4: How can the choice of the E3 ligase ligand and linker, such as using this compound, influence the hook effect?
A4: The structure of the E3 ligase ligand and the linker are critical determinants of ternary complex stability and cooperativity, which directly impact the hook effect.[5] A well-designed PROTAC, potentially synthesized using a building block like this compound, can promote favorable protein-protein interactions between the target and CRBN. This enhanced cooperativity stabilizes the ternary complex over the binary complexes, which can lessen the hook effect and widen the effective concentration window for degradation.[6] Conversely, a suboptimal linker length or composition can exacerbate the hook effect.[7][8]
Q5: What is ternary complex cooperativity and how does it relate to the hook effect?
A5: Ternary complex cooperativity (alpha, α) quantifies how the binding of the PROTAC to one protein partner affects its affinity for the other. It is calculated as the ratio of the binary and ternary dissociation constants (Kd).
-
Positive cooperativity (α > 1): The ternary complex is more stable than the binary complexes. This is desirable as it can mitigate the hook effect by favoring the formation of the productive ternary complex.[6]
-
Negative cooperativity (α < 1): The ternary complex is less stable than the binary complexes.
-
Non-cooperative (α = 1): The binding events are independent.
Enhancing positive cooperativity through rational PROTAC design is a key strategy to reduce the hook effect.[9]
Troubleshooting Guides
Problem 1: My dose-response curve for a PROTAC synthesized with this compound shows a bell shape, with degradation decreasing at higher concentrations.
-
Likely Cause: You are observing the hook effect.[2]
-
Troubleshooting Steps:
-
Confirm with a Wider Concentration Range: Repeat the experiment using a broader range of PROTAC concentrations, for example, from 1 pM to 100 µM, with more data points at the higher concentrations to clearly define the bell-shaped curve.[3]
-
Determine Optimal Concentration: Identify the concentration that achieves the maximal degradation (Dmax). For subsequent experiments, use concentrations at or below this optimal level.
-
Assess Ternary Complex Formation: Use a biophysical or cellular assay (see Protocol 2: NanoBRET™ Assay for Ternary Complex Formation) to directly measure ternary complex formation across the same concentration range. A decrease in the ternary complex signal at high PROTAC concentrations should correlate with the observed decrease in degradation.
-
Problem 2: My PROTAC shows weak or no degradation, even at high concentrations.
-
Likely Cause: This could be due to several factors, including an inactive PROTAC, issues with the experimental setup, or the hook effect masking degradation at the tested concentrations.
-
Troubleshooting Steps:
-
Test a Wider Concentration Range: It's possible your initial concentration range was entirely within the hook effect region (too high) or too low to induce degradation. Test a very broad range of concentrations (e.g., 1 pM to 100 µM).[2]
-
Verify Target Engagement and Ternary Complex Formation: Before concluding the PROTAC is inactive, confirm that it can bind to the target protein and CRBN and facilitate the formation of a ternary complex using appropriate biophysical assays like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).[3][10]
-
Check E3 Ligase Expression: Ensure your cell line expresses sufficient levels of CRBN.
-
Optimize Incubation Time: Perform a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) at a fixed, potentially optimal PROTAC concentration to determine the ideal incubation time for degradation.[3]
-
Control for Proteasome-Mediated Degradation: Co-treat cells with your PROTAC and a proteasome inhibitor (e.g., MG132). An accumulation of the target protein would indicate that the PROTAC is engaging the degradation machinery.[11]
-
Quantitative Data Summary
The following tables present hypothetical data to illustrate the characterization of a PROTAC synthesized using a this compound building block and its associated hook effect.
Table 1: Dose-Response Degradation Data for PROTAC-L-C6-Br
| PROTAC Concentration (nM) | % Target Protein Degradation (Normalized to Vehicle) |
| 0.1 | 8 |
| 1 | 35 |
| 10 | 78 |
| 100 | 92 (Dmax) |
| 1000 | 65 |
| 10000 | 30 |
Table 2: Comparative Biophysical Parameters for PROTACs with Different Linkers
| PROTAC | Linker Composition | Binary KD (PROTAC to CRBN, µM) | Ternary KD (PROTAC to CRBN in presence of Target, µM) | Cooperativity (α) | Hook Effect Onset (nM) |
| PROTAC-A | Lenalidomide-C4-Br | 2.5 | 1.8 | 1.4 | ~1000 |
| PROTAC-B (Hypothetical) | This compound | 2.2 | 0.9 | 2.4 | >5000 |
| PROTAC-C | Lenalidomide-C8-Br | 2.8 | 2.7 | 1.0 | ~500 |
Note: This table presents hypothetical data for illustrative purposes. Actual values will vary depending on the specific PROTACs, target proteins, and experimental conditions.
Key Experimental Protocols
Protocol 1: Dose-Response Analysis by Western Blot
This protocol is to determine the DC50 and Dmax values and to identify the hook effect for a PROTAC.
-
Cell Seeding: Plate cells (e.g., HEK293T) in 12-well plates at a density that will result in 70-80% confluency at the time of the experiment. Allow cells to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of the PROTAC (e.g., synthesized from this compound) in cell culture medium. A recommended range is 0.1 nM to 10 µM to capture the full dose-response curve, including the hook effect. Include a vehicle-only control (e.g., DMSO).
-
Treatment: Replace the medium with the PROTAC-containing medium and incubate for a predetermined time (e.g., 18 hours).
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and image the chemiluminescence.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Plot the normalized protein levels against the log of the PROTAC concentration to generate a dose-response curve and identify the DC50, Dmax, and the onset of the hook effect.
Protocol 2: NanoBRET™ Assay for Ternary Complex Formation
This assay allows for the real-time, live-cell measurement of the formation of the ternary complex.
-
Cell Transfection: Co-transfect cells (e.g., HEK293T) with plasmids encoding the target protein fused to NanoLuc® luciferase (donor) and CRBN fused to HaloTag® (acceptor).
-
Cell Plating: Plate the transfected cells in a white, 96-well assay plate and incubate for 24 hours.
-
Labeling: Add the HaloTag® NanoBRET™ 618 Ligand (acceptor) to the cells and incubate for at least 2 hours.
-
PROTAC Treatment: Add serial dilutions of the PROTAC to the wells. Include a vehicle-only control.
-
Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate (donor substrate) to all wells. Immediately measure both the donor (460 nm) and acceptor (618 nm) emission signals using a BRET-capable plate reader.
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. Plot the NanoBRET™ ratio against the PROTAC concentration. A bell-shaped curve is indicative of the hook effect at the level of ternary complex formation.
Visualizations
Caption: PROTAC-mediated protein degradation pathway.
Caption: The hook effect: binary vs. ternary complex formation.
Caption: Troubleshooting workflow for the PROTAC hook effect.
References
- 1. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Breaking Bad Proteins—Discovery Approaches and the Road to Clinic for Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Minimizing Off-Target Effects of Lenalidomide-Based PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter while working to minimize the off-target effects of lenalidomide-based Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target effects observed with lenalidomide-based PROTACs?
A1: The primary off-target effects of lenalidomide-based PROTACs stem from the inherent activity of the lenalidomide (B1683929) moiety, which recruits the E3 ligase Cereblon (CRBN). This recruitment can lead to the unintended degradation of endogenous proteins, known as "neosubstrates." The most well-characterized neosubstrates include:
-
Ikaros (IKZF1) and Aiolos (IKZF3): These are lymphoid transcription factors. Their degradation is responsible for the immunomodulatory effects of lenalidomide.
-
Casein Kinase 1α (CK1α): Degradation of CK1α is implicated in the therapeutic effects of lenalidomide in certain hematological malignancies.
-
SALL4: This is a transcription factor, and its degradation is associated with the teratogenic effects of thalidomide, a related immunomodulatory drug (IMiD).
-
Zinc Finger Proteins (ZFPs): A broader class of proteins that can be unintentionally degraded by IMiD-based PROTACs.
Q2: How can I rationally design lenalidomide-based PROTACs to minimize off-target effects?
A2: Several rational design strategies can be employed to enhance the selectivity of lenalidomide-based PROTACs:
-
Modification of the Lenalidomide Moiety: Introducing chemical modifications to the lenalidomide scaffold can sterically hinder the binding of neosubstrates without significantly impacting CRBN engagement. Specifically, modifications at the 6-position of the phthalimide (B116566) ring have been shown to be crucial for controlling neosubstrate selectivity. For instance, 6-fluoro lenalidomide has demonstrated selective degradation of IKZF1, IKZF3, and CK1α while reducing the degradation of SALL4.
-
Linker Optimization: The length, composition, and attachment point of the linker connecting lenalidomide to the target-binding ligand are critical. Optimizing the linker can influence the conformation of the ternary complex (Target Protein - PROTAC - CRBN), thereby improving selectivity for the intended target and reducing the degradation of off-targets.
Q3: What is the "hook effect" and how does it relate to off-target effects?
A3: The "hook effect" is a phenomenon observed with PROTACs where increasing the concentration beyond an optimal point leads to a decrease in the degradation of the intended target. This occurs because at very high concentrations, the PROTAC is more likely to form non-productive binary complexes (either with the target protein or the E3 ligase) rather than the productive ternary complex required for degradation. These binary PROTAC-E3 ligase complexes may still be active in degrading high-affinity off-target neosubstrates, potentially leading to increased off-target effects at supra-optimal PROTAC concentrations.
Q4: How can I distinguish between direct off-target degradation and downstream effects of on-target degradation in my proteomics data?
A4: To differentiate between direct and indirect effects, it is crucial to perform time-course experiments. Direct degradation of off-targets by the PROTAC will typically occur at earlier time points (e.g., < 6 hours). In contrast, changes in protein abundance due to downstream signaling cascades resulting from the degradation of the primary target will manifest at later time points.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments to minimize off-target effects of lenalidomide-based PROTACs.
| Problem | Potential Cause | Troubleshooting Steps |
| High background in Western blot, obscuring the detection of on- and off-target degradation. | 1. Insufficient blocking. 2. Primary or secondary antibody concentration is too high. 3. Inadequate washing. 4. Membrane dried out. | 1. Increase blocking time and/or use a different blocking agent (e.g., 5% BSA instead of milk for phospho-antibodies). 2. Titrate primary and secondary antibody concentrations to find the optimal dilution. 3. Increase the number and duration of wash steps with a buffer containing a mild detergent like Tween-20. 4. Ensure the membrane remains hydrated throughout the immunoblotting process. |
| High variability between replicates in quantitative proteomics experiments. | 1. Inconsistent cell culture conditions. 2. Variability in sample preparation (e.g., cell lysis, protein digestion). 3. Inconsistent TMT labeling efficiency. 4. Issues with mass spectrometer performance. | 1. Maintain consistent cell seeding density, treatment conditions, and harvesting times. 2. Standardize lysis and digestion protocols. Ensure complete protein solubilization and digestion. 3. Ensure accurate protein quantification before labeling and use a sufficient molar excess of the TMT reagent. 4. Perform regular quality control checks on the mass spectrometer. |
| No degradation of the target protein is observed, making it difficult to assess off-target effects. | 1. Poor cell permeability of the PROTAC. 2. Inefficient ternary complex formation. 3. Low expression of CRBN in the chosen cell line. 4. The PROTAC is not stable in the experimental conditions. | 1. Assess cell permeability using appropriate assays. 2. Confirm ternary complex formation using biophysical methods like NanoBRET. 3. Verify CRBN expression in your cell line by Western blot or qPCR. 4. Evaluate the chemical stability of your PROTAC under your experimental conditions. |
| Discrepancy between proteomics data and Western blot validation. | 1. Differences in the sensitivity and dynamic range of the two techniques. 2. Antibody cross-reactivity in Western blotting. | 1. Be aware that mass spectrometry can be more sensitive for detecting low-abundance proteins. 2. Validate the specificity of your primary antibody using knockout or knockdown cell lines if available. |
Quantitative Data Summary
The following tables provide a summary of representative quantitative data for the degradation of on-target and off-target proteins by lenalidomide-based PROTACs.
Table 1: Comparative Degradation Potency of BET-Targeting PROTACs
| PROTAC | E3 Ligase Ligand | Target Protein | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |
| PROTAC 1 | Thalidomide | BRD4 | Jurkat | 15 | >95 | |
| PROTAC 2 | Lenalidomide | BRD4 | Jurkat | pM range | >90 |
DC₅₀: Half-maximal degradation concentration. Dₘₐₓ: Maximum degradation.
Table 2: Degradation of BTK and Off-Target Neosubstrates by a Reversible Covalent BTK PROTAC (PS-RC-1)
| Protein | Cell Line | DC₅₀ (nM) | Reference |
| BTK (On-target) |
Navigating the Nuances of Lenalidomide-C6-Br in Solution: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The use of Lenalidomide-C6-Br as a degrader building block in the development of PROTACs (Proteolysis Targeting Chimeras) and other targeted protein degradation platforms is a promising strategy in modern drug discovery. However, the stability of this key reagent in solution can be a critical factor influencing experimental reproducibility and success. This technical support center provides a comprehensive guide to understanding and mitigating potential stability issues with this compound, presented in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in solution important?
A1: this compound is a synthetic chemical compound that combines Lenalidomide (B1683929), an E3 ligase-recruiting moiety, with a six-carbon alkyl linker terminating in a bromine atom.[1] This bifunctional molecule is a versatile building block for synthesizing PROTACs, where the bromine can be displaced by a nucleophile on a target protein ligand. The stability of this compound in solution is paramount because its degradation can lead to the formation of inactive species, resulting in inconsistent experimental outcomes, such as reduced degradation of the target protein.
Q2: What are the primary factors that can affect the stability of this compound in solution?
A2: Like many thalidomide-based compounds, the stability of this compound can be influenced by several factors:
-
pH: The phthalimide (B116566) and glutarimide (B196013) rings in the lenalidomide core are susceptible to hydrolysis, particularly at non-neutral pH.[2][3]
-
Solvent: The choice of solvent can significantly impact both solubility and stability. While soluble in organic solvents like DMSO and DMF, prolonged storage in these may not be ideal.[4][5] Aqueous buffers, especially at physiological pH, can promote hydrolysis.[2]
-
Temperature: Elevated temperatures can accelerate the rate of degradation.[6]
-
Light: While less documented for this specific molecule, similar complex organic molecules can be sensitive to light.
Q3: In which solvents should I dissolve and store this compound?
A3: For creating stock solutions, anhydrous DMSO or DMF are generally recommended due to the high solubility of lenalidomide and its analogs in these solvents.[4][5] For long-term storage, it is advisable to store the compound as a lyophilized powder at -20°C or below.[4][7] Once in solution, aliquot the stock and store at -20°C or -80°C to minimize freeze-thaw cycles.[4] Aqueous solutions should be prepared fresh for each experiment and are not recommended for storage for more than a day.[5]
Q4: My experimental results are inconsistent. Could this be related to the stability of this compound?
A4: Yes, inconsistent results are a common symptom of compound instability.[8] If you observe variability in your assays, such as a decrease in target protein degradation over time or between experiments, it is crucial to consider the stability of your this compound stock and working solutions. Degradation can reduce the effective concentration of the active compound, leading to diminished and unpredictable results.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues encountered when working with this compound in solution.
Issue 1: Poor or Inconsistent Target Protein Degradation
-
Possible Cause: Degradation of this compound in stock or working solutions.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare fresh working solutions from a recently prepared stock solution for each experiment. Avoid using aqueous solutions that have been stored.[5]
-
Verify Stock Solution Integrity: If possible, use an analytical method like HPLC to check the purity of your stock solution. Compare the chromatogram to that of a freshly prepared solution.
-
Optimize Dilution Method: When diluting the DMSO stock into aqueous media, add the stock solution to the media dropwise while vortexing to prevent precipitation.[9]
-
Control for Hydrolysis: If your experimental buffer is not at neutral pH, consider the potential for pH-dependent hydrolysis.[3]
-
Issue 2: Compound Precipitation in Aqueous Media
-
Possible Cause: Low aqueous solubility of the PROTAC formed with this compound. PROTACs are often large, lipophilic molecules with poor water solubility.[8][9]
-
Troubleshooting Steps:
-
Decrease Final Concentration: Perform a dose-response experiment to find the lowest effective concentration that still achieves target degradation.[10]
-
Increase Serum Concentration: For cell-based assays, increasing the serum percentage in the media can sometimes aid in solubilizing hydrophobic compounds.[9]
-
Incorporate Solubilizing Moieties: If you are in the process of designing your PROTAC, consider incorporating more hydrophilic linkers, such as PEG linkers, to improve aqueous solubility.[9][11]
-
Quantitative Data Summary
| Solvent | Solubility | Reference |
| DMSO | ~30 mg/mL | [4] |
| DMF | ~16 mg/ml | [5] |
| Aqueous Buffers (near neutral pH) | ~0.4 - 0.5 mg/mL | [3][7] |
| 1:1 DMF:PBS (pH 7.2) | ~0.5 mg/mL | [5] |
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of lyophilized this compound in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM). Vortex thoroughly until the solid is completely dissolved.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile, low-retention microcentrifuge tubes.
-
Storage: Store the aliquots at -80°C for long-term storage. For short-term storage (up to 3 months), -20°C is acceptable.[4] Avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of Aqueous Working Solution for Cell-Based Assays
-
Thawing: Thaw a single aliquot of the this compound DMSO stock solution at room temperature.
-
Pre-warming: Warm the cell culture medium or assay buffer to the desired experimental temperature (e.g., 37°C).
-
Dilution: Perform serial dilutions of the DMSO stock in the pre-warmed aqueous medium to achieve the final desired concentration. It is recommended to add the DMSO stock to the aqueous medium slowly while gently mixing to prevent precipitation.
-
Immediate Use: Use the freshly prepared aqueous working solution immediately. Do not store aqueous solutions.[5]
Visualizing the Molecular Context
Understanding the signaling pathways affected by lenalidomide and the general workflow for utilizing this compound can provide valuable context for your experiments.
Caption: Experimental workflow for using this compound.
Caption: Signaling pathway of Lenalidomide-induced degradation.
By adhering to these guidelines and troubleshooting steps, researchers can enhance the reliability and reproducibility of their experiments involving this compound, ultimately accelerating the development of novel therapeutics based on targeted protein degradation.
References
- 1. tenovapharma.com [tenovapharma.com]
- 2. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lenalidomide | C13H13N3O3 | CID 216326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Lenalidomide | Cell Signaling Technology [cellsignal.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Stability of lenalidomide suspension after preparation by a simple suspension method for enteral tube administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medkoo.com [medkoo.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
Technical Support Center: Linker Length Optimization for Ternary Complex Formation
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the optimization of linker length for the formation of productive ternary complexes in targeted protein degradation.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments, with a focus on linker-related challenges and solutions.
Issue 1: My PROTAC shows high binding affinity to both the target protein and the E3 ligase in binary assays, but it fails to induce target degradation.
Question: I have confirmed that my PROTAC binds to the protein of interest (POI) and the E3 ligase independently. However, I don't observe any degradation in cellular assays. What are the potential linker-related causes?
Answer: This is a common challenge that often points to the inefficient formation of a productive ternary complex (POI-PROTAC-E3 Ligase).[1] The linker is a critical component in enabling this complex to form effectively.[2][3]
Potential Linker-Related Causes and Troubleshooting Steps:
-
Incorrect Linker Length or Rigidity:
-
Problem: The linker may be too short, causing steric hindrance that prevents the simultaneous binding of the POI and the E3 ligase.[4][5][6] Conversely, a linker that is too long or overly flexible might lead to an unstable or non-productive ternary complex where the necessary lysine (B10760008) residues on the target protein are not accessible for ubiquitination.[1][2][4]
-
Solution: Synthesize and test a library of PROTACs with varying linker lengths. A systematic approach, such as adding or removing polyethylene (B3416737) glycol (PEG) or methylene (B1212753) groups, can help identify the optimal length.[1][7] Consider incorporating more rigid elements like piperazine (B1678402) or piperidine (B6355638) rings to restrict conformational freedom and pre-organize the PROTAC into a bioactive conformation.[8][9]
-
-
Unfavorable Ternary Complex Conformation:
-
Problem: Even if a ternary complex forms, the linker may orient the target protein and E3 ligase in a way that the surface lysine residues on the POI are not within reach of the E2 ubiquitin-conjugating enzyme.[1][6]
-
Solution: Directly evaluate ternary complex formation and stability using biophysical techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or proximity-based assays like TR-FRET.[4][9] These methods can provide insights into the cooperativity of the system and confirm if a stable complex is being formed.[5]
-
-
Suboptimal Linker Attachment Points:
-
Problem: The points at which the linker connects to the POI-binding ligand and the E3 ligase ligand are crucial.[7][] An incorrect attachment point can disrupt the binding of either ligand or lead to a non-productive orientation in the ternary complex.[11][12]
-
Solution: If possible, re-synthesize variants with the linker attached to different solvent-exposed positions on the ligands. Computational modeling can help identify suitable attachment points that are less likely to interfere with binding.[7][13]
-
Issue 2: I am observing a "hook effect" with my PROTAC.
Question: My dose-response curve for target degradation is bell-shaped, with degradation efficiency decreasing at higher PROTAC concentrations. How can I address this "hook effect" through linker optimization?
Answer: The "hook effect" is a characteristic phenomenon for PROTACs where high concentrations lead to the formation of non-productive binary complexes (PROTAC-POI or PROTAC-E3 ligase) instead of the productive ternary complex, thereby reducing degradation efficiency.[7][14] While inherent to the mechanism, linker design can significantly influence its severity.[6][9]
Mitigation Strategies through Linker Optimization:
-
Enhance Ternary Complex Cooperativity:
-
Rationale: A well-designed linker can promote favorable protein-protein interactions between the target and the E3 ligase, increasing the stability of the ternary complex.[9] This positive cooperativity favors the formation of the ternary complex even at higher PROTAC concentrations, thus mitigating the hook effect.[6][15]
-
Action: Systematically vary linker length and composition to find a design that maximizes cooperativity. This can be measured using biophysical assays like ITC or SPR.[5]
-
-
Modify Linker Flexibility/Rigidity:
-
Rationale: A more rigid linker can pre-organize the PROTAC into a conformation that is more favorable for ternary complex formation, potentially reducing the entropic penalty of binding and lessening the hook effect.[9][14]
-
Action: Introduce rigid motifs such as piperazine rings, alkynes, or triazoles into the linker to reduce its flexibility.[8][16]
-
-
Perform Detailed Dose-Response Studies:
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the linker in a PROTAC? A1: The linker connects the target-binding moiety (warhead) to the E3 ligase-recruiting ligand.[3] Its fundamental role is to bridge the target protein and the E3 ligase, facilitating the formation of a productive ternary complex that leads to the ubiquitination and subsequent proteasomal degradation of the target protein.[8][11] The linker is not just a passive spacer; its length, composition, and flexibility are critical determinants of PROTAC efficacy.[16][17]
Q2: How does linker length impact the efficacy of a PROTAC? A2: Linker length is a critical parameter that must be empirically optimized for each specific POI and E3 ligase pair.[8][13]
-
Too short: A linker that is too short may cause steric hindrance, preventing the simultaneous binding of the POI and E3 ligase and thus inhibiting the formation of a productive ternary complex.[5][6][11]
-
Too long: A linker that is too long might not effectively bring the two proteins into close enough proximity for efficient ubiquitination.[13] Excessive length and flexibility can also lead to a high entropic penalty upon binding, which can destabilize the ternary complex.[5][8]
-
Optimal length: The ideal length facilitates favorable protein-protein interactions within the ternary complex, leading to efficient ubiquitination.[11]
Q3: Is there a universal optimal linker length for all PROTACs? A3: No, there is no single optimal linker length. It is highly dependent on the specific target protein and E3 ligase pair and must be determined empirically.[7][11] The ideal length is dictated by the specific structural requirements for forming a stable and productive ternary complex.[11] While most successful PROTACs have linkers ranging from 7 to 29 atoms, this is only a general guideline.[7]
Q4: What are the most common types of linkers used in PROTAC design? A4: The most prevalent linker motifs are flexible chains, primarily polyethylene glycol (PEG) and alkyl chains.[8][16] These are popular due to their synthetic accessibility and the ease with which their length can be modified.[8] Increasingly, more rigid linkers incorporating structures like piperazine, piperidine, or triazole rings are being used to pre-organize the PROTAC into an active conformation, potentially improving ternary complex stability.[8][16]
Q5: How important are the linker attachment points? A5: The point at which the linker is attached to the warhead and the E3 ligase ligand is crucial.[7][] The attachment site, or exit vector, influences the orientation of the two proteins within the ternary complex.[8][11] An optimal attachment point, typically in a solvent-exposed region of the ligand, will allow for effective ternary complex formation without disrupting the binary binding affinities required for target and E3 ligase engagement.[11][13]
Quantitative Data Summary
Quantitative data from biophysical and cellular assays are essential for comparing the efficacy of different linker designs.
Table 1: Effect of PEG Linker Length on TBK1 Degradation (Note: Data is synthesized from published studies to illustrate general trends.)[14]
| Linker Length (Number of Atoms) | DC₅₀ (nM) | Dₘₐₓ (%) | Observation |
| < 12 | N/A | No Degradation | A minimum linker length is required to induce degradation. |
| 12-20 | Submicromolar | > 75 | A range of longer linkers can be effective. |
| 21 | 3 | 96 | The optimal linker in this series, showing highest potency. |
| 29 | 292 | 76 | Excessively long linkers can lead to a decrease in potency. |
Table 2: Comparative Biophysical Data for MZ1 Ternary Complex (BRD4-BD2:MZ1:VHL) (Note: VCB complex consists of VHL, Elongin C, and Elongin B. Cooperativity (α) is the ratio of binary K_D to ternary K_D.)[15][18][19]
| Assay | Parameter | Binary Interaction (MZ1:VCB) | Ternary Complex (BRD4-BD2:MZ1:VCB) | Cooperativity (α) |
| Surface Plasmon Resonance (SPR) | K_D (nM) | 29 | 1 | 22-26 |
| k_on (10⁵ M⁻¹s⁻¹) | 7 | 59 | - | |
| k_off (s⁻¹) | 0.019 | 0.006 | - | |
| Half-life (s) | 43 | 130 | - | |
| Isothermal Titration Calorimetry (ITC) | K_D (nM) | 66 | 4 | 15 |
Experimental Protocols
Detailed methodologies for key experiments are provided below to guide your linker optimization studies.
Protocol 1: Surface Plasmon Resonance (SPR) for Ternary Complex Kinetics
Objective: To measure the binding affinities (K_D) and kinetic rate constants (k_on, k_off) of binary and ternary complex formation.[6][15]
Materials:
-
Purified, biotinylated E3 ligase complex (e.g., VCB)
-
Purified target protein (e.g., BRD4-BD2)
-
PROTAC linker variants
-
SPR instrument with streptavidin-coated sensor chips
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., low pH glycine)
Procedure:
-
Chip Preparation: Covalently immobilize the biotinylated E3 ligase complex onto a streptavidin-coated sensor chip to a target response level.[15]
-
Binary Interaction Analysis:
-
Prepare a serial dilution of the PROTAC in running buffer.
-
Inject the PROTAC solutions over the sensor surface and a reference flow cell at a constant flow rate.
-
After each injection, regenerate the sensor surface with the regeneration solution.[15]
-
Fit the resulting sensorgrams to a 1:1 binding model to determine K_D, k_on, and k_off for the PROTAC:E3 ligase interaction.
-
-
Ternary Complex Analysis:
-
Prepare a series of solutions containing a fixed, saturating concentration of the target protein pre-incubated with a serial dilution of the PROTAC.[11]
-
Inject these solutions over the E3 ligase-immobilized surface.[6]
-
Regenerate the surface after each cycle.
-
Analyze the data to determine the kinetic parameters of ternary complex formation. An increase in the response signal compared to the binary interaction indicates ternary complex formation.[9]
-
-
Cooperativity Calculation: Calculate the cooperativity factor (α) by dividing the K_D of the binary interaction (PROTAC:E3) by the K_D of the ternary interaction. An α > 1 indicates positive cooperativity.[15]
Protocol 2: Isothermal Titration Calorimetry (ITC) for Cooperativity
Objective: To determine the binding affinity (K_D), enthalpy (ΔH), and stoichiometry (n) of binary and ternary complex formation to calculate the cooperativity factor (α).[11]
Materials:
-
Purified target protein
-
Purified E3 ligase complex
-
PROTAC of interest
-
ITC instrument and cells
-
Matched dialysis buffer
Procedure:
-
Determine Binary Binding Affinities:
-
PROTAC to E3 Ligase (K_D1): Titrate the PROTAC (in syringe) into the E3 ligase solution in the ITC cell.
-
PROTAC to Target Protein (K_D2): Titrate the PROTAC into the target protein solution in the ITC cell.
-
-
Determine Ternary Complex Affinity:
-
Saturate the target protein with the PROTAC by preparing a solution with a molar excess of the PROTAC.
-
Titrate this pre-formed PROTAC:Target complex into the E3 ligase solution in the ITC cell to measure the ternary binding affinity (K_D_ternary).
-
-
Data Analysis:
-
Integrate the heat signals from each injection and fit the data to a suitable binding model to obtain the thermodynamic parameters for each interaction.
-
Calculate cooperativity (α) using the formula: α = K_D1 / K_D_ternary.
-
Protocol 3: Western Blot for Cellular Degradation
Objective: To quantify the reduction in target protein levels in cells treated with PROTAC variants.[1]
Materials:
-
Cell line expressing the target protein
-
PROTAC linker variants
-
Cell lysis buffer
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels, transfer system, and PVDF membranes
-
Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate and imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Treat the cells with a range of concentrations for each PROTAC linker variant for a specified duration (e.g., 24 hours).[4]
-
Cell Lysis and Protein Quantification: Harvest and lyse the cells. Determine the protein concentration of each lysate.
-
SDS-PAGE and Immunoblotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane and probe with primary antibodies for the target protein and loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the signal using an ECL substrate and an imaging system.[1]
-
Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control signal.
-
Plot the normalized protein levels against the PROTAC concentration to generate dose-response curves and calculate DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.[4]
-
Visual Guides
Diagrams of Key Concepts and Workflows
Caption: PROTAC mechanism of action.
Caption: Workflow for linker length optimization.
Caption: The "Hook Effect" mechanism.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. The Cutting-Edge of Targeted Protein Degradation: PROTACs, Linkers, and Molecular Glues | MolecularCloud [molecularcloud.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. precisepeg.com [precisepeg.com]
- 13. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. precisepeg.com [precisepeg.com]
- 17. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
Validation & Comparative
A Comparative Guide to Analytical Techniques for Lenalidomide-C6-Br PROTAC Characterization
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized targeted protein degradation, offering a powerful modality for therapeutic intervention. Among these, PROTACs utilizing a Lenalidomide-based E3 ligase ligand to recruit Cereblon (CRBN) are of significant interest. This guide provides a comparative overview of essential analytical techniques for the comprehensive characterization of a specific PROTAC archetype: Lenalidomide-C6-Br. This PROTAC consists of a Lenalidomide (B1683929) derivative, a C6 alkyl linker, and a bromine-containing warhead designed to bind to a protein of interest (POI).
This document outlines key analytical methodologies, presents quantitative data in structured tables for effective comparison, details experimental protocols, and provides visual diagrams of critical pathways and workflows to aid in the rational design and evaluation of these novel therapeutic agents.
Structural Integrity and Purity Assessment
Ensuring the structural integrity and purity of a synthesized PROTAC is the foundational step in its characterization. Mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy are the gold standard techniques for this purpose.
| Analytical Technique | Information Provided | Key Parameters | Typical Results for Lenalidomide-based PROTACs |
| High-Resolution Mass Spectrometry (HRMS) | Precise molecular weight confirmation, elemental composition determination, and impurity identification. | Mass-to-charge ratio (m/z), isotopic distribution. | Observed m/z should match the calculated m/z for the protonated molecule [M+H]⁺ with high accuracy (e.g., < 5 ppm error). |
| Tandem Mass Spectrometry (MS/MS) | Structural elucidation through fragmentation analysis, confirming the connectivity of the warhead, linker, and E3 ligase ligand. | Fragmentation pattern, identification of characteristic fragment ions. | Fragmentation should yield ions corresponding to the individual components (Lenalidomide moiety, linker, and warhead). |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Unambiguous structural confirmation, assessment of isomeric purity, and conformational analysis in solution.[1][2] | Chemical shifts (δ), coupling constants (J), integration. | Characteristic peaks for the aromatic protons of the phthalimide (B116566) and isoindolinone rings of Lenalidomide, aliphatic protons of the C6 linker, and signals corresponding to the warhead should be present and correctly assigned. |
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
Objective: To confirm the molecular weight and purity of the synthesized this compound PROTAC.
Methodology:
-
Sample Preparation: Dissolve the PROTAC sample in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute to a final concentration of 1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid.
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, coupled to an electrospray ionization (ESI) source.
-
Data Acquisition: Infuse the sample directly or inject it via a liquid chromatography system. Acquire data in positive ion mode over a relevant m/z range.
-
Data Analysis: Process the raw data to obtain the mass spectrum. Determine the monoisotopic mass of the most abundant peak and compare it to the theoretically calculated mass of the protonated PROTAC molecule.
Biophysical Characterization of Binding Interactions
The efficacy of a PROTAC is critically dependent on its ability to bind to both the target protein (POI) and the E3 ligase, and subsequently to form a stable ternary complex.[3] Several biophysical techniques can be employed to quantify these binding affinities.
| Analytical Technique | Measures | Advantages | Disadvantages | Typical Kd for Lenalidomide to CRBN |
| Isothermal Titration Calorimetry (ITC) | Direct measurement of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS).[4] | Label-free, provides a complete thermodynamic profile. | Requires large amounts of pure protein. | 0.64 µM ± 0.24 µM[5] |
| Surface Plasmon Resonance (SPR) | Real-time kinetics of binding and dissociation (kon, koff), and binding affinity (Kd). | High sensitivity, requires small amounts of analyte. | Requires immobilization of one binding partner, which may affect its activity. | Not directly found for this compound, but a key method for PROTACs. |
| Fluorescence Polarization (FP) | Measures changes in the polarization of fluorescent light upon binding to assess binding affinity (Kd). | Homogeneous assay, suitable for high-throughput screening. | Requires a fluorescently labeled probe. | Not directly found for this compound, but used for CRBN binding assays.[6] |
| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | Proximity-based assay to measure binding affinity (Kd) and ternary complex formation. | High sensitivity, homogeneous assay format. | Requires labeled binding partners. | IC50 for Lenalidomide to CRBN is ~1.5 µM in a competitive TR-FRET assay.[7] |
| Native Mass Spectrometry (nMS) | Direct detection and semi-quantification of binary and ternary complexes.[8] | Label-free, provides stoichiometric information of complexes. | Can be technically challenging, provides relative quantification. | A powerful tool for observing PROTAC-mediated complexes. |
Experimental Protocol: Isothermal Titration Calorimetry (ITC) for Binary Binding
Objective: To determine the binding affinity of the this compound PROTAC to the CRBN E3 ligase.
Methodology:
-
Sample Preparation: Dialyze both the PROTAC and purified CRBN protein into the same buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4). Accurately determine the concentrations of both solutions.
-
Instrumentation: Use an isothermal titration calorimeter.
-
Experimental Setup: Load the CRBN solution into the sample cell and the PROTAC solution into the injection syringe.
-
Titration: Perform a series of injections of the PROTAC solution into the CRBN solution while monitoring the heat change.
-
Data Analysis: Integrate the heat pulses and fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
Cellular Activity: Target Degradation and Functional Consequences
The ultimate goal of a PROTAC is to induce the degradation of the target protein within a cellular context. A variety of cell-based assays are essential to evaluate the potency and efficacy of the this compound PROTAC.
| Analytical Technique | Measures | Key Parameters | Typical Results |
| Western Blotting | Target protein levels post-treatment. | DC50 (concentration for 50% degradation), Dmax (maximum degradation). | Dose- and time-dependent reduction in the target protein band intensity. |
| Quantitative Mass Spectrometry (Proteomics) | Global changes in protein abundance to assess selectivity and identify off-targets.[9][10][11][12][13] | Fold change in protein levels, identification of degraded proteins. | High selectivity for the intended target with minimal off-target degradation. |
| In-Cell Western / High-Content Imaging | Quantification of target protein levels in a higher-throughput format. | EC50 (half-maximal effective concentration for degradation). | Similar to Western Blotting but with higher throughput. |
| Reporter Assays (e.g., HiBiT, NanoBRET) | Real-time monitoring of target protein levels. | Kinetic parameters of degradation. | Rapid and sensitive detection of protein degradation. |
| Cell Viability Assays (e.g., MTS, CellTiter-Glo) | Functional consequence of target protein degradation. | IC50 (half-maximal inhibitory concentration). | Reduction in cell viability in cancer cell lines dependent on the target protein. |
Experimental Protocol: Western Blotting for Target Degradation
Objective: To determine the DC50 and Dmax of the this compound PROTAC for its target protein.
Methodology:
-
Cell Culture and Treatment: Seed a relevant cell line in 6-well plates and allow them to adhere. Treat the cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with a primary antibody specific for the target protein and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with a corresponding HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities and normalize the target protein signal to the loading control. Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax.[14]
Visualizing the Mechanism and Workflows
Understanding the underlying biological pathways and the experimental processes is crucial for PROTAC research. The following diagrams, generated using the DOT language, illustrate the key signaling pathway of a Lenalidomide-based PROTAC and a typical experimental workflow for its characterization.
Caption: Mechanism of action for a Lenalidomide-based PROTAC.
Caption: Experimental workflow for PROTAC characterization.
Conclusion
The comprehensive characterization of this compound PROTACs requires a multi-faceted analytical approach. By systematically applying the techniques outlined in this guide, researchers can gain a thorough understanding of their PROTAC's structural integrity, binding affinities, and cellular efficacy. This detailed characterization is paramount for the rational design and optimization of potent and selective protein degraders, ultimately accelerating the development of novel therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Native Mass Spectrometry Can Effectively Predict PROTAC Efficacy [ouci.dntb.gov.ua]
- 9. Validate User [ashpublications.org]
- 10. Cancer therapies based on targeted protein degradation — lessons learned with lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of Lenalidomide Efficacy in del(5q) Myelodysplastic Syndrome [thermofisher.com]
- 13. The Vital Role of Proteomics in Characterizing Novel Protein Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
A Comparative Guide to Western Blot Analysis for Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Western blot analysis with other key techniques used to study protein degradation. We will delve into the experimental data and methodologies to objectively assess the performance of these approaches in quantifying protein turnover, a critical aspect of cellular homeostasis and disease.
Introduction to Protein Degradation Analysis
The controlled degradation of proteins is essential for a multitude of cellular processes, including cell cycle progression, signal transduction, and quality control. Dysregulation of these pathways is implicated in numerous diseases, making the accurate measurement of protein degradation a cornerstone of modern biological research and drug development. Western blotting has long been a staple technique in this field, but several alternative methods offer distinct advantages in terms of throughput, sensitivity, and the specific questions they can answer. This guide will compare and contrast Western blotting with Cycloheximide (B1669411) (CHX) chase assays, pulse-chase analysis, and mass spectrometry-based proteomics.
Comparison of Key Techniques for Protein Degradation Analysis
The choice of method for studying protein degradation depends on various factors, including the specific biological question, the required throughput, and available resources. The following table summarizes the key characteristics of four common techniques.
| Feature | Western Blot | Cycloheximide (CHX) Chase Assay | Pulse-Chase Analysis | Mass Spectrometry (Proteomics) |
| Principle | Antibody-based detection of a specific protein separated by size.[1] | Inhibition of protein synthesis followed by monitoring the disappearance of the existing protein pool over time.[2] | Metabolic labeling of newly synthesized proteins and tracking their decay over time.[3][4] | Unbiased identification and quantification of peptides from digested proteins to determine global protein abundance changes.[1] |
| Primary Output | Semi-quantitative or quantitative measurement of a single target protein's abundance at specific time points.[1] | Determination of a protein's half-life by observing its degradation kinetics.[2] | Direct measurement of the turnover rate of a specific protein or a population of proteins. | Relative or absolute quantification of thousands of proteins simultaneously, providing a global view of protein degradation.[1] |
| Throughput | Low to medium; can be automated for higher throughput.[5][6] | Medium; suitable for analyzing a moderate number of samples and time points. | Low; requires multiple steps and is often laborious.[3] | High; capable of analyzing the entire proteome in a single experiment.[1] |
| Sensitivity | Picogram to nanogram level, dependent on antibody quality. | Dependent on the sensitivity of the detection method used (typically Western blotting). | High; radioactive labeling provides excellent sensitivity. | High; can detect and quantify low-abundance proteins. |
| Advantages | Widely accessible, relatively low cost, and provides information on protein size and post-translational modifications.[7] | Simple and effective for determining the half-life of steady-state proteins without radioactive materials.[2] | Directly measures protein turnover and can distinguish between newly synthesized and pre-existing protein pools.[3] | Provides a global, unbiased view of protein degradation, enabling the discovery of off-target effects and novel degradation substrates.[1][8] |
| Disadvantages | Low throughput, semi-quantitative nature can be a limitation, and reproducibility can be challenging.[5] | Cycloheximide can be toxic to cells and may affect cellular processes beyond translation.[2] | Use of radioactive materials poses safety concerns and can be expensive.[2] | Requires specialized equipment and expertise, and the cost per sample is relatively high.[9] |
Experimental Protocols
Detailed and reproducible protocols are crucial for obtaining reliable data. Below are outlines of the key experimental steps for each of the discussed techniques.
Protocol 1: Western Blot Analysis of Protein Degradation
This protocol describes the general workflow for analyzing changes in the abundance of a target protein over time.
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density to ensure they are in the logarithmic growth phase during the experiment.
-
Treat cells with the compound of interest (e.g., a PROTAC or other degrader) at various concentrations and for different time points. Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a suitable buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to prevent protein degradation.[10]
-
-
Protein Quantification:
-
Determine the protein concentration of each cell lysate using a standard method like the bicinchoninic acid (BCA) assay to ensure equal protein loading.
-
-
Gel Electrophoresis and Transfer:
-
Mix the protein lysates with Laemmli sample buffer and denature by heating.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the protein of interest.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
-
Protocol 2: Cycloheximide (CHX) Chase Assay
This protocol is used to determine the half-life of a protein.
-
Cell Culture:
-
Seed cells in multi-well plates and grow to the desired confluency.
-
-
Cycloheximide Treatment:
-
Treat the cells with cycloheximide at a concentration sufficient to inhibit protein synthesis (typically 10-100 µg/mL).[11]
-
-
Time-Course Sample Collection:
-
Harvest cells at various time points after the addition of cycloheximide (e.g., 0, 2, 4, 8, 12, 24 hours). The "0" time point represents the protein level before degradation begins.
-
-
Protein Analysis:
-
Prepare cell lysates and analyze the levels of the target protein at each time point using Western blotting as described in Protocol 1.
-
-
Data Analysis:
-
Quantify the protein levels at each time point relative to the 0-hour time point.
-
Plot the percentage of remaining protein versus time and fit the data to a one-phase decay curve to calculate the protein's half-life.
-
Protocol 3: Pulse-Chase Analysis
This method tracks the fate of newly synthesized proteins.
-
Cell Labeling (Pulse):
-
Incubate cells for a short period (the "pulse") in a medium containing a radiolabeled amino acid (e.g., ³⁵S-methionine).[3] This incorporates the label into newly synthesized proteins.
-
-
Chase Period:
-
Wash the cells to remove the radioactive medium and replace it with a medium containing an excess of the corresponding non-radioactive amino acid (the "chase"). This prevents further incorporation of the radiolabel.
-
-
Sample Collection:
-
Collect cell samples at various time points during the chase period.
-
-
Immunoprecipitation and Analysis:
-
Lyse the cells and immunoprecipitate the protein of interest using a specific antibody.
-
Separate the immunoprecipitated proteins by SDS-PAGE.
-
Detect the radiolabeled protein using autoradiography or phosphorimaging and quantify the signal.
-
-
Data Analysis:
-
Determine the amount of labeled protein remaining at each time point and calculate the rate of degradation.
-
Visualizing Protein Degradation Pathways
Understanding the cellular machinery responsible for protein degradation is crucial for interpreting experimental results. The two major pathways are the Ubiquitin-Proteasome System (UPS) and the Autophagy-Lysosome Pathway.
The Ubiquitin-Proteasome System (UPS)
The UPS is the primary pathway for the degradation of most short-lived and regulatory proteins in eukaryotic cells.[12][13] It involves the tagging of substrate proteins with ubiquitin, which targets them for degradation by the proteasome.
References
- 1. benchchem.com [benchchem.com]
- 2. Cycloheximide chase - Wikipedia [en.wikipedia.org]
- 3. conductscience.com [conductscience.com]
- 4. Pulse-chase analysis - Wikipedia [en.wikipedia.org]
- 5. High-Throughput Quantitative Assay Technologies for Accelerating the Discovery and Optimization of Targeted Protein Degradation Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Advancing Targeted Protein Degradation Research with Automated Western Blotting [labroots.com]
- 7. researchgate.net [researchgate.net]
- 8. Application of mass spectrometry for the advancement of PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Out with the Old, In with the New? Comparing Methods for Measuring Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life - PMC [pmc.ncbi.nlm.nih.gov]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. Ubiquitin/Proteasome | Cell Signaling Technology [cellsignal.com]
Confirming PROTAC Synthesis: A Comparative Guide to Mass Spectrometry and Alternative Methods
For researchers, scientists, and drug development professionals, the precise confirmation of a synthesized Proteolysis Targeting Chimera (PROTAC) is a critical first step in the drug discovery pipeline. This guide provides an objective comparison of mass spectrometry techniques with other analytical alternatives for PROTAC validation, supported by experimental data and detailed protocols.
PROTACs are innovative heterobifunctional molecules that hijack the cell's ubiquitin-proteasome system to induce the degradation of a specific target protein of interest (POI).[1] Their unique mechanism of action offers a powerful therapeutic strategy, particularly for targeting proteins previously considered "undruggable".[2] A typical PROTAC consists of a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2] The successful synthesis of this tripartite molecule must be rigorously confirmed to ensure its identity, purity, and ultimately, its biological activity.
Mass spectrometry (MS) has emerged as an indispensable and versatile tool for the comprehensive characterization of PROTACs.[2][3] It allows for not only the confirmation of the PROTAC's molecular weight but also for the detailed investigation of the crucial ternary complex formation (POI-PROTAC-E3 ligase) and the quantification of target protein degradation.[2][3]
Mass Spectrometry vs. Alternative Analytical Methods
While mass spectrometry is a cornerstone of PROTAC analysis, other techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) also play important roles. The choice of method often depends on the specific information required, from initial purity assessment to detailed structural elucidation and biological function.
| Technique | Primary Application for PROTACs | Strengths | Limitations |
| Mass Spectrometry (MS) | Molecular weight confirmation, purity assessment, ternary complex analysis, protein degradation quantification. | High sensitivity, high accuracy, versatility for different stages of PROTAC development.[4] | Can require specialized equipment; native MS requires careful optimization to preserve non-covalent interactions.[2] |
| Nuclear Magnetic Resonance (NMR) | Structural elucidation of the PROTAC molecule, studying linker conformation, and analyzing protein-ligand interactions.[][6] | Provides detailed atomic-level structural information and insights into dynamic processes in solution.[][7] | Lower throughput, requires larger sample quantities, and can be complex for large molecules or complexes.[8] |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and purification of the synthesized PROTAC.[9] | Robust, reproducible, and excellent for separating impurities.[9][10] | Primarily a separation technique; requires coupling with a detector (like MS) for definitive identification. |
In-Depth Look at Mass Spectrometry Techniques for PROTAC Confirmation
Various mass spectrometry techniques offer complementary information throughout the PROTAC development workflow.
High-Resolution Mass Spectrometry (HRMS)
HRMS is crucial for the initial confirmation of a synthesized PROTAC's identity. By providing a highly accurate mass measurement, it allows for the confident determination of the elemental composition of the molecule.[11]
| Parameter | Typical Performance |
| Mass Accuracy | < 5 ppm |
| Resolution | > 60,000 |
| Primary Use | Confirmation of elemental composition and molecular formula of the synthesized PROTAC. |
Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI-MS is a soft ionization technique widely used for analyzing small molecules like PROTACs. It is often coupled with liquid chromatography (LC-MS) for purity analysis and quantification.[12][13]
| Parameter | Typical Performance |
| Sensitivity | ng/mL to pg/mL range.[13][14] |
| Mass Range | Broad, suitable for PROTACs and their metabolites. |
| Primary Use | Purity assessment, pharmacokinetic studies, and metabolite identification.[13][15] |
Native Mass Spectrometry (Native MS)
Native MS is a powerful technique for studying non-covalent interactions, making it ideal for directly observing the formation of the critical POI-PROTAC-E3 ligase ternary complex.[8][16] This provides direct evidence of the PROTAC's mechanism of action.[2]
| Parameter | Typical Performance |
| Key Measurement | Relative abundance of apo proteins, binary complexes, and the ternary complex.[8] |
| Sample Consumption | Low (micromolar concentrations in microliter volumes).[17] |
| Primary Use | Confirmation and semi-quantification of ternary complex formation, assessment of binding cooperativity.[8][17] |
Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS)
While less common for intact PROTAC analysis, MALDI-MS is a valuable tool in the broader context of PROTAC development, particularly for proteomic applications to confirm protein degradation.[18][19] It is adept at analyzing peptides from digested cell lysates to identify and quantify changes in protein abundance.[20]
| Parameter | Typical Performance |
| Sensitivity | Femtomole to picomole range.[18] |
| Primary Use | Peptide mass fingerprinting for protein identification in quantitative proteomics experiments.[20][21] |
Experimental Protocols
Protocol 1: Intact PROTAC Characterization by High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve the synthesized PROTAC in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to a final concentration of approximately 1 µg/mL.
-
Instrumentation: Utilize a high-resolution mass spectrometer such as an Orbitrap or FT-ICR MS.
-
Infusion: Introduce the sample directly into the mass spectrometer via infusion using a syringe pump at a flow rate of 5-10 µL/min.
-
Ionization: Employ electrospray ionization (ESI) in positive ion mode.
-
Data Acquisition: Acquire data in full scan mode over a mass range appropriate for the expected molecular weight of the PROTAC.
-
Data Analysis: Process the raw data to obtain a high-resolution mass spectrum. Compare the measured accurate mass to the theoretical exact mass of the PROTAC to confirm its elemental composition.
Protocol 2: Native MS Analysis of Ternary Complex Formation
-
Protein and PROTAC Preparation: Reconstitute purified POI and E3 ligase complex in a native MS-compatible buffer, such as 100 mM ammonium (B1175870) acetate (B1210297).[2][8] Prepare a stock solution of the PROTAC in DMSO.
-
Complex Formation: In a microcentrifuge tube, mix the POI and E3 ligase complex to a final concentration of 5 µM each.[2] Add the PROTAC at varying concentrations (e.g., 2.5 µM, 5 µM, 10 µM).[2] Ensure the final DMSO concentration is low (<1%) to avoid disrupting protein interactions.[2] Incubate the mixture at room temperature for 30-60 minutes.[2]
-
Buffer Exchange: Perform a buffer exchange into 100 mM ammonium acetate using a suitable method like micro-dialysis or size-exclusion chromatography to remove non-volatile salts.[2]
-
Native Mass Spectrometry Analysis: Introduce the sample into the mass spectrometer using a nano-electrospray ionization (nESI) source.[2] Acquire data on a mass spectrometer capable of high mass analysis (e.g., a Q-TOF or Orbitrap instrument) using gentle instrument settings to preserve non-covalent interactions.[2]
-
Data Analysis: Process the raw data to obtain a mass spectrum. Deconvolute the spectrum to determine the molecular weights of the species present and semi-quantify the relative abundance of the apo proteins, binary complexes, and the ternary complex.[2]
Visualizing PROTAC Mechanisms and Workflows
Caption: Mechanism of PROTAC-mediated protein degradation.
Caption: Logical flow of MS methods in PROTAC development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Application of mass spectrometry for the advancement of PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Interaction Proteomics by using In-cell NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. waters.com [waters.com]
- 11. Advances in high‐resolution mass spectrometry applied to pharmaceuticals in 2020: A whole new age of information - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Development of an LC-MS/MS Method for ARV-110, a PROTAC Molecule, and Applications to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PROTAC Bioanalysis: Challenges and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 15. lcms.cz [lcms.cz]
- 16. biorxiv.org [biorxiv.org]
- 17. Native Mass Spectrometry for the Study of PROTAC GNE‐987‐Containing Ternary Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Applications of MALDI-MS/MS-Based Proteomics in Biomedical Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Applications of MALDI-MS/MS-Based Proteomics in Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 20. MALDI/MS peptide mass fingerprinting for proteome analysis: identification of hydrophobic proteins attached to eucaryote keratinocyte cytoplasmic membrane using different matrices in concert - PMC [pmc.ncbi.nlm.nih.gov]
- 21. m.youtube.com [m.youtube.com]
A Comparative Analysis of Lenalidomide-C6-Br and Other CRBN Ligands for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted protein degradation, the selection of an appropriate E3 ligase ligand is a cornerstone of designing effective Proteolysis Targeting Chimeras (PROTACs) and molecular glues. Cereblon (CRBN), a substrate receptor for the CUL4-DDB1 E3 ubiquitin ligase complex, is a frequently utilized target for this purpose.[1][2][3] Seminal CRBN ligands, such as thalidomide (B1683933) and its analogs lenalidomide (B1683929) and pomalidomide (B1683931), function by redirecting the E3 ligase to degrade specific "neosubstrates," including the transcription factors IKZF1 (Ikaros) and IKZF3 (Aiolos), and casein kinase 1α (CK1α).[4][5][6] This guide provides a comparative overview of Lenalidomide-C6-Br, a derivative of lenalidomide, alongside other prominent CRBN ligands, supported by experimental data to inform ligand selection in drug discovery programs.
Introduction to CRBN Ligands
CRBN modulators, often termed immunomodulatory drugs (IMiDs), bind to a specific pocket in CRBN, altering its substrate specificity.[3][7] This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of target proteins not typically recognized by the native E3 ligase complex. The efficiency of this process is influenced by the ligand's binding affinity to CRBN and its ability to promote a stable ternary complex between CRBN and the neosubstrate.
Recently, structure-activity relationship (SAR) studies have explored modifications to the lenalidomide scaffold to fine-tune neosubstrate selectivity and degradation potency.[8][9] One such modification is the introduction of a bromine atom at the 6th position of the isoindolinone ring, creating this compound.
Quantitative Comparison of CRBN Ligand Performance
The following tables summarize key quantitative parameters for this compound and other well-characterized CRBN ligands. The data highlights the significant impact of the C6-bromo modification on the ligand's ability to induce the degradation of key neosubstrates.
CRBN-Neosubstrate Complex Formation
Neosubstrate Degradation Potency (DC50) and Efficacy (Dmax)
The ability of a CRBN ligand to induce the degradation of a target protein is quantified by its half-maximal degradation concentration (DC50) and the maximal level of degradation (Dmax). The data below, derived from studies in HEK293T cells, clearly demonstrates the attenuated degradation profile of this compound.[2]
| Ligand | Target Neosubstrate | DC50 (µM) | Dmax (%) |
| Lenalidomide (Le) | IKZF1 | 0.22 | 96 |
| CK1α | 0.091 | 95 | |
| SALL4 | 0.26 | 97 | |
| Pomalidomide (Po) | IKZF1 | 0.021 | 96 |
| CK1α | 0.015 | 96 | |
| SALL4 | 0.024 | 98 | |
| This compound (Br-Le) | IKZF1 | >10 | 17 |
| CK1α | >10 | 13 | |
| SALL4 | >10 | 18 |
Data sourced from studies on HEK293T cells stably expressing HiBiT-tagged neosubstrates.[2]
The results compellingly show that while lenalidomide and pomalidomide are potent degraders of IKZF1, CK1α, and SALL4, this compound is significantly less effective, with DC50 values greater than 10 µM and a maximal degradation of less than 20% for all tested neosubstrates.[2] This suggests that the C6-bromo modification sterically hinders the formation of a productive ternary complex required for efficient ubiquitination and degradation.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these compounds, the following diagrams illustrate the key biological pathway and a general experimental workflow.
Caption: CRBN-mediated protein degradation pathway.
Caption: General workflow for comparing CRBN ligands.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are summaries of key protocols used to characterize CRBN ligands.
Protocol 1: Western Blot for Neosubstrate Degradation
This protocol is used to visually assess and quantify the reduction in the levels of a target protein following treatment with a CRBN ligand.
1. Cell Culture and Treatment:
-
Culture human cell lines (e.g., MM1.S, HEK293T) in appropriate media and conditions.
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat cells with serial dilutions of the CRBN ligands (e.g., Lenalidomide, this compound) or DMSO as a vehicle control for a specified time (e.g., 24 hours).
2. Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA protein assay.
3. SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein per lane on an SDS-polyacrylamide gel and separate by electrophoresis.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
4. Immunoblotting and Detection:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the neosubstrate of interest (e.g., anti-IKZF1) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
To ensure equal loading, the membrane can be stripped and re-probed with an antibody against a housekeeping protein (e.g., GAPDH or β-actin).
5. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the target protein band to the corresponding loading control band.
-
Calculate the percentage of remaining protein relative to the vehicle-treated control to determine the extent of degradation.
Protocol 2: Cellular Thermal Shift Assay (CETSA®) for Target Engagement
CETSA is a biophysical method to verify the engagement of a ligand with its target protein within the native cellular environment.[8][11] The principle is based on ligand-induced thermal stabilization of the target protein.
1. Cell Culture and Treatment:
-
Harvest cultured cells and resuspend them in PBS.
-
Aliquot the cell suspension and treat with the test compound (e.g., this compound) or vehicle (DMSO) for a defined period (e.g., 1-2 hours) at 37°C to allow for cell penetration and binding.
2. Thermal Challenge:
-
Transfer the cell suspensions into PCR tubes.
-
Heat the samples across a temperature gradient (e.g., 40°C to 70°C) for a short duration (e.g., 3 minutes) using a thermocycler, followed by a cooling step.
3. Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer with protease inhibitors.
-
Separate the soluble protein fraction from the precipitated protein aggregates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
4. Protein Detection and Analysis:
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble CRBN in each sample using a standard protein detection method, such as Western blotting or an enzyme-linked immunosorbent assay (ELISA).
5. Data Interpretation:
-
Plot the amount of soluble CRBN as a function of temperature for both the vehicle- and compound-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates that the ligand has bound to and stabilized the CRBN protein, confirming target engagement.
Conclusion
The comparative data presented herein indicates that the C6-bromo modification on the lenalidomide scaffold significantly diminishes its ability to induce the degradation of key neosubstrates like IKZF1, CK1α, and SALL4. While this compound may still bind to CRBN, its capacity to form a productive ternary complex for subsequent ubiquitination is severely impaired. This makes this compound a poor choice for applications requiring potent protein degradation. However, it may serve as a useful negative control in experiments designed to probe the structure-activity relationships of CRBN-based degraders or as a starting point for the development of CRBN ligands with altered neosubstrate specificities. For researchers seeking potent degradation of established neosubstrates, ligands such as lenalidomide and pomalidomide remain the preferred choice.
References
- 1. Design, synthesis and biological evaluation of Lenalidomide derivatives as tumor angiogenesis inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The novel mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. beyondspringpharma.com [beyondspringpharma.com]
- 6. Lenalidomide causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells. | Broad Institute [broadinstitute.org]
- 7. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lenalidomide derivatives and proteolysis-targeting chimeras for controlling neosubstrate degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Navigating the Labyrinth of Off-Target Effects: A Comparative Guide to Proteomic Evaluation of Protein Degraders
For researchers, scientists, and drug development professionals, ensuring the on-target specificity of novel protein degraders is a critical step in their preclinical evaluation. Unintended degradation of proteins, or off-target effects, can lead to cellular toxicity and unpredictable clinical outcomes. This guide provides an objective comparison of proteomics-based methods against established alternatives for evaluating off-target protein degradation, complete with supporting experimental data and detailed protocols to inform your research strategy.
The advent of targeted protein degradation (TPD) technologies, such as Proteolysis Targeting Chimeras (PROTACs) and molecular glues, has opened new avenues for therapeutic intervention by enabling the elimination of disease-causing proteins.[1] However, the very mechanism that makes these molecules so powerful—hijacking the cell's ubiquitin-proteasome system—also carries the inherent risk of inducing the degradation of unintended proteins.[2] Rigorous and comprehensive assessment of a degrader's proteome-wide selectivity is therefore non-negotiable for advancing safe and effective therapeutics.
This guide will delve into the strengths and limitations of various analytical techniques, with a focus on providing actionable insights for designing and interpreting off-target assessment studies.
At a Glance: Comparing Methods for Off-Target Protein Degradation Analysis
The choice of method for evaluating off-target protein degradation depends on the stage of drug discovery, the specific questions being asked, and the available resources. While traditional methods like Western blotting offer targeted validation, mass spectrometry-based proteomics provides a global, unbiased view of a degrader's impact on the cellular proteome.
| Method | Principle | Primary Output | Throughput | Strengths | Limitations |
| Global Proteomics (e.g., TMT, iTRAQ, DIA) | Unbiased identification and quantification of thousands of proteins via mass spectrometry.[3] | Relative quantification of the entire proteome. | Low to Medium | Unbiased, proteome-wide coverage; identifies unexpected off-targets; provides data on downstream pathway effects.[4] | Technically demanding; higher cost; data analysis is complex. |
| Targeted Proteomics (e.g., SRM, PRM) | Highly sensitive and specific quantification of a predefined list of proteins by mass spectrometry.[5] | Absolute or relative quantification of selected proteins. | Medium | High sensitivity and specificity; excellent for validating hits from global proteomics.[5] | Requires prior knowledge of potential off-targets; not suitable for discovery. |
| Thermal Proteome Profiling (TPP/CETSA) | Measures changes in protein thermal stability upon ligand binding across the proteome.[5] | Identification of direct and indirect drug targets and off-targets. | Low to Medium | Identifies target engagement without requiring protein degradation; can distinguish direct binders from downstream effects. | Indirect measure of degradation; can be complex to perform and analyze. |
| Western Blotting | Antibody-based detection of specific proteins separated by size.[6] | Semi-quantitative or qualitative analysis of individual proteins. | Low | Widely accessible; relatively inexpensive; good for validating specific protein degradation.[7] | Low throughput; requires specific and validated antibodies; can be difficult to quantify accurately.[6] |
| Cellular Viability Assays (e.g., MTT, CellTiter-Glo) | Measures overall cell health and metabolic activity.[8] | A single value representing the viability of a cell population. | High | High-throughput; provides a functional readout of cytotoxicity. | Indirect measure of off-target effects; does not identify specific off-target proteins. |
| Kinase Profiling (e.g., KINOMEscan®) | In vitro competition binding assays to assess interactions with a large panel of kinases.[9][10] | Quantitative binding affinities (Kd values) for hundreds of kinases. | High | High-throughput; provides a broad and quantitative assessment of kinase off-target binding. | In vitro assay may not fully reflect cellular context; does not directly measure protein degradation. |
Quantitative Data Summary: A Hypothetical Case Study
To illustrate the comparative data that can be obtained, the following table presents hypothetical results for a novel BRD4-targeting PROTAC, "Degrader-X," alongside a well-characterized degrader, MZ1, and a non-degrading control.
| Protein | Gene | Global Proteomics (Log2 Fold Change, Degrader-X vs. Vehicle) | Western Blot (% Degradation, Degrader-X) | TPP (ΔTm, °C, Degrader-X) | Cell Viability (IC50, µM, Degrader-X) | Kinase Profiling (Kd, µM, Degrader-X) |
| BRD4 | BRD4 | -3.8 (p < 0.001) | 95% | +4.2 | 0.05 | >10 |
| BRD2 | BRD2 | -1.5 (p < 0.05) | 45% | +1.8 | - | >10 |
| BRD3 | BRD3 | -0.9 (p = 0.12) | 20% | +0.5 | - | >10 |
| CDK9 | CDK9 | -2.5 (p < 0.01) | 75% | +3.1 | - | 0.2 |
| IKZF1 | IKZF1 | -0.2 (p = 0.65) | <10% | -0.1 | - | >10 |
| Tubulin | TUBA1A | 0.1 (p = 0.8) | 0% | 0.0 | - | >10 |
Note: This table contains illustrative data. Actual results will vary depending on the specific degrader, cell line, and experimental conditions.
Experimental Workflows and Signaling Pathways
Understanding the experimental workflow is crucial for interpreting the data. The following diagrams, generated using Graphviz, illustrate the key steps in proteomics-based off-target evaluation and a relevant signaling pathway.
Global proteomics workflow for off-target identification.
Off-target degradation by a CRBN-based PROTAC.
Detailed Experimental Protocols
Global Proteomics for Unbiased Off-Target Discovery
This protocol outlines a typical workflow for identifying off-target protein degradation using Tandem Mass Tag (TMT) labeling for relative quantification.
-
Cell Culture and Treatment:
-
Culture a relevant human cell line (e.g., HeLa, HEK293T) to 70-80% confluency.
-
Treat cells with the protein degrader at its optimal degradation concentration (e.g., 100 nM) and a higher concentration to assess for the "hook effect."
-
Include a vehicle control (e.g., 0.1% DMSO) and a negative control (e.g., an inactive epimer of the degrader).
-
Incubate for a predetermined time (e.g., 24 hours) at 37°C.
-
-
Cell Lysis and Protein Digestion:
-
Harvest and wash the cells with ice-cold PBS.
-
Lyse the cells in a buffer compatible with mass spectrometry (e.g., 8 M urea (B33335) in 100 mM TEAB).
-
Quantify protein concentration using a BCA assay.
-
Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide.
-
Digest proteins into peptides overnight with trypsin.
-
-
TMT Labeling and Sample Fractionation:
-
Label the peptide digests from each condition with a unique TMT isobaric tag according to the manufacturer's protocol.
-
Combine the labeled samples and desalt using a C18 solid-phase extraction cartridge.
-
Fractionate the pooled peptide sample using high-pH reversed-phase liquid chromatography to reduce sample complexity.
-
-
LC-MS/MS Analysis:
-
Analyze each fraction by LC-MS/MS on a high-resolution mass spectrometer (e.g., an Orbitrap).
-
Acquire data in a data-dependent acquisition (DDA) mode.
-
-
Data Analysis:
-
Process the raw mass spectrometry data using a software package such as Proteome Discoverer or MaxQuant.
-
Identify and quantify peptides and proteins by searching the data against a human protein database.
-
Perform statistical analysis to identify proteins with significant changes in abundance between the degrader-treated and control samples.
-
Thermal Proteome Profiling (TPP)
This protocol provides a general workflow for a TPP experiment to identify direct and indirect off-targets.
-
Cell Culture and Treatment:
-
Culture cells to a high density to ensure sufficient protein yield.
-
Treat cells with the degrader or vehicle control for a specified time (e.g., 1 hour) at 37°C.
-
-
Heat Treatment and Lysis:
-
Harvest and wash the cells with ice-cold PBS.
-
Resuspend the cell pellet in PBS with protease and phosphatase inhibitors.
-
Aliquot the cell suspension and heat each aliquot to a different temperature (e.g., in a gradient from 37°C to 67°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Lyse the cells by freeze-thawing.
-
-
Protein Extraction and Digestion:
-
Separate the soluble protein fraction from the precipitated proteins by ultracentrifugation.
-
Quantify the protein concentration of the soluble fraction.
-
Prepare the protein samples for mass spectrometry as described in the global proteomics protocol (reduction, alkylation, and tryptic digestion).
-
-
LC-MS/MS Analysis and Data Analysis:
-
Analyze the peptide samples by LC-MS/MS.
-
Process the data to generate melting curves for each identified protein.
-
Identify proteins with a significant shift in their melting temperature (ΔTm) in the degrader-treated samples compared to the vehicle control.
-
Western Blotting for Validation
This protocol is for the targeted validation of potential off-targets identified by proteomics.
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and treat with a serial dilution of the degrader for a fixed time point (e.g., 24 hours). Include a vehicle control.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer and boil the samples to denature the proteins.
-
Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against the protein of interest overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip and re-probe the membrane with an antibody for a loading control (e.g., GAPDH or β-actin).
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the protein of interest signal to the loading control.
-
Calculate the percentage of protein remaining relative to the vehicle control.
-
Cellular Viability Assay (MTT)
This assay provides a measure of the cytotoxic effects of a degrader.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of the degrader. Include a vehicle control.
-
Incubate for a desired period (e.g., 72 hours).
-
-
MTT Incubation:
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate for 3-4 hours at 37°C until a purple precipitate is visible.
-
-
Solubilization and Absorbance Reading:
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Conclusion
The comprehensive evaluation of off-target protein degradation is a cornerstone of modern drug discovery in the era of targeted protein degradation. While no single method can provide a complete picture, a multi-pronged approach that combines the unbiased, proteome-wide discovery power of mass spectrometry with the targeted validation of orthogonal methods is essential. By carefully selecting and executing the appropriate assays, researchers can build a robust safety and selectivity profile for their degrader candidates, paving the way for the development of the next generation of highly specific and effective therapeutics.
References
- 1. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Functional and Mechanistic Interrogation of BET Bromodomain Degraders for the Treatment of Metastatic Castration Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid-kinetics degron benchmarking reveals off-target activities and mixed agonism-antagonism of MYB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Western Blots versus Selected Reaction Monitoring Assays: Time to Turn the Tables? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 9. A Chemoproteomic Approach to Query the Degradable Kinome Using a Multi-kinase Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
In Vivo Efficacy of Lenalidomide-Based PROTACs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has opened a new frontier in targeted therapy, enabling the degradation of previously "undruggable" proteins. This guide provides a comparative analysis of the in vivo efficacy of two prominent lenalidomide-based PROTACs: ARV-825, a potent degrader of the BET protein BRD4, and TRD2, a novel PROTAC targeting the DNA repair protein RAD51. Both utilize a derivative of lenalidomide (B1683929) to recruit the Cereblon (CRBN) E3 ubiquitin ligase for targeted protein degradation.
This guide offers a comprehensive overview of their anti-tumor activity in various cancer models, detailed experimental protocols, and a comparison with relevant alternative therapies, supported by experimental data.
Comparative Efficacy of Lenalidomide-Based PROTACs
The following tables summarize the in vivo efficacy of ARV-825 and TRD2 in different xenograft models, alongside their respective comparators.
ARV-825 (BRD4-targeting PROTAC) vs. BET Inhibitors
ARV-825 has demonstrated significant tumor growth inhibition across a range of hematological and solid tumor models. Its efficacy is compared here with the small molecule BET inhibitors JQ1 and OTX015.
Table 1: In Vivo Efficacy of ARV-825 in Neuroblastoma Xenografts
| Treatment | Cell Line | Mouse Strain | Dose & Schedule | Tumor Growth Inhibition | Body Weight Change |
| ARV-825 | SK-N-BE(2) | Nude | 5 mg/kg, i.p., daily for 20 days | Significant reduction in tumor volume and weight compared to vehicle[1] | No significant difference compared to vehicle[1] |
| JQ1 | BE(2)-C | NSG | 50 mg/kg, i.p., daily | Significantly diminished tumor volume after 15 days[2] | No effect on body weight[2] |
Table 2: In Vivo Efficacy of ARV-825 in Gastric Cancer Xenografts
| Treatment | Cell Line | Mouse Strain | Dose & Schedule | Tumor Growth Inhibition | Body Weight Change |
| ARV-825 | HGC27 | Nude | 10 mg/kg, i.p., daily for 20 days | Significantly reduced tumor burden compared to control[3] | No remarkable difference compared to control[3] |
Table 3: In Vivo Efficacy of ARV-825 in Thyroid Carcinoma Xenografts
| Treatment | Cell Line | Mouse Strain | Dose & Schedule | Tumor Growth Inhibition | Body Weight Change |
| ARV-825 | TPC-1 | SCID | 5 or 25 mg/kg, p.o., daily for 21 days | Potently inhibited tumor growth at both doses[4] | Not specified |
TRD2 (RAD51-targeting PROTAC) vs. Conventional Chemotherapy and PARP Inhibitors
TRD2 has shown promise in overcoming resistance to standard therapies by targeting the DNA damage repair protein RAD51. Its efficacy is compared with cisplatin (B142131) and the PARP inhibitor olaparib.
Table 4: In Vivo Efficacy of TRD2 in Lenalidomide-Resistant Multiple Myeloma
| Treatment | Cell Line | Mouse Strain | Dose & Schedule | Tumor Growth Inhibition (%) vs. Vehicle |
| TRD2 (low dose) | MR.LR | Not specified | 20 mg/kg | 15.9 |
| TRD2 (high dose) | MR.LR | Not specified | 80 mg/kg | 27.7 |
| TRD2 (low dose) + Cisplatin | MR.LR | Not specified | 20 mg/kg TRD2 + Cisplatin | 32.3 |
| TRD2 (high dose) + Cisplatin | MR.LR | Not specified | 80 mg/kg TRD2 + Cisplatin | 43.7 |
Table 5: In Vivo Efficacy of Olaparib in Triple-Negative Breast Cancer
| Treatment | Cell Line | Mouse Strain | Dose & Schedule | Tumor Growth Inhibition |
| Olaparib | MDA-MB-231 (shAPE1) | Not specified | Not specified | Significant suppression of tumor growth when combined with APE1 knockdown[5] |
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the key signaling pathways targeted by ARV-825 and TRD2.
Figure 1: Mechanism of action of ARV-825 leading to BRD4 degradation and inhibition of tumor cell proliferation.
Figure 2: Mechanism of action of TRD2 leading to RAD51 degradation and sensitization of cancer cells to DNA damage.
Experimental Protocols
Detailed methodologies for the key in vivo experiments cited in this guide are provided below.
Xenograft Tumor Model Establishment
A general workflow for establishing subcutaneous xenograft models is depicted below. Specific details for each study are provided in the subsequent sections.
Figure 3: General experimental workflow for in vivo xenograft studies.
ARV-825 in Neuroblastoma (SK-N-BE(2) Xenograft)
-
Cell Line: SK-N-BE(2) human neuroblastoma cells.
-
Animal Model: Nude mice.[1]
-
Cell Inoculation: A suspension of SK-N-BE(2) cells was injected subcutaneously into the mice.
-
Tumor Establishment: Tumors were allowed to grow to a size of approximately 100 mm³.[1]
-
Treatment Groups:
-
Vehicle control.
-
ARV-825 (5 mg/kg).[1]
-
-
Drug Administration: Intraperitoneal (i.p.) injection daily for 20 days.[1]
-
Monitoring: Tumor volume was measured every 2 days and calculated using the formula: (width × length × height)/2. Body weight was measured every 4 days.[1]
-
Endpoint Analysis: At the end of the treatment period, tumors were excised and weighed. Immunohistochemical analysis for Ki67, BRD4, and MYCN was performed on tumor tissues.
ARV-825 in Gastric Cancer (HGC27 Xenograft)
-
Cell Line: HGC27 human gastric cancer cells.
-
Animal Model: Nude mice (n=6 per group).[3]
-
Cell Inoculation: HGC27 cells were injected subcutaneously.
-
Tumor Establishment: Treatment was initiated when the subcutaneous tumor volume reached approximately 100 mm³.[3]
-
Treatment Groups:
-
Drug Administration: Intraperitoneal (i.p.) injection daily for 20 days.[3]
-
Monitoring: Tumor volume and mouse body weight were monitored during the experiment.[3]
-
Endpoint Analysis: At the end of the study, tumors were excised, photographed, and weighed. Immunohistochemical staining for Ki67 and BRD4 was performed.[3]
ARV-825 in Thyroid Carcinoma (TPC-1 Xenograft)
-
Cell Line: TPC-1 human thyroid carcinoma cells.
-
Animal Model: Severe combined immunodeficient (SCID) mice.[4]
-
Cell Inoculation: TPC-1 cells were injected subcutaneously into the flanks of the mice.
-
Tumor Establishment: Tumors were allowed to form over 16-18 days until they reached approximately 100 mm³.[4]
-
Treatment Groups:
-
Drug Administration: Oral gavage daily for 21 consecutive days.[4]
-
Monitoring: Tumor volumes and body weights were recorded every seven days for 35 days.[4]
-
Endpoint Analysis: On day 35, tumors were isolated and weighed. Western blot analysis was performed on tumor tissues to assess the levels of BRD4, c-Myc, Bcl-xL, cyclin D1, cleaved caspase-3, and PARP.[4]
Conclusion
Lenalidomide-based PROTACs, such as ARV-825 and TRD2, represent a promising therapeutic strategy for a variety of cancers. Their ability to induce potent and sustained degradation of key oncogenic drivers offers a distinct advantage over traditional small molecule inhibitors. The data presented in this guide highlight the significant in vivo anti-tumor efficacy of these molecules and provide a foundation for further preclinical and clinical investigation. The detailed experimental protocols offer a practical resource for researchers aiming to evaluate these and other novel PROTACs in similar cancer models. As the field of targeted protein degradation continues to evolve, comparative analyses like this will be crucial for identifying the most effective therapeutic candidates and optimizing their clinical development.
References
- 1. PROTAC Bromodomain Inhibitor ARV-825 Displays Anti-Tumor Activity in Neuroblastoma by Repressing Expression of MYCN or c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. BET INHIBITION BLOCKS TUMOR PROGRESSION AND PROMOTES DIFFERENTIATION IN NEUROBLASTOMA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ARV-825-induced BRD4 protein degradation as a therapy for thyroid carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of APE1 Expression Enhances the Antitumor Activity of Olaparib in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Next-Generation Cereblon Binders Emerge as Potent Alternatives to Lenalidomide for Targeted Protein Degradation
For Immediate Release
[City, State] – December 15, 2025 – In the rapidly evolving field of targeted protein degradation (TPD), a new wave of Cereblon (CRBN) E3 ligase binders is challenging the dominance of established immunomodulatory drugs (IMiDs) like lenalidomide (B1683929) and pomalidomide. These next-generation binders, including advanced Cereblon E3 Ligase Modulators (CELMoDs) such as mezigdomide (B2442610) and iberdomide, as well as novel scaffolds like phenyl glutarimides and cyclimids, demonstrate significantly enhanced binding affinities and superior degradation efficacy of target proteins, offering promising avenues for researchers and drug developers.
This guide provides an objective comparison of these emerging CRBN binders against the benchmark, lenalidomide, supported by experimental data and detailed methodologies for key assays.
Unveiling a New Generation of CRBN Binders
Lenalidomide and its analogs have been instrumental in validating CRBN as a tractable E3 ligase for TPD. However, limitations such as off-target effects and inherent instability have spurred the development of novel binders with improved pharmacological profiles.[1] The newer agents are designed to overcome these challenges by offering higher binding affinity, greater stability, and more potent degradation of neosubstrates.
Quantitative Comparison of CRBN Binder Performance
The efficacy of these next-generation binders is evident in their significantly lower half-maximal inhibitory concentrations (IC50) and dissociation constants (Kd) for CRBN binding, as well as their enhanced ability to degrade key neosubstrates like Ikaros (IKZF1) and Aiolos (IKZF3).
| Compound Class | Specific Binder | CRBN Binding Affinity (IC50/Kd) | Fold Improvement vs. Lenalidomide | Key Characteristics |
| Immunomodulatory Drug (IMiD) | Lenalidomide | ~1.5 µM (IC50)[2] | - | Benchmark CRBN binder. |
| CELMoD | Mezigdomide (CC-92480) | ~0.03 µM (IC50)[3] | ~50x | High potency, induces 100% active CRBN conformation.[3][4] |
| CELMoD | Iberdomide (CC-220) | ~0.06 µM (IC50)[3] | ~25x | High affinity, effective in lenalidomide-resistant models.[5][6] |
| Phenyl Glutarimide | Analog 2c | 0.123 µM (IC50) | ~12x | Improved chemical stability.[7] |
| Cyclimid | JQ1-FcN | < 100 nM (Kd)[8] | >15x | Degron-inspired, tunable binding affinities.[8][9] |
Table 1: Comparison of CRBN Binding Affinities. This table summarizes the binding affinities of various next-generation CRBN binders compared to lenalidomide. The IC50 and Kd values represent the concentration of the compound required to inhibit 50% of CRBN binding or the equilibrium dissociation constant, respectively.
| Compound | Target Protein | DC50 | Dmax | Cell Line |
| Lenalidomide | IKZF1 | Not explicitly found in a comparable format | Not explicitly found in a comparable format | MM.1S |
| Mezigdomide (CC-92480) | Aiolos (IKZF3) | Significantly more potent than lenalidomide | Greater substrate depletion than lenalidomide | MM.1S |
| Iberdomide (CC-220) | Ikaros (IKZF1) | More potent than lenalidomide | Greater substrate depletion than lenalidomide | MM.1S |
| Phenyl Glutarimide PROTAC (4c) | BRD4 | 0.87 nM | >90% | MV4-11 |
Mechanism of Action: The Molecular Glue Concept
CRBN binders function as "molecular glues," inducing a conformational change in the CRBN protein that creates a novel binding surface for neosubstrates.[12] This ternary complex formation (CRBN-binder-neosubstrate) leads to the ubiquitination of the neosubstrate by the CRL4^CRBN^ E3 ligase complex, marking it for degradation by the proteasome.
Figure 1. Signaling pathway of CRBN-mediated targeted protein degradation.
Experimental Protocols
Accurate and reproducible experimental data are crucial for comparing the performance of different CRBN binders. Below are detailed protocols for key assays.
Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) CRBN Binding Assay
This assay quantitatively determines the binding affinity of a compound to the CRBN E3 ligase complex.[13][14][15][16][17]
Materials:
-
GST-tagged human CRBN protein
-
Thalidomide-Red (or other suitable fluorescently labeled CRBN ligand)
-
Anti-GST antibody labeled with Europium cryptate (donor fluorophore)
-
Test compounds (next-generation binders and lenalidomide)
-
Assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 0.01% BSA, pH 7.4)
-
384-well low volume white plates
-
TR-FRET plate reader
Procedure:
-
Prepare serial dilutions of the test compounds and lenalidomide in assay buffer.
-
Dispense the compound dilutions into the 384-well plate.
-
Add the GST-tagged CRBN protein to each well.
-
Prepare a detection mix containing the anti-GST Cryptate-labeled antibody and Thalidomide-Red.
-
Add the detection mix to each well.
-
Incubate the plate at room temperature for the recommended time (e.g., 60 minutes), protected from light.
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at 620 nm (donor) and 665 nm (acceptor).
-
Calculate the HTRF ratio (665 nm / 620 nm * 10,000).
-
Plot the HTRF ratio against the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
Figure 2. Workflow for the TR-FRET CRBN binding assay.
Protocol 2: Quantitative Western Blot for Neosubstrate Degradation (DC50 and Dmax Determination)
This protocol is used to quantify the dose-dependent degradation of a target protein (e.g., IKZF1) in cells treated with a CRBN binder.[18][19]
Materials:
-
Cell line expressing the target protein (e.g., MM.1S)
-
Test compounds (next-generation binders and lenalidomide)
-
Cell culture medium and supplements
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-IKZF1 and anti-loading control, e.g., anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in multi-well plates and allow them to adhere.
-
Treat cells with a serial dilution of the test compound or lenalidomide for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Lyse the cells and quantify the protein concentration using a BCA assay.
-
Prepare cell lysates for SDS-PAGE by adding Laemmli buffer and heating.
-
Load equal amounts of protein per lane and perform SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and then incubate with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Re-probe the membrane with a primary antibody against a loading control protein.
-
Quantify the band intensities using image analysis software. Normalize the target protein band intensity to the loading control.
-
Plot the normalized protein levels against the compound concentration and fit the data to a four-parameter logistic model to determine the DC50 and Dmax values.
Figure 3. Workflow for determining DC50 and Dmax by Western blot.
Protocol 3: NanoBRET™ Target Engagement Assay
This live-cell assay measures the apparent affinity of a compound for CRBN within a physiological context.[20][21][22][23]
Materials:
-
HEK293 cells (or other suitable cell line)
-
NanoLuc®-CRBN Fusion Vector and DDB1 Expression Vector
-
Transfection reagent
-
NanoBRET™ Tracer
-
Test compounds (next-generation binders and lenalidomide)
-
Opti-MEM™ I Reduced Serum Medium
-
Nano-Glo® Live Cell Reagent
-
White, 96-well assay plates
-
Luminometer capable of measuring BRET
Procedure:
-
Co-transfect cells with the NanoLuc®-CRBN and DDB1 expression vectors.
-
Plate the transfected cells into the assay plates.
-
Prepare serial dilutions of the test compounds and lenalidomide.
-
Add the compounds to the cells, followed by the NanoBRET™ Tracer.
-
Incubate at 37°C in a CO2 incubator for the recommended time (e.g., 2 hours).
-
Add the Nano-Glo® Live Cell Reagent to all wells.
-
Read the plate on a luminometer, measuring both the donor (NanoLuc®) and acceptor (Tracer) signals.
-
Calculate the NanoBRET™ ratio (Acceptor/Donor).
-
Plot the NanoBRET™ ratio against the compound concentration and fit the data to determine the IC50 value.
Logical Comparison: First vs. Next-Generation CRBN Binders
The evolution from first-generation IMiDs to next-generation CRBN binders represents a significant advancement in the design of targeted protein degraders.
Figure 4. Logical comparison of first and next-generation CRBN binders.
Conclusion
The development of next-generation CRBN binders marks a pivotal moment in the field of targeted protein degradation. With their superior binding affinities, enhanced degradation capabilities, and improved chemical properties, these novel agents offer the potential for more potent and selective therapeutics. The data and protocols presented in this guide provide a framework for researchers to objectively evaluate and compare these promising alternatives to lenalidomide, ultimately accelerating the discovery and development of new medicines for a wide range of diseases.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mezigdomide—A Novel Cereblon E3 Ligase Modulator under Investigation in Relapsed/Refractory Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Iberdomide (CC-220)|CELMoD|CRBN E3 Ligase Modulator [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Phenyl-Glutarimides: Alternative Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. The Cyclimids: Degron-inspired cereblon binders for targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. aurorabiolabs.com [aurorabiolabs.com]
- 16. researchgate.net [researchgate.net]
- 17. revvity.com [revvity.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. NanoBRET™ TE Intracellular E3 Ligase Assays, CRBN and VHL Technical Manual [promega.com]
- 21. eubopen.org [eubopen.org]
- 22. NanoBRET® TE E3 Ligase Vectors | CRBN | VHL | DDB1 [promega.com]
- 23. NanoBRET® TE Intracellular E3 Ligase Assays [promega.sg]
Safety Operating Guide
Safe Disposal of Lenalidomide-C6-Br: A Procedural Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of potent, biologically active compounds like Lenalidomide-C6-Br are critical for ensuring laboratory safety and environmental protection. As a derivative of Lenalidomide and likely utilized in Proteolysis-Targeting Chimera (PROTAC) research, this compound requires stringent disposal protocols to mitigate risks of exposure and contamination. This guide provides essential, step-by-step procedures for the safe and compliant disposal of this compound and associated contaminated materials.
Due to its potent biological activity, it is crucial to handle and dispose of this compound and any contaminated materials as hazardous waste. The following procedures are based on general best practices for cytotoxic and hazardous chemical waste disposal.
Immediate Safety and Handling Precautions
Before beginning any work with this compound, a thorough understanding of its potential hazards is essential. The Safety Data Sheet (SDS) for Lenalidomide indicates that it may damage fertility or an unborn child and can cause damage to organs through prolonged or repeated exposure[1][2]. Therefore, the use of appropriate personal protective equipment (PPE) is mandatory. All handling of this compound, including weighing, solution preparation, and the initiation of the disposal process, should be conducted within a certified chemical fume hood to prevent the release of airborne particles.[3]
Personal Protective Equipment (PPE) Requirements
A comprehensive approach to safety is paramount. Ensure all personnel are equipped with the appropriate PPE before commencing any disposal procedures.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with chemical-resistant nitrile gloves. The outer glove should be changed immediately upon contamination. | Prevents skin contact and absorption. Double-gloving provides an additional layer of protection.[3] |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. | Protects eyes from splashes of solutions containing the compound.[3] |
| Body Protection | A fully buttoned lab coat. A chemically resistant apron over the lab coat is recommended for higher-risk procedures. | Protects against contamination of personal clothing.[3] |
| Respiratory Protection | A fit-tested N95 respirator or higher, particularly when handling the solid compound or if aerosolization is a risk. | Minimizes the risk of inhalation.[3] |
Step-by-Step Disposal Procedure
The proper disposal of this compound involves a systematic process of waste segregation, collection, and labeling. Under no circumstances should this compound or its contaminated materials be disposed of in regular trash or down the drain.
-
Waste Segregation : All materials that have come into contact with this compound must be treated as hazardous waste.[4] This includes:
-
Waste Collection :
-
Solid Waste : Collect all solid waste in a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag. This container should be clearly labeled.[4]
-
Liquid Waste : Collect all liquid waste containing this compound in a separate, sealed, and shatter-resistant container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[4]
-
-
Container Labeling : Accurate and thorough labeling of waste containers is a regulatory requirement and essential for safety.[3] The label should include:
-
The words "Hazardous Waste" or "Cytotoxic Waste".[4]
-
The full chemical name: "this compound".
-
Associated hazard symbols (e.g., health hazard, toxic).
-
-
Spill Management :
-
For Liquid Spills : Absorb the spill with an inert, non-combustible material such as vermiculite (B1170534) or sand. Once absorbed, collect the material into a suitable container for hazardous waste.[3]
-
The spill area should then be decontaminated with a suitable solvent (e.g., 70% ethanol), and all cleaning materials must also be disposed of as hazardous waste.[3]
-
-
Final Disposal :
-
Store the sealed and labeled hazardous waste containers in a designated, secure area away from incompatible materials.
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the collection and final disposal of the hazardous waste.[3] They will ensure that the waste is managed in accordance with local, state, and federal regulations.[3]
-
Experimental Protocols
While specific experimental protocols for the disposal of this compound are not published, the procedures outlined above are based on established best practices for handling potent small molecule inhibitors, investigational new drugs, and PROTACs in a laboratory setting.[3] The core principle is the containment and segregation of all materials that have come into contact with the compound, followed by disposal through a certified hazardous waste management program.[3]
Caption: Workflow for the proper disposal of this compound.
References
Personal protective equipment for handling Lenalidomide-C6-Br
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety and logistical information for the handling and disposal of Lenalidomide-C6-Br. The following procedures are designed to ensure the safety of laboratory personnel and to minimize environmental contamination.
Personal Protective Equipment (PPE)
Due to the hazardous nature of Lenalidomide and its derivatives, stringent adherence to personal protective equipment protocols is mandatory. Lenalidomide is classified as an immunomodulatory drug with potential for embryo-fetal toxicity and other serious side effects.[1][2]
Summary of Required Personal Protective Equipment:
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Nitrile gloves are required.[1] Double gloving is recommended. |
| Body Protection | Lab Coat | A disposable, solid-front, back-closing gown is required. |
| Wear appropriate protective clothing to prevent skin exposure.[3] | ||
| Respiratory Protection | Respirator | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[3] Work should be conducted in a certified chemical fume hood or a ventilated enclosure.[1] |
| Eye Protection | Safety Glasses/Goggles | Chemical safety goggles or a face shield are required. Ensure that eyewash stations and safety showers are close to the workstation location.[3] |
Handling and Operational Plan
All handling of this compound must be performed in a designated controlled area.
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area within a certified chemical fume hood or other ventilated enclosure.
-
Weighing and Reconstitution:
-
Handle solid forms with care to avoid dust formation.[4]
-
If weighing, do so in a ventilated balance enclosure.
-
When reconstituting, add the solvent slowly to the solid to minimize aerosolization.
-
-
Experimental Use:
-
Post-Handling:
-
Thoroughly wipe down the work surface with an appropriate deactivating agent (e.g., 1N sodium hydroxide (B78521) followed by a water rinse).
-
Remove and dispose of outer gloves in the designated hazardous waste container before leaving the work area.
-
Wash hands thoroughly after handling the compound.[3]
-
Disposal Plan
All waste generated from the handling of this compound is considered hazardous and must be disposed of accordingly.
Waste Segregation and Disposal:
-
Solid Waste: All disposable PPE (gloves, gowns, etc.), contaminated lab supplies (e.g., pipette tips, tubes), and excess solid compound must be collected in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: All contaminated liquid waste, including solvents used for reconstitution and cleaning, must be collected in a labeled, sealed, and appropriate hazardous waste container.
-
Sharps: Contaminated needles, syringes, and other sharps must be disposed of in a designated sharps container for hazardous chemical waste.
Dispose of all waste through an approved waste disposal plant.[3][5]
Experimental Workflow Diagram
The following diagram outlines the standard workflow for handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
